Product packaging for Lansoprazole Sulfone(Cat. No.:CAS No. 131926-99-3)

Lansoprazole Sulfone

Cat. No.: B1674484
CAS No.: 131926-99-3
M. Wt: 385.4 g/mol
InChI Key: TVMJMCGRSSSSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lansoprazole sulfone is a phase I metabolite of lansoprazole. Lansoprazole is a proton pump inhibitor that inactivates the hydrogen/potassium-stimulated ATPase pumps in parietal cells, thus inhibiting gastric acid secretion and increasing intragastric pH. Lansoprazole is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 to form this compound.>Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>This compound belongs to the class of organic compounds known as sulfinylbenzimidazoles. These are polycyclic aromatic compounds containing a sulfinyl group attached at the position 2 of a benzimidazole moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14F3N3O3S B1674484 Lansoprazole Sulfone CAS No. 131926-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S/c1-10-13(20-7-6-14(10)25-9-16(17,18)19)8-26(23,24)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMJMCGRSSSSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157268
Record name Lansoprazole sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131926-99-3
Record name Lansoprazole sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lansoprazole sulfone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17144
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lansoprazole sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LANSOPRAZOLE SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A62FAW18P1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Lansoprazole Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of Lansoprazole Sulfone. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is primarily known as a major phase I metabolite of Lansoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1] It is formed in the body through the oxidation of the sulfinyl group of Lansoprazole, a reaction catalyzed by the cytochrome P450 enzyme CYP3A4.[1] this compound is also considered an impurity in the bulk synthesis of Lansoprazole.[2] Its formal chemical name is 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole.[1][3]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a clear reference for its key identifiers and properties.

PropertyValue
IUPAC Name 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfonyl]-1H-benzimidazole[4][5]
Synonyms AG-1813, Lansoprazole EP Impurity B, USP Lansoprazole Related Compound A[1][3][6]
CAS Number 131926-99-3[1][7][8]
Chemical Formula C₁₆H₁₄F₃N₃O₃S[1][3][7][8]
Molecular Weight 385.36 g/mol [3][5][7]
Appearance White to Off-White Solid[3]
Melting Point 207 °C[7]
Purity >95% (HPLC)[5]
Solubility DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 5 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]

Synthesis and Experimental Protocols

This compound is synthesized through the oxidation of its corresponding sulfide precursor, Lansoprazole Sulfide. While specific, detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be described based on common organic chemistry principles.

Experimental Protocol: Oxidation of Lansoprazole Sulfide

Objective: To synthesize this compound by oxidizing Lansoprazole Sulfide.

Materials:

  • Lansoprazole Sulfide

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM) or Chloroform

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve Lansoprazole Sulfide in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of m-CPBA (approximately 2.2 equivalents) in the same solvent to the cooled solution of Lansoprazole Sulfide. The use of a slight excess of the oxidizing agent ensures the complete conversion of the sulfide to the sulfone.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure compound.

  • Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

G cluster_workflow Synthesis Workflow for this compound start Start with Lansoprazole Sulfide dissolve Dissolve in Dichloromethane start->dissolve cool Cool to 0-5 °C dissolve->cool add_mcpba Add m-CPBA Solution cool->add_mcpba monitor Monitor Reaction (TLC) add_mcpba->monitor quench Quench with NaHCO3 monitor->quench extract Extract Organic Layer quench->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify end_product Pure this compound purify->end_product

Synthesis Workflow Diagram

Spectroscopic Characterization

The structural elucidation and confirmation of this compound are typically achieved through a combination of spectroscopic methods. A comprehensive certificate of analysis for a reference standard of this compound would include the following data.[6]

Spectroscopic TechniqueDescription
¹H-NMR (Proton NMR)Provides information on the number of different types of protons and their chemical environments, which is crucial for confirming the arrangement of atoms in the molecule.[6][9]
¹³C-NMR (Carbon-13 NMR)Used to determine the number of non-equivalent carbon atoms and their electronic environments, complementing the data from ¹H-NMR for a complete structural assignment.[4]
Mass Spectrometry (MS) Confirms the molecular weight of the compound by measuring the mass-to-charge ratio of its molecular ion. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2][4][6]
Infrared Spectroscopy (IR) Identifies the functional groups present in the molecule, such as the sulfonyl (S=O) group, N-H bonds, and aromatic rings, based on their characteristic absorption frequencies.[6]

Biological Significance and Metabolic Pathway

This compound is the primary metabolite of Lansoprazole.[1][8] The biotransformation occurs in the liver and is mediated by the cytochrome P450 system, specifically the CYP3A4 isozyme.[1] This metabolic process involves the oxidation of the sulfur atom in the sulfinyl bridge of the Lansoprazole molecule to a sulfone group.

G cluster_pathway Metabolic Pathway of Lansoprazole lansoprazole Lansoprazole cyp3a4 CYP3A4 Enzyme (Oxidation) lansoprazole->cyp3a4 sulfone This compound cyp3a4->sulfone

Metabolism of Lansoprazole

References

Lansoprazole Sulfone (CAS 131926-99-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole Sulfone, identified by CAS number 131926-99-3, is the primary and pharmacologically less active metabolite of the proton pump inhibitor (PPI) Lansoprazole. Formed predominantly in the liver through the action of cytochrome P450 enzymes, specifically CYP3A4, its characterization and quantification are critical for comprehensive pharmacokinetic and drug metabolism studies of Lansoprazole. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, metabolic pathway, and detailed experimental protocols for its synthesis and analytical determination.

Chemical and Physical Properties

This compound is a sulfone derivative of Lansoprazole, appearing as a white to off-white solid. It is sparingly soluble in water but demonstrates solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[1]

PropertyValueSource
CAS Number 131926-99-3[1]
Molecular Formula C₁₆H₁₄F₃N₃O₃S[2][3]
Molecular Weight 385.36 g/mol [4]
Melting Point 207°C (decomposition)[4]
pKa (Predicted) 9.04 ± 0.10[1]
Appearance White to off-white solid[1]
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 5 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[2]

Metabolic Pathway of Lansoprazole

Lansoprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two major metabolic pathways are sulfoxidation and hydroxylation.

  • Sulfoxidation: This pathway is predominantly catalyzed by the CYP3A4 enzyme and results in the formation of this compound.

  • Hydroxylation: This pathway is mainly catalyzed by CYP2C19 and leads to the formation of 5-hydroxylansoprazole.

Genetic polymorphisms in CYP2C19 can significantly influence the metabolic profile of Lansoprazole, affecting its efficacy and potential for drug-drug interactions.

LansoprazoleMetabolism cluster_liver lansoprazole Lansoprazole cyp3a4 CYP3A4 lansoprazole->cyp3a4 Sulfoxidation cyp2c19 CYP2C19 lansoprazole->cyp2c19 Hydroxylation sulfone This compound hydroxy 5-Hydroxylansoprazole liver Liver (Hepatocytes) cyp3a4->sulfone cyp2c19->hydroxy

Metabolic pathway of Lansoprazole.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of Lansoprazole or its sulfide precursor, Lansoprazole sulfide. The following protocol is a representative method based on literature procedures.

Materials:

  • Lansoprazole sulfide

  • m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide

  • Dichloromethane or other suitable solvent

  • Sodium bicarbonate solution

  • Sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve Lansoprazole sulfide in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of the oxidizing agent (e.g., m-CPBA) in the same solvent to the cooled solution of Lansoprazole sulfide while stirring. The molar ratio of the oxidizing agent to the sulfide is typically around 2:1 to ensure complete conversion to the sulfone.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, quench any excess oxidizing agent by adding a saturated solution of sodium thiosulfate.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

SynthesisWorkflow start Dissolve Lansoprazole Sulfide in Solvent cool Cool to 0-5°C start->cool add_oxidant Slowly Add Oxidizing Agent cool->add_oxidant monitor Monitor Reaction (TLC/HPLC) add_oxidant->monitor monitor->add_oxidant Incomplete quench Quench with Sodium Thiosulfate monitor->quench Reaction Complete wash Wash with Sodium Bicarbonate and Brine quench->wash dry Dry with Anhydrous MgSO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end This compound purify->end

References

Lansoprazole Sulfone: A Core Technical Guide on its Role as a Key Metabolite of Lansoprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole, a widely prescribed proton pump inhibitor, undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, Lansoprazole Sulfone is a primary product, formed through the oxidative metabolism of the parent drug. This technical guide provides an in-depth exploration of this compound, focusing on its metabolic pathway, pharmacokinetic profile, and the analytical methodologies employed for its quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

Lansoprazole is a benzimidazole derivative that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells. Its clinical efficacy is well-established in the treatment of various acid-related disorders, including peptic ulcers and gastroesophageal reflux disease. Upon administration, Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. This metabolic conversion results in the formation of two major plasma metabolites: 5-hydroxy Lansoprazole and this compound. Understanding the formation and fate of these metabolites is crucial for a comprehensive assessment of the drug's disposition and potential for drug-drug interactions.

This compound is a Phase I metabolite of Lansoprazole. Its formation is a key step in the biotransformation of the parent compound. This guide will delve into the specifics of this metabolic process, present quantitative data on its pharmacokinetics, and detail the experimental protocols used for its analysis.

Metabolic Pathway of Lansoprazole to this compound

The biotransformation of Lansoprazole to this compound is an oxidation reaction primarily catalyzed by the cytochrome P450 isoform CYP3A4. The other major metabolic pathway, 5-hydroxylation, is predominantly mediated by CYP2C19. The relative contribution of these two pathways can be influenced by genetic polymorphisms in the CYP2C19 enzyme, which can affect the overall pharmacokinetic profile of Lansoprazole and its metabolites.

The metabolic conversion can be visualized as follows:

Lansoprazole_Metabolism cluster_enzymes Metabolizing Enzymes Lansoprazole Lansoprazole Lansoprazole_Sulfone This compound Lansoprazole->Lansoprazole_Sulfone CYP3A4 (Sulfoxidation) Hydroxy_Lansoprazole 5-Hydroxy Lansoprazole Lansoprazole->Hydroxy_Lansoprazole CYP2C19 (Hydroxylation) CYP3A4 CYP3A4 CYP2C19 CYP2C19

Diagram 1: Metabolic pathway of Lansoprazole.

Quantitative Pharmacokinetic Data

Several studies have characterized the pharmacokinetic parameters of Lansoprazole and its primary metabolites, including this compound, in healthy human subjects. The following tables summarize key quantitative data from these studies.

Table 1: Pharmacokinetic Parameters of Lansoprazole and its Metabolites after a Single Oral 30 mg Dose in Healthy Chinese Male Volunteers

ParameterLansoprazole5-Hydroxy LansoprazoleThis compound
Cmax (ng/mL) 1047 (± 344)111.2 (± 41.8)66.6 (± 52.9)
Tmax (hours) 2.0 (± 0.7)2.1 (± 0.8)1.9 (± 0.8)
t½z (hours) 2.24 (± 1.43)2.31 (± 1.18)2.52 (± 1.54)
AUC0-24 (ng/mL/h) 3388 (± 1484)317.0 (± 81.2)231.9 (± 241.7)

Data are presented as mean (± SD).

Table 2: Pharmacokinetic Parameters of Lansoprazole and its Metabolites after Single and Multiple Intravenous Doses of 30 mg Lansoprazole in Healthy Chinese Subjects

ParameterDoseLansoprazole5-Hydroxy LansoprazoleThis compound
Cmax (ng/mL) Single1490 (± 290)175 (± 71)51.3 (± 82.9)
Multiple1450 (± 280)154 (± 56)74.1 (± 158.7)
AUC0-t (ng·h/mL) Single3280 (± 2550)381 (± 128)389 (± 1204)
Multiple4260 (± 3880)389 (± 111)700 (± 2255)

Data are presented as mean (± SD).

Table 3: Area Under the Plasma Concentration-Time Curve (AUC0–t) of this compound in Different CYP2C19 Metabolizer Groups

Metabolizer GroupAUC0–t (ng·h/mL)
Homozygous Extensive Metabolizers (hmEMs) 93.35 (± 43.69)
Heterozygous Extensive Metabolizers (htEMs) 370.49 (± 386.38)
Poor Metabolizers (PMs) 5886.69 (± 1470.72)

Data are presented as mean (± SD).

Experimental Protocols

The quantification of Lansoprazole and its metabolites in biological matrices is typically achieved using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The following provides a detailed methodology based on published studies.

Sample Preparation: Liquid-Liquid Extraction
  • Aliquot Plasma: Transfer 1 mL of human plasma into a clean centrifuge tube.

  • Internal Standard: Add the internal standard (e.g., a structurally similar compound not present in the sample).

  • Extraction: Add 3 mL of an organic solvent mixture, such as diethyl ether-dichloromethane (7:3, v/v), to the plasma sample.

  • Vortexing: Vortex the mixture for a sufficient time (e.g., 2 minutes) to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate it to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.

Chromatographic and Mass Spectrometric Conditions

The following diagram illustrates a typical experimental workflow for the analysis of Lansoprazole and its metabolites.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (e.g., C18 column) Reconstitution->HPLC MSMS Tandem Mass Spectrometry (Detection and Quantification) HPLC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Diagram 2: Experimental workflow for analysis.

HPLC System:

  • Column: A C18 analytical column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often employed.

  • Flow Rate: A typical flow rate is around 0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 40 °C.

Mass Spectrometry System:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is utilized for sensitive and specific quantification of the parent drug and its metabolites.

Biological Activity of Lansoprazole Metabolites

While Lansoprazole is the active moiety that inhibits the proton pump, its metabolites, including this compound, are generally considered to have little to no antisecretory activity. However, recent research has explored other potential biological activities of Lansoprazole metabolites. For instance, one study investigated the therapeutic activity of 5-hydroxy Lansoprazole sulfide, another metabolite, in triple-negative breast cancer. The biological activity of this compound itself remains an area for further investigation.

Conclusion

This compound is a significant metabolite of Lansoprazole, formed via CYP3A4-mediated oxidation. Its pharmacokinetic profile is well-characterized and can be influenced by the genetic polymorphism of CYP2C19. The analytical methods for its quantification are robust and sensitive, relying on LC-MS/MS. This technical guide provides a consolidated resource on the core aspects of this compound, offering valuable information for researchers and professionals in the field of drug metabolism and development. Further research into the potential biological activities of this compound may reveal additional facets of its pharmacological profile.

An In-depth Technical Guide to the Physical and Chemical Properties of Lansoprazole Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lansoprazole Sulfone is a primary phase I metabolite and a significant process impurity of Lansoprazole, a widely used proton pump inhibitor.[1][2] As a key related substance, a thorough understanding of its physicochemical properties and analytical methodologies is critical for quality control, impurity profiling, and stability studies in the pharmaceutical industry. This document provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for its synthesis and analysis, and visual representations of its metabolic and analytical pathways.

Physicochemical Properties

This compound, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole, is typically a white to off-white solid.[3][4] Its fundamental properties are summarized below.

Table 1: General and Physical Properties of this compound

PropertyValueReferences
Appearance White to off-white crystalline solid[1][3]
Melting Point 207°C (with decomposition)[5][6][7]
Boiling Point 555.6 ± 60.0 °C (Predicted)[6][7]
Density 1.459 ± 0.06 g/cm³ (Predicted)[6]
pKa 9.04 ± 0.10 (Predicted, Strongest Acidic)[3]
Storage Conditions Store at -20°C to <-15°C in a well-closed container[5][6][8]

Table 2: Chemical Identifiers and Molecular Data

IdentifierValueReferences
CAS Number 131926-99-3[1][5][8]
Molecular Formula C₁₆H₁₄F₃N₃O₃S[1][5][9]
Molecular Weight 385.36 g/mol [5][8][9]
IUPAC Name 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole[9]
Synonyms AG-1813, Lansoprazole Impurity B, Lansoprazole USP Related Compound A[1][5][7][8]
Topological Polar Surface Area 93.3 Ų[6][9]
XLogP3 3.0[6]

Table 3: Solubility Profile

SolventSolubilityReferences
Water Practically insoluble / Sparingly soluble[3]
Dimethylformamide (DMF) 30 mg/mL[1]
Dimethyl Sulfoxide (DMSO) 30 mg/mL[1]
Ethanol 5 mg/mL[1]
Methanol Slightly Soluble[3][8]
Chloroform Slightly Soluble[8]
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis, identification, and quantification of this compound. The following sections outline key experimental procedures.

This compound is an oxidation product of Lansoprazole. A common laboratory-scale synthesis involves the oxidation of Lansoprazole Sulfide, another related impurity.[10]

Protocol: Oxidation of Lansoprazole Sulfide

  • Dissolution: Dissolve Lansoprazole Sulfide (2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole) in a suitable organic solvent such as chloroform.[10]

  • Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the solution. The reaction proceeds smoothly to afford this compound.[10]

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and by-products.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate) to yield the final this compound product.[10]

  • Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.[11]

HPLC is the standard method for quantifying this compound as a related substance in Lansoprazole drug products. The following protocol is a representative method based on pharmacopeial and published procedures.[12][13]

Protocol: Reversed-Phase HPLC for Impurity Profiling

  • Instrumentation: An HPLC system equipped with a UV detector (e.g., Agilent 1100 series with a photodiode array detector).[12]

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., YMC Pack Pro C18).[12]

    • Mobile Phase A: Water.[12]

    • Mobile Phase B: A mixture of acetonitrile, water, and triethylamine (ratio 160:40:01 v/v/v), with the pH adjusted to 7.0 using phosphoric acid.[12]

    • Gradient Program:

      • 0 min: 10% B

      • 40 min: 80% B

      • 50 min: 80% B

      • 51 min: 10% B

      • 60 min: 10% B[12]

    • Flow Rate: 0.8 mL/min.[12]

    • Column Temperature: 25°C.[12]

    • Detection Wavelength: 285 nm.[12]

  • Sample Preparation:

    • Diluent: A mixture of acetonitrile and water.

    • Standard Solution: Prepare a standard solution of this compound (USP Related Compound A) in the diluent to a known concentration.

    • Sample Solution: Accurately weigh and dissolve the Lansoprazole drug substance in the diluent to a specified concentration (e.g., 1.0 mg/mL).

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the diluent (as a blank), followed by the standard solution and the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the percentage of this compound in the sample by comparing the peak area from the sample solution to the peak area from the standard solution.

To assess the stability-indicating nature of an analytical method, forced degradation studies are performed on the drug substance.

Protocol: Stress Testing of Lansoprazole

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N to 2 N HCl at 60-80°C for a specified period (e.g., 8-24 hours).[14][15]

  • Base Hydrolysis: Reflux the drug substance in 0.1 N to 2 N NaOH at 60-80°C for a specified period.[14][15]

  • Oxidative Degradation: Treat the drug substance with an oxidizing agent like hydrogen peroxide.[16]

  • Thermal Stress: Expose the solid drug substance to dry heat.[16]

  • Photolytic Stress: Expose the drug substance to UV and/or visible light as per ICH guidelines.

  • Analysis: Following exposure, neutralize the samples if necessary, dilute to a suitable concentration, and analyze using the validated HPLC method to separate the drug from its degradation products, including this compound.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key relationships and processes involving this compound.

Metabolic_Pathway cluster_liver Hepatic Metabolism Lansoprazole Lansoprazole (Sulfoxide) Sulfone This compound Lansoprazole->Sulfone Oxidation (CYP3A4/CYP2C19)

Caption: Metabolic conversion of Lansoprazole to this compound via oxidation.

Analytical_Workflow Workflow for Impurity Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Lansoprazole Drug Substance dissolve Dissolve in Diluent start->dissolve filter Filter Solution dissolve->filter inject Inject Sample into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (285 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Impurities vs. Standard integrate->quantify report Generate Report quantify->report

Caption: Standard experimental workflow for the analysis of this compound impurity.

Impurity_Relationship Sulfide Lansoprazole Sulfide (Reduced Form) Lansoprazole Lansoprazole (Parent Drug - Sulfoxide) Sulfide->Lansoprazole Oxidation Lansoprazole->Sulfide Reduction Sulfone This compound (Oxidized Metabolite) Lansoprazole->Sulfone Oxidation Noxide Lansoprazole N-Oxide (Impurity) Lansoprazole->Noxide N-Oxidation

Caption: Chemical relationship between Lansoprazole and its key related impurities.

References

Lansoprazole Sulfone: A Primary Impurity in Lansoprazole API - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lansoprazole Sulfone, a primary impurity in the Active Pharmaceutical Ingredient (API) of Lansoprazole. This document outlines its formation, analytical detection, and regulatory limits, offering valuable insights for researchers, scientists, and professionals involved in the development and quality control of Lansoprazole.

Introduction

Lansoprazole is a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders. The purity of the Lansoprazole API is critical for its safety and efficacy. During the synthesis of Lansoprazole, several impurities can be formed, with this compound being one of the most significant. It is also referred to as Lansoprazole EP Impurity B and Lansoprazole USP Related Compound A[1][2][3][4][5]. The presence of this impurity can impact the quality and stability of the final drug product, potentially leading to discoloration[6]. Therefore, stringent control over its levels is mandated by regulatory authorities.

Formation Pathway of this compound

This compound is primarily formed during the oxidation step in the synthesis of Lansoprazole[6]. The synthesis of Lansoprazole typically involves the oxidation of a thioether precursor, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole (Lansoprazole Sulfide)[7][8][9]. While the desired product is the sulfoxide (Lansoprazole), over-oxidation can lead to the formation of the corresponding sulfone[6].

The use of strong oxidizing agents or inadequate control of reaction conditions can promote this over-oxidation. Common oxidizing agents used in this step include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide[7][9][10].

G cluster_reactants Reactants cluster_products Products Thioether Lansoprazole Sulfide (Thioether Precursor) Lansoprazole Lansoprazole (Sulfoxide - Desired Product) Thioether->Lansoprazole Controlled Oxidation Sulfone This compound (Sulfone - Impurity) Lansoprazole->Sulfone Over-oxidation

Figure 1: Formation Pathway of Lansoprazole and this compound.

Quantitative Data

Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established strict limits for impurities in Lansoprazole API. The table below summarizes the acceptance criteria for this compound.

Impurity NamePharmacopoeiaAcceptance Criterion
This compound (Impurity B)European Pharmacopoeia≤ 0.4%[11]
Total ImpuritiesEuropean Pharmacopoeia≤ 0.6%[11]

Experimental Protocols

Synthesis of Lansoprazole (Illustrative)

This protocol describes a general method for the synthesis of Lansoprazole, highlighting the critical oxidation step where this compound can be formed.

Materials:

  • 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole (Lansoprazole Sulfide)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Chloroform

  • Sodium bicarbonate solution

  • Buffer solution

Procedure:

  • Suspend Lansoprazole Sulfide in chloroform and cool the mixture to a low temperature (e.g., -10 °C to -5 °C)[7].

  • Slowly add a solution of m-CPBA in chloroform to the suspension over a period of several hours while maintaining the low temperature[7].

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) to ensure the complete consumption of the starting material and to minimize the formation of the sulfone impurity.

  • Upon completion, quench the reaction by adding a buffer and sodium bicarbonate solution[7].

  • Separate the organic layer and wash it with an aqueous base to remove acidic byproducts.

  • Isolate the crude Lansoprazole by precipitation or crystallization.

  • Purify the crude product by recrystallization to remove residual impurities, including this compound.

Synthesis of this compound Reference Standard

For analytical purposes, a reference standard of this compound is required. The following protocol outlines its synthesis.

Materials:

  • Lansoprazole Sulfide

  • meta-Chloroperoxybenzoic acid (m-CPBA)

Procedure:

  • Synthesize this compound by the oxidation of Lansoprazole Sulfide with m-CPBA[10]. A molar excess of the oxidizing agent may be used to drive the reaction towards the formation of the sulfone.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed and the desired product is the major component.

  • Isolate the crude this compound from the reaction mixture.

  • Purify the product by a suitable method, such as column chromatography or recrystallization, to obtain a high-purity reference standard.

Analytical Method for Quantification of this compound

The following High-Performance Liquid Chromatography (HPLC) method is based on the European Pharmacopoeia monograph for Lansoprazole and is suitable for the quantification of this compound (Impurity B)[11].

Chromatographic Conditions:

ParameterValue
Column C8, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient Elution (see table below)
Flow Rate 1.2 mL/min[11]
Detection UV at 285 nm[11]
Injection Volume 10 µL[11]
Column Temperature Ambient
Run Time 3 times the retention time of Lansoprazole[11]

Mobile Phase Gradient:

Time (min)% Mobile Phase A% Mobile Phase B
06040
.........

Note: The exact gradient profile should be as per the specific pharmacopoeial method being followed. Mobile Phase A is typically an aqueous buffer, and Mobile Phase B is an organic solvent like acetonitrile.

Solution Preparation:

  • Solvent Mixture: Prepare a mixture of 1 volume of triethylamine and 60 volumes of water. Adjust the pH to 10.5 with phosphoric acid. Mix this solution with 40 volumes of acetonitrile[11].

  • Test Solution: Dissolve 10 mg of the Lansoprazole substance to be examined in the solvent mixture and dilute to 10.0 mL with the same solvent[11].

  • Reference Solution (b): Dilute 2.0 mL of the Test Solution to 100.0 mL with the solvent mixture. Dilute 1.0 mL of this solution to 10.0 mL with the solvent mixture (This corresponds to a 0.2% solution)[11].

  • System Suitability Solution (Reference Solution a): Dissolve the contents of a vial of Lansoprazole for peak identification CRS (containing impurities A and B) in 1.0 mL of the solvent mixture[11].

System Suitability:

  • The resolution between the peaks due to Lansoprazole and Impurity B must be a minimum of 3.0[11].

Calculation:

The percentage of this compound (Impurity B) is calculated by comparing the peak area of Impurity B in the chromatogram of the Test Solution with the peak area of Lansoprazole in the chromatogram of Reference Solution (b), taking into account the dilution factors.

Visualization of Analytical Workflow

The following diagram illustrates the workflow for the analysis of Lansoprazole API for the presence of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting API Lansoprazole API Sample TestSol Prepare Test Solution API->TestSol Inject Inject Solutions TestSol->Inject RefStd Lansoprazole & Impurity B RS RefSol Prepare Reference & System Suitability Solutions RefStd->RefSol RefSol->Inject HPLC HPLC System (C8 Column, UV 285nm) Chrom Obtain Chromatograms HPLC->Chrom Inject->HPLC Identify Identify & Integrate Peaks Chrom->Identify Calc Calculate % Impurity B Identify->Calc Report Report Results vs. Specification (≤ 0.4%) Calc->Report

Figure 2: Analytical Workflow for this compound Impurity Testing.

Conclusion

The control of this compound as a primary impurity in Lansoprazole API is crucial for ensuring the quality, safety, and stability of the final drug product. A thorough understanding of its formation pathway allows for the optimization of the manufacturing process to minimize its generation. Furthermore, the implementation of a robust and validated analytical method, such as the HPLC method detailed in the pharmacopoeias, is essential for the accurate monitoring and control of this impurity within the specified limits. This guide provides the foundational technical information required for professionals working with Lansoprazole to effectively manage this critical quality attribute.

References

The Genesis of a Proton Pump Inhibitor: A Technical Chronicle of Lansoprazole's Metabolic Journey

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and metabolic pathways of lansoprazole, a cornerstone in the management of acid-related gastrointestinal disorders. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical data on lansoprazole's metabolites, offering detailed experimental methodologies and visual representations of its complex biotransformation.

Introduction: The Advent of Acid Suppression

Lansoprazole emerged as a significant advancement in the class of drugs known as proton pump inhibitors (PPIs), which have revolutionized the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Unlike their predecessors, H2-receptor antagonists, PPIs provide a more profound and prolonged reduction of stomach acid by irreversibly inhibiting the final step of acid production.[2] Understanding the metabolic fate of lansoprazole is paramount for optimizing its therapeutic efficacy and ensuring patient safety.

A Historical Perspective: The Development of Lansoprazole

The journey to develop effective acid suppressants began with the identification of the gastric H+/K+ ATPase, the proton pump of the parietal cell.[3] This led to the synthesis of timoprazole and subsequently the first commercially successful PPI, omeprazole, in 1979.[1][3] Building on this foundation, Takeda Chemical Industries Ltd. in Japan developed lansoprazole. Patented in 1984 and launched in Europe in 1991 and the United States in 1995, lansoprazole was the second PPI to enter the market.[4][5][6] Structurally, it is a substituted benzimidazole derivative, like omeprazole, but is distinguished by a trifluoroethoxy group, which contributes to its unique pharmacological profile.[7][8]

The Metabolic Unraveling of Lansoprazole

Lansoprazole undergoes extensive metabolism, primarily in the liver, before its excretion.[2] The biotransformation is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with two main isoforms playing a critical role: CYP2C19 and CYP3A4.[9]

The two principal metabolic pathways are:

  • Hydroxylation: Catalyzed mainly by CYP2C19, this pathway results in the formation of 5-hydroxy lansoprazole.[10][11]

  • Sulfoxidation: This reaction is primarily mediated by CYP3A4 and produces lansoprazole sulfone.[10][12]

These two metabolites, 5-hydroxy lansoprazole and this compound, are the major forms of the drug found in plasma.[9] The activity of the CYP2C19 enzyme is subject to genetic polymorphism, which can lead to significant inter-individual variability in lansoprazole's metabolism and clinical efficacy.[10]

lansoprazole_metabolism Metabolic Pathway of Lansoprazole cluster_liver Hepatic Metabolism lansoprazole Lansoprazole cyp2c19 CYP2C19 lansoprazole->cyp2c19 Hydroxylation cyp3a4 CYP3A4 lansoprazole->cyp3a4 Sulfoxidation hydroxy 5-Hydroxy Lansoprazole sulfone This compound cyp2c19->hydroxy cyp3a4->sulfone

Metabolic Pathway of Lansoprazole

Quantitative Pharmacokinetics of Lansoprazole and its Metabolites

The plasma concentrations and pharmacokinetic parameters of lansoprazole and its primary metabolites have been characterized in healthy individuals. A single oral 30 mg dose of lansoprazole leads to rapid absorption and metabolism. The following table summarizes the key pharmacokinetic parameters.

ParameterLansoprazole5-Hydroxy LansoprazoleThis compound
Cmax (ng/mL) 1047 (± 344)111.2 (± 41.8)66.6 (± 52.9)
Tmax (hours) 2.0 (± 0.7)2.1 (± 0.8)1.9 (± 0.8)
AUC0-24 (ng/mL/h) 3388 (± 1484)317.0 (± 81.2)231.9 (± 241.7)
t½z (hours) 2.24 (± 1.43)2.31 (± 1.18)2.52 (± 1.54)
Data derived from a study in healthy Chinese male volunteers after a single 30 mg oral dose.[7] Values are presented as mean (± SD).

Key Experimental Protocols

The quantification of lansoprazole and its metabolites is crucial for pharmacokinetic and metabolic studies. Below are detailed methodologies for a typical in vivo plasma analysis and an in vitro metabolism assay.

In Vivo: Quantification in Human Plasma via LC-MS/MS

This protocol describes a validated method for the simultaneous determination of lansoprazole, 5-hydroxy lansoprazole, and this compound in human plasma.[3]

  • Sample Preparation:

    • To a 100 µL aliquot of human plasma, add an internal standard (e.g., indapamide).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1100 series or equivalent.

    • Column: Inertsil ODS-3 (5 µm, 4.6 x 150 mm).

    • Mobile Phase: A mixture of methanol, 0.2% ammonium acetate, and 0.1% methanoic acid in water (75:25, v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (m/z):

      • Lansoprazole: [To be specified based on instrument tuning]

      • 5-Hydroxy Lansoprazole: [To be specified based on instrument tuning]

      • This compound: [To be specified based on instrument tuning]

      • Internal Standard (Indapamide): [To be specified based on instrument tuning]

experimental_workflow LC-MS/MS Analysis Workflow start Plasma Sample Collection prep Sample Preparation (Protein Precipitation) start->prep hplc HPLC Separation (Reversed-Phase Column) prep->hplc ms Mass Spectrometry (ESI-MS/MS Detection) hplc->ms data Data Acquisition & Analysis (Quantification) ms->data end Pharmacokinetic Profiling data->end

LC-MS/MS Analysis Workflow
In Vitro: Metabolism Assay Using Human Liver Microsomes

This protocol outlines a method to study the stereoselective metabolism of lansoprazole using human liver microsomes.[5]

  • Incubation Mixture:

    • Human liver microsomes (protein concentration ~0.2 mg/mL).

    • Lansoprazole (racemic, (+)-, or (-)-enantiomer) at various concentrations.

    • NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).

    • Phosphate buffer (pH 7.4) to a final volume of 200 µL.

  • Experimental Procedure:

    • Pre-incubate the microsomes and lansoprazole at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-generating system.

    • Incubate at 37°C for a specified time (e.g., 20 minutes for metabolite formation kinetics).[5]

    • Terminate the reaction by adding 200 µL of ice-cold acetonitrile.

    • Centrifuge at 10,000 g for 5 minutes to pellet the precipitated protein.

    • Analyze the supernatant for the presence of metabolites using a validated LC-MS/MS method as described in section 5.1.

Conclusion

The discovery and development of lansoprazole marked a pivotal moment in the treatment of acid-related diseases. Its extensive hepatic metabolism, orchestrated primarily by CYP2C19 and CYP3A4, leads to the formation of 5-hydroxy lansoprazole and this compound. The elucidation of these metabolic pathways and the development of robust analytical methods to quantify the parent drug and its metabolites are crucial for understanding its pharmacokinetic variability, potential drug-drug interactions, and the impact of pharmacogenomics on its therapeutic effect. This guide provides a foundational technical overview to support further research and development in this critical area of pharmacology.

References

In-Vitro Activity of Lansoprazole Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro characteristics of Lansoprazole Sulfone, a primary metabolite of the proton pump inhibitor (PPI) Lansoprazole. While Lansoprazole is renowned for its therapeutic effects in acid-related disorders, its metabolites exhibit distinct pharmacological profiles. This document delineates the formation, activity, and experimental evaluation of this compound, contrasting it with its parent compound and other key metabolites.

Introduction: Lansoprazole Metabolism and the Formation of this compound

Lansoprazole, a substituted benzimidazole, is a prodrug that requires activation in an acidic environment to inhibit the gastric H+/K+-ATPase (proton pump), thereby blocking the final step of gastric acid production.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[2][3][4]

The two major metabolic pathways for Lansoprazole are:

  • Sulfoxidation: Catalyzed predominantly by CYP3A4 , leading to the formation of This compound .[5][6][7][8]

  • 5-Hydroxylation: Catalyzed by CYP2C19 , resulting in 5-hydroxylansoprazole .[6][7][9]

These metabolites, including this compound, have been identified in measurable quantities in plasma but possess little to no antisecretory activity themselves.[1] The primary anti-secretory action is attributed to the active sulfenamide forms of Lansoprazole, which are generated within the acidic canaliculi of gastric parietal cells and are not present in systemic circulation.[1][10]

Metabolic Pathway of Lansoprazole

The following diagram illustrates the primary metabolic routes of Lansoprazole.

Lansoprazole_Metabolism cluster_0 Lansoprazole Metabolism Lansoprazole Lansoprazole Sulfone This compound Lansoprazole->Sulfone CYP3A4 Hydroxy 5-Hydroxylansoprazole Lansoprazole->Hydroxy CYP2C19 Sulfide Lansoprazole Sulfide Lansoprazole->Sulfide CYP3A4 (minor) HydroxySulfone 5-Hydroxylansoprazole Sulfone Sulfone->HydroxySulfone CYP2C19 Hydroxy->HydroxySulfone CYP3A4

Figure 1: Primary metabolic pathways of Lansoprazole.

In-Vitro Activity Profile of this compound

Scientific literature consistently indicates that this compound is a largely inactive metabolite with respect to the primary mechanism of action of its parent drug.

Antisecretory Activity

This compound exhibits minimal to no inhibitory activity on the gastric H+/K+-ATPase enzyme system.[1] Unlike Lansoprazole, which is converted to active species that covalently bind to the proton pump, the sulfone derivative does not undergo this activation and is considered to have no significant antisecretory effect.[1][11][12][13]

Antimicrobial and Anticancer Activities

While Lansoprazole and some of its other metabolites have demonstrated interesting in-vitro activities beyond acid suppression, these effects are not prominently attributed to this compound.

  • Antituberculosis Activity: Recent studies have identified Lansoprazole Sulfide (LPZS) , not the sulfone, as a potential antituberculosis agent. LPZS inhibits the respiratory chain supercomplex III2IV2 in Mycobacterium smegmatis, a mechanism distinct from the proton pump inhibition of the parent drug.[14][15]

  • Anticancer Activity: Lansoprazole itself has been shown to induce apoptosis and cell cycle arrest in non-small cell lung cancer (NSCLC) and breast cancer cells in vitro.[16][17][18] Furthermore, the metabolite 5-hydroxy lansoprazole sulfide (5HLS) was found to be a more potent inhibitor of Fatty Acid Synthase (FASN) than Lansoprazole in triple-negative breast cancer models.[19][20] There is currently a lack of evidence suggesting a significant direct anticancer role for this compound.

Quantitative Data Summary

Direct quantitative data on the in-vitro inhibitory activity of this compound is scarce due to its limited biological activity. However, pharmacokinetic studies provide valuable quantitative insights into its formation. The table below summarizes key pharmacokinetic parameters for Lansoprazole and its sulfone metabolite, highlighting the influence of CYP2C19 genetic polymorphisms.

Table 1: Pharmacokinetic Parameters of Lansoprazole and this compound in Healthy Volunteers (Single 30 mg Dose)

Parameter Analyte CYP2C19 Genotype Value (Mean ± SD) Reference
Cmax (ng/mL) Lansoprazole Homozygous EM (hmEM) 746.7 ± 224.5 [21]
Heterozygous EM (htEM) 1060.1 ± 289.4 [21]
Poor Metabolizer (PM) 1797.9 ± 315.6 [21]
This compound Homozygous EM (hmEM) 73.1 ± 21.3 [21]
Heterozygous EM (htEM) 108.8 ± 32.5 [21]
Poor Metabolizer (PM) 171.8 ± 39.8 [21]
AUC0-t (ng·h/mL) Lansoprazole Homozygous EM (hmEM) 1581.3 ± 593.6 [21]
Heterozygous EM (htEM) 3381.1 ± 1032.5 [21]
Poor Metabolizer (PM) 8847.6 ± 1530.9 [21]
This compound Homozygous EM (hmEM) 344.2 ± 132.7 [21]
Heterozygous EM (htEM) 682.3 ± 201.4 [21]
Poor Metabolizer (PM) 1342.1 ± 341.6 [21]

EM: Extensive Metabolizer

These data demonstrate that individuals who are poor metabolizers via the CYP2C19 pathway exhibit significantly higher plasma concentrations of both the parent drug and the this compound metabolite.[9][21] This is because with the CYP2C19 pathway being less active, more of the drug is shunted through the CYP3A4 pathway to form the sulfone.[22]

Experimental Protocols

The characterization of this compound's formation and the assessment of its activity involve several key in-vitro methodologies.

In-Vitro Metabolism using Human Liver Microsomes

This assay is fundamental for studying the enzymatic formation of metabolites.

  • Objective: To determine which CYP450 enzymes are responsible for the metabolism of Lansoprazole to this compound and to measure the kinetics of this reaction.

  • Methodology:

    • Incubation: Human liver microsomes (HLMs) are incubated at 37°C with Lansoprazole at various concentrations (e.g., 1 µM to 100 µM).[8]

    • Reaction Mixture: The incubation mixture typically contains a phosphate buffer, an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the enzymatic reaction, and the microsomes.[8]

    • Inhibition (Optional): To identify specific CYP enzymes, selective chemical inhibitors or antibodies against specific CYPs (e.g., anti-CYP2C19, anti-CYP3A4) are pre-incubated with the microsomes before the addition of Lansoprazole.[6][8]

    • Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.[21]

    • Analysis: After centrifugation, the supernatant containing the parent drug and its metabolites is analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS).[8][21]

Recombinant Human CYP450 Enzyme Assays

These assays use specific, cDNA-expressed CYP enzymes to confirm the role of individual enzymes in a metabolic pathway.

  • Objective: To definitively confirm that CYP3A4 catalyzes the formation of this compound.

  • Methodology:

    • Similar to the HLM assay, but instead of a mixture of enzymes in microsomes, a specific recombinant human CYP enzyme (e.g., CYP3A4) is used.[8]

    • The reaction mixture includes the recombinant enzyme, a cytochrome P450 reductase, lipids (like phosphatidylcholine), the NADPH-generating system, buffer, and Lansoprazole.

    • Analysis is performed via LC-MS/MS to quantify the formation of this compound.[6]

Workflow for In-Vitro Metabolism Studies

The diagram below outlines the typical workflow for determining the metabolic profile of Lansoprazole.

Metabolism_Workflow cluster_workflow Metabolism Study Workflow Start Start: Prepare Reaction Mixture (Buffer, NADPH System) Incubation Incubate at 37°C with: 1. Human Liver Microsomes OR 2. Recombinant CYP Enzymes Start->Incubation Add_Drug Add Lansoprazole Incubation->Add_Drug Quench Quench Reaction (e.g., cold Acetonitrile) Add_Drug->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant via LC-MS/MS Centrifuge->Analyze Result Quantify: - Lansoprazole - this compound - 5-Hydroxylansoprazole Analyze->Result

Figure 2: Experimental workflow for in-vitro metabolism assays.

Role as a Biomarker for CYP3A4 Activity

Given that this compound is formed almost exclusively by CYP3A4, its concentration can be used as an in-vitro and in-vivo probe to assess the activity of this crucial drug-metabolizing enzyme.[6][23]

  • Principle: In a controlled system like human liver microsomes, the rate of this compound formation is directly correlated with CYP3A4 activity.[6]

  • Application: This allows researchers to phenotype the CYP3A4 activity of liver samples or to screen for potential drug-drug interactions where a new chemical entity might inhibit or induce CYP3A4. A decrease in this compound formation in the presence of a test compound would indicate CYP3A4 inhibition.

Logical Relationship for CYP3A4 Activity Assessment

CYP3A4_Biomarker cluster_logic This compound as a CYP3A4 Probe Lpz Lansoprazole (Substrate) CYP3A4 CYP3A4 Enzyme Activity Lpz->CYP3A4 LS This compound (Product) CYP3A4->LS Measurement Rate of LS Formation (Measured by LC-MS/MS) LS->Measurement Conclusion Correlates with CYP3A4 Functional Activity Measurement->Conclusion

Figure 3: Logic diagram for using LS as a CYP3A4 activity marker.

Conclusion

The in-vitro profile of this compound is primarily that of a pharmacologically inactive metabolite. Its significance in drug development and research lies not in its therapeutic activity, but in its role as a major product of Lansoprazole metabolism via the CYP3A4 pathway. Understanding its formation is critical for comprehending the pharmacokinetics of Lansoprazole, particularly in the context of pharmacogenomic variations in CYP2C19 and potential drug-drug interactions involving CYP3A4. Future research may explore secondary or off-target effects, but current evidence firmly positions this compound as a key metabolite for pharmacokinetic studies rather than a direct therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lansoprazole USP Related Compound A, a specified impurity in the United States Pharmacopeia (USP) monograph for Lansoprazole. This document details its identity, formation, and the analytical methodologies for its control, offering valuable insights for professionals in pharmaceutical research, development, and quality control.

Introduction to Lansoprazole and its Impurities

Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders.[1] As with any active pharmaceutical ingredient (API), the purity of Lansoprazole is critical to its safety and efficacy. The manufacturing process and storage conditions can lead to the formation of related substances, or impurities. Regulatory bodies, such as the United States Pharmacopeia, establish limits for these impurities to ensure the quality of the drug product.

Lansoprazole USP Related Compound A is one such specified impurity. A thorough understanding of its characteristics is essential for robust analytical method development, validation, and routine quality control of Lansoprazole.

Identity and Physicochemical Properties

Lansoprazole USP Related Compound A is chemically identified as the sulfone derivative of Lansoprazole. It is also recognized as Lansoprazole EP Impurity B.

Table 1: Physicochemical Properties of Lansoprazole USP Related Compound A

PropertyValueReference
Chemical Name 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulfonyl]-1H-benzimidazole[2]
Synonyms Lansoprazole Sulfone, Lansoprazole EP Impurity B[2]
CAS Number 131926-99-3[2][3][4][5]
Molecular Formula C₁₆H₁₄F₃N₃O₃S[2][4][5]
Molecular Weight 385.36 g/mol [2][4][5]
Appearance White to brownish powder[6]
Solubility Practically insoluble in water, soluble in anhydrous ethanol, very slightly soluble in acetonitrile[6]

Formation of Lansoprazole USP Related Compound A

Lansoprazole USP Related Compound A is primarily formed through the oxidation of the sulfoxide group in the Lansoprazole molecule to a sulfone. This can occur during the synthesis of Lansoprazole or as a degradation product.

The drug is known to be unstable under certain conditions. Forced degradation studies have shown that Lansoprazole degrades under acidic, basic, neutral hydrolysis, and oxidative stress conditions.[7][8] The formation of the sulfone impurity is a common pathway in oxidative degradation.

G cluster_0 Formation Pathway lansoprazole Lansoprazole (Sulfoxide) compound_a Lansoprazole USP Related Compound A (Sulfone) lansoprazole->compound_a Oxidation

Caption: Formation of Lansoprazole Related Compound A.

Analytical Methodology for Identification and Quantification

The United States Pharmacopeia outlines a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Lansoprazole and its related compounds, including Related Compound A.

USP HPLC Method for Related Compounds

The USP monograph for Lansoprazole specifies a gradient HPLC method for the determination of related compounds.[9][10][11] The method is designed to separate Lansoprazole from its potential impurities, ensuring that they are controlled within their specified limits. A study has shown that Lansoprazole contains not more than 0.7% of total impurities, with the limit for Lansoprazole Related Compound A (Sulphone) being 0.3%.[12]

Table 2: USP HPLC Method Parameters for Lansoprazole Related Compounds

ParameterSpecification
Mode Liquid Chromatography
Detector UV 285 nm
Column 4.6-mm × 25-cm; 5-µm packing L1
Flow Rate 1 mL/min
Injection Volume 10 µL
System Suitability Resolution between Lansoprazole and Lansoprazole Related Compound A should be not less than 5.
Experimental Protocol: Preparation of Solutions

Diluent: Prepare a mixture of acetonitrile, water, and triethylamine (40:60:1). Adjust with phosphoric acid to a pH of 10.0.

System Suitability Solution: Dissolve suitable quantities of USP Lansoprazole RS and USP Lansoprazole Related Compound A RS in the Diluent to obtain a solution containing about 0.1 mg of each per mL.

Test Solution: Dissolve an accurately weighed quantity of Lansoprazole in methanol to obtain a solution having a known concentration of about 2.5 mg/mL. Transfer 1 mL of this solution into a 10-mL volumetric flask and dilute with Diluent to volume.

Chromatographic Procedure:

  • Inject the System Suitability Solution and record the chromatograms. The resolution between the Lansoprazole and Lansoprazole Related Compound A peaks must be not less than 5.0.

  • Inject the Test Solution and record the chromatogram.

  • Identify the peaks based on the retention times obtained from the System Suitability Solution.

  • Calculate the percentage of Lansoprazole Related Compound A in the portion of Lansoprazole taken.

G cluster_workflow Analytical Workflow prep_solutions Prepare Solutions (Diluent, System Suitability, Test) hplc_analysis HPLC Analysis (Inject Solutions) prep_solutions->hplc_analysis data_acquisition Data Acquisition (Record Chromatograms) hplc_analysis->data_acquisition system_suitability System Suitability Check (Resolution ≥ 5.0) data_acquisition->system_suitability system_suitability->hplc_analysis Fail peak_identification Peak Identification system_suitability->peak_identification Pass quantification Quantification (% Related Compound A) peak_identification->quantification

Caption: HPLC analytical workflow for Lansoprazole impurities.

Chemical Structures

The chemical structures of Lansoprazole and Lansoprazole USP Related Compound A are presented below. The key difference is the oxidation state of the sulfur atom.

G cluster_lansoprazole Lansoprazole cluster_compound_a Lansoprazole USP Related Compound A lansoprazole compound_a

Caption: Chemical structures of Lansoprazole and Related Compound A.

Conclusion

A thorough understanding and control of impurities are paramount in the development and manufacturing of safe and effective pharmaceutical products. Lansoprazole USP Related Compound A, the sulfone derivative of Lansoprazole, is a critical impurity that must be monitored. This guide has provided a detailed overview of its identity, formation, and the official USP analytical methodology for its control. By adhering to these principles and employing robust analytical techniques, researchers, scientists, and drug development professionals can ensure the quality and purity of Lansoprazole.

References

A Comprehensive Pharmacological Profile of Lansoprazole Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lansoprazole is a widely prescribed proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. Its therapeutic action is a result of the parent compound's activity, while its metabolism in the liver leads to the formation of several derivatives. This technical guide provides an in-depth examination of Lansoprazole Sulfone, one of the two primary plasma metabolites of Lansoprazole. While this compound is a significant metabolic product, it is characterized by having minimal to no antisecretory activity.[1][2] Understanding its pharmacological profile is crucial for a comprehensive grasp of Lansoprazole's disposition, potential drug-drug interactions, and the influence of pharmacogenetics on its clinical use. This document details its mechanism of action (or lack thereof), pharmacokinetics, metabolic pathways, and the experimental methodologies used to characterize it.

Pharmacodynamics: An Inactive Metabolite

Lansoprazole exerts its effect by irreversibly inhibiting the H+/K+-ATPase enzyme system (the proton pump) on the secretory surface of gastric parietal cells, thereby blocking the final step of acid production.[1][3][4][5] It is a prodrug that is converted to its active forms in the acidic environment of the parietal cells.[6][7]

In contrast, this compound, along with the other main metabolite, 5-hydroxy lansoprazole, is considered to have very little or no pharmacological activity in terms of gastric acid secretion.[1][2] Its formation represents a key step in the metabolic clearance and detoxification of the parent drug, rather than contributing to the therapeutic effect.

Pharmacokinetics and Metabolism

The formation and disposition of this compound are intrinsically linked to the pharmacokinetics of the parent compound, Lansoprazole.

Absorption and Metabolic Transformation

Lansoprazole is rapidly absorbed after oral administration and undergoes extensive metabolism, primarily in the liver.[5][8] The transformation is mediated by the cytochrome P450 (CYP) enzyme system. Two main pathways are responsible for its clearance:

  • Sulfoxidation: Catalyzed predominantly by CYP3A4 , this pathway leads to the formation of This compound .[8][9][10][11][12]

  • Hydroxylation: Catalyzed mainly by CYP2C19 , this pathway forms 5-hydroxy lansoprazole.[8][9][11][12]

These two metabolites are the primary derivatives found in measurable quantities in the plasma.[1][2]

Lansoprazole Lansoprazole CYP3A4 CYP3A4 Lansoprazole->CYP3A4 CYP2C19 CYP2C19 Lansoprazole->CYP2C19 Sulfone This compound (Inactive) Hydroxy 5-Hydroxy Lansoprazole (Inactive) CYP3A4->Sulfone Sulfoxidation CYP2C19->Hydroxy Hydroxylation

Figure 1: Primary metabolic pathways of Lansoprazole.
Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Lansoprazole and its metabolites have been characterized in healthy subjects. The following table summarizes data from a single-dose (30 mg) study in healthy Chinese male volunteers.

Parameter Lansoprazole This compound 5'-Hydroxy Lansoprazole
Cmax (ng/mL) 1047 (± 344)66.6 (± 52.9)111.2 (± 41.8)
Tmax (hours) 2.0 (± 0.7)1.9 (± 0.8)2.1 (± 0.8)
t½z (hours) 2.24 (± 1.43)2.52 (± 1.54)2.31 (± 1.18)
AUC0-24 (ng/mL/h) 3388 (± 1484)231.9 (± 241.7)317.0 (± 81.2)

Table 1: Mean (±SD) Pharmacokinetic Properties of Lansoprazole and its Primary Metabolites.[13]

Influence of CYP2C19 Genetic Polymorphism

The activity of the CYP2C19 enzyme is subject to genetic polymorphism, leading to different metabolic phenotypes: extensive metabolizers (EMs) and poor metabolizers (PMs).[11] This variation significantly impacts the pharmacokinetics of Lansoprazole and, consequently, the relative formation of its metabolites.

In individuals who are Poor Metabolizers (PMs) for CYP2C19, the hydroxylation pathway is impaired. This leads to:

  • Significantly higher plasma concentrations (Cmax and AUC) of the parent Lansoprazole.

  • A metabolic shift towards the CYP3A4 pathway, resulting in significantly greater plasma concentrations of this compound .[11]

  • Reduced formation of 5-hydroxy lansoprazole.[11]

The table below illustrates the dramatic effect of CYP2C19 genotype on the Area Under the Curve (AUC) for this compound.

CYP2C19 Genotype Group AUC0–inf of this compound (ng·h/mL)
Homozygous Extensive Metabolizers (hmEM) 96.11 (± 44.41)
Heterozygous Extensive Metabolizers (htEM) 377.91 (± 392.17)
Poor Metabolizers (PM) 6957.79 (± 1768.17)

Table 2: Effect of CYP2C19 Genotype on this compound Exposure.[11]

cluster_0 CYP2C19 Extensive Metabolizer (EM) cluster_1 CYP2C19 Poor Metabolizer (PM) EM_Lanso Lansoprazole EM_Metabolism Dominant CYP2C19 Pathway EM_Lanso->EM_Metabolism EM_Sulfone Low Lansoprazole Sulfone EM_Lanso->EM_Sulfone Minor CYP3A4 Pathway EM_Hydroxy High 5-Hydroxy Lansoprazole EM_Metabolism->EM_Hydroxy PM_Lanso Lansoprazole PM_Metabolism Dominant CYP3A4 Pathway PM_Lanso->PM_Metabolism PM_Hydroxy Low 5-Hydroxy Lansoprazole PM_Lanso->PM_Hydroxy Impaired CYP2C19 Pathway PM_Sulfone High Lansoprazole Sulfone PM_Metabolism->PM_Sulfone

Figure 2: Influence of CYP2C19 genotype on Lansoprazole metabolism.

Experimental Protocols

Protocol for Clinical Pharmacokinetic Assessment

This protocol outlines a typical design for a study evaluating the pharmacokinetics of Lansoprazole and its metabolites in human subjects.[11][13]

  • Subject Recruitment: Healthy adult volunteers are enrolled after providing informed consent. Subjects undergo a health screening to ensure no underlying conditions that could affect drug metabolism.

  • Study Design: A single-dose, open-label study design is commonly used.

  • Drug Administration: Following an overnight fast (typically 12 hours), subjects receive a single oral dose of Lansoprazole (e.g., 30 mg enteric-coated capsule).

  • Blood Sampling: Serial blood samples are collected in heparinized tubes at specific time points: immediately before dosing (0 hour) and at multiple intervals post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of Lansoprazole, this compound, and 5-hydroxy lansoprazole are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[13][14] This involves protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters (Cmax, Tmax, t½, AUC) from the plasma concentration-time data.

cluster_workflow Pharmacokinetic Study Workflow Recruit Subject Recruitment (Healthy Volunteers) Dose Single Oral Dose (e.g., 30mg Lansoprazole) Recruit->Dose Sample Serial Blood Sampling (0-24h) Dose->Sample Process Plasma Separation & Storage (-80°C) Sample->Process Analyze LC-MS/MS Analysis (Quantify Parent & Metabolites) Process->Analyze Calculate Non-Compartmental Analysis (Calculate PK Parameters) Analyze->Calculate

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Lansoprazole and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Lansoprazole and its related impurities in bulk drug substances. The control of impurities is a critical aspect of pharmaceutical quality control, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). This method is designed to be specific, accurate, and precise, enabling the separation and quantification of process-related impurities and degradation products.

Lansoprazole, a proton pump inhibitor, is known to be unstable in acidic conditions and can degrade under various stress conditions, including acidic, basic, and oxidative environments.[1][2][3][4][5] Therefore, a stability-indicating method is crucial for ensuring the quality, safety, and efficacy of the drug product. The method described herein is suitable for both routine quality control and stability studies.

Chromatographic Principle

The method utilizes a reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier. This allows for the effective separation of Lansoprazole from its more polar and less polar impurities. Detection is performed using a UV detector at a wavelength where both the active pharmaceutical ingredient (API) and its impurities have significant absorbance. An improved method can consolidate both assay and impurity analysis, reducing overall runtime and improving sample solution stability.

Data Presentation

The following tables summarize the key parameters of the HPLC method.

Table 1: Chromatographic Conditions

Parameter Specification
Stationary Phase Inertsil ODS-3V (150 x 4.6 mm, 5 µm) or equivalent C18 column[6]
Mobile Phase A Buffer: 1.36 g of Potassium dihydrogen orthophosphate and 1.74 g of Dipotassium hydrogen phosphate in 1000 ml water, pH adjusted to 7.4 with Triethylamine.[6]
Mobile Phase B Acetonitrile and Methanol (90:10 v/v)[6]
Gradient Elution A gradient program starting with a higher proportion of Mobile Phase A and increasing the proportion of Mobile Phase B over time.
Flow Rate 1.0 mL/min[2]
Column Temperature Ambient or controlled at 25 °C
UV Detection 285 nm[7][8]
Injection Volume 10 µL

| Diluent | A mixture of organic solvent and water. A change in diluent pH can improve sample solution stability.[9] |

Table 2: Key Lansoprazole Impurities

Impurity Name Common Designation Type
Lansoprazole Sulfone EP Impurity B[10] Process/Oxidative Degradation[11]
Lansoprazole Sulfide - Process/Degradation[11]
Lansoprazole N-Oxide EP Impurity A[12] Process/Oxidative Degradation[11]
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl CTP Process Intermediate[6]
2,3-Dimethyl-4-nitropyridine N-oxide DPN Process Intermediate[6]
2-Benzimidazolinone EP Impurity D[12] Degradation

| 2-Benzimidazolinethione | EP Impurity E[12] | Degradation |

Table 3: Method Validation Summary (Typical Performance)

Parameter Typical Value
Linearity Range 0.05% to 150% of nominal concentration
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 1.0 - 2.0 ppm for key impurities[6]
Limit of Quantitation (LOQ) < 0.05% of nominal concentration
Accuracy (% Recovery) 98.0% - 102.0%

| Precision (RSD) | < 2.0%[13] |

Experimental Protocols

Reagents and Materials
  • Lansoprazole Reference Standard (RS) and Impurity Reference Standards

  • Lansoprazole Bulk Drug Substance (Sample)

  • Potassium Dihydrogen Orthophosphate (KH₂PO₄), ACS Grade

  • Dipotassium Hydrogen Phosphate (K₂HPO₄), ACS Grade

  • Triethylamine (TEA), HPLC Grade

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Purified Water (e.g., Milli-Q or equivalent)

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Analytical balance, pH meter, volumetric flasks, pipettes, and filters (0.45 µm).

Preparation of Solutions
  • Mobile Phase A (Buffer Solution): Dissolve 1.36 g of KH₂PO₄ and 1.74 g of K₂HPO₄ in 1000 mL of purified water. Adjust the pH to 7.4 with Triethylamine. Filter through a 0.45 µm membrane filter and degas.[6]

  • Mobile Phase B (Organic Phase): Mix Acetonitrile and Methanol in a 90:10 (v/v) ratio. Filter and degas.[6]

  • Diluent: Prepare a suitable mixture of water and an organic solvent (e.g., Acetonitrile or Methanol) as determined during method development.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Lansoprazole RS in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Impurity Stock Solution: Prepare a stock solution containing a mixture of all known impurities at a concentration relevant to their specification limits.

  • System Suitability Solution (SSS): Spike the Standard Stock Solution with the Impurity Stock Solution to a level suitable for verifying resolution and sensitivity.

  • Sample (Test) Solution: Accurately weigh and dissolve about 25 mg of the Lansoprazole drug substance in the diluent in a 25 mL volumetric flask. Dilute to volume and mix. This yields a concentration of approximately 1000 µg/mL.

Chromatographic Procedure
  • System Setup: Set up the HPLC system according to the parameters in Table 1 .

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the System Suitability Solution five or six times to check for system precision, resolution, and tailing factor.

    • Inject the Standard Stock Solution.

    • Inject the Sample (Test) Solution in duplicate.

  • Data Acquisition: Record the chromatograms for the specified run time, ensuring all impurities are eluted.

Calculations

Calculate the percentage of each impurity in the Lansoprazole sample using the following formula:

% Impurity = (Areaimpurity / Areastandard) × (Concstandard / Concsample) × (Potencystandard / 100) × 100

Where:

  • Areaimpurity = Peak area of the individual impurity in the sample chromatogram.

  • Areastandard = Peak area of Lansoprazole in the standard chromatogram.

  • Concstandard = Concentration of Lansoprazole RS (mg/mL).

  • Concsample = Concentration of the Lansoprazole sample (mg/mL).

  • Potencystandard = Potency of the Lansoprazole RS (as a percentage).

(Note: A Relative Response Factor (RRF) should be established for each impurity and applied in the calculation for accurate quantification if it is not equal to 1.0.)

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_results 3. Data Processing Sol_Prep Prepare Mobile Phases & Diluent Std_Prep Prepare Standard & SST Solutions Sam_Prep Prepare Sample Solution System_Setup System Setup & Column Equilibration Std_Prep->System_Setup Sam_Prep->System_Setup Injection Inject Blank, SST, Standard & Samples System_Setup->Injection Data_Acq Data Acquisition Injection->Data_Acq Integration Peak Integration & Identification Data_Acq->Integration Calculation Calculate % Impurity & Assay Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC analysis of Lansoprazole.

Lansoprazole Impurity Relationship

G cluster_process Process-Related cluster_degradation Degradation/Oxidation Products Lanso Lansoprazole (API) Sulfide Lansoprazole Sulfide Lanso->Sulfide degradation Sulfone This compound (Impurity B) Lanso->Sulfone oxidation Noxide Lansoprazole N-Oxide (Impurity A) Lanso->Noxide oxidation Sulfide->Lanso oxidation CTP CTP Impurity DPN DPN Impurity

References

Application Note: LC-MS/MS Method for the Quantification of Lansoprazole Sulfone in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lansoprazole is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2] Its metabolism in the body is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of metabolites such as lansoprazole sulfone.[3] The quantification of this compound in plasma is crucial for pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in plasma. The method utilizes a simple protein precipitation for sample preparation and an appropriate internal standard for accurate quantification.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)[3]

  • Indapamide (Internal Standard - IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (Analytical grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma

2. Instrumentation

  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (Indapamide in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

4. Preparation of Standards and Quality Control Samples

  • Stock Solutions: Prepare individual stock solutions of this compound and indapamide in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working standards. Prepare a separate working solution for the internal standard.

  • Calibration Curve: Spike drug-free plasma with the appropriate working standards to prepare calibration curve samples. A suggested range is 1.0-400 ng/mL for this compound.[4]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels (low, medium, and high).

Data Presentation

Table 1: Chromatographic Conditions

ParameterCondition
ColumnInertsil ODS-3 column or equivalent C18 column[4]
Mobile PhaseA mixture of methanol and 0.2% ammonium acetate with 0.1% methanoic acid in water (75:25, v/v)[4]
Flow Rate0.8 mL/min[5]
Column Temperature40°C[6][7]
Injection Volume10 µL[5]

Table 2: Mass Spectrometric Conditions

ParameterThis compoundIndapamide (IS)
Ionization ModeESI PositiveESI Negative
MRM Transition (m/z)384.0 → 115.9[8]364.1 → 188.8[8]
Collision Energy (V)25[5]To be optimized
Dwell Time (ms)300300

Table 3: Method Validation Summary

ParameterResult
Linearity Range1.0 - 400 ng/mL[4]
Correlation Coefficient (r²)> 0.999[4]
Lower Limit of Quantification0.5 ng/mL[4]
Intra-day Precision (RSD %)Within ±15%[4]
Inter-day Precision (RSD %)Within ±15%[4]
AccuracyWithin ±15%[4]
Recovery> 80%[8]

Workflow Visualization

LCMSMS_Workflow plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge evaporate Evaporate Supernatant vortex_centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (MRM Mode) hplc->msms integration Peak Area Integration msms->integration calibration Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Workflow for LC-MS/MS quantification of this compound.

References

Development of a Validated Analytical Method for Lansoprazole Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a validated analytical method for the quantification of Lansoprazole Sulfone, a known impurity and metabolite of Lansoprazole. The method described is a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) technique, suitable for the analysis of both bulk drug substances and pharmaceutical dosage forms.

Introduction

Lansoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. During its synthesis and storage, and as a result of metabolism, several related substances can be formed, including this compound.[1][2] Regulatory bodies require the accurate identification and quantification of such impurities to ensure the safety and efficacy of the final drug product. This application note details a robust, validated UPLC method for the determination of this compound, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3]

Analytical Method

A novel, reversed-phase ultra-performance liquid chromatographic method has been developed and validated for the determination of Lansoprazole and its related substances, including this compound.[3] This method is stability-indicating, capable of separating the degradation products from the main peak and its impurities.[3]

Chromatographic Conditions

The separation is achieved using a UPLC system with a photodiode array detector. The chromatographic conditions are summarized in the table below.

ParameterValue
Instrument Waters Acquity UPLC with a photodiode array detector[4]
Column Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)[3]
Mobile Phase A pH 7.0 Phosphate Buffer: Methanol (90:10 v/v)[3]
Mobile Phase B Methanol: Acetonitrile (50:50 v/v)[3]
Gradient Program A gradient program is utilized for optimal separation.[4]
Flow Rate 0.3 mL/min[4]
Detection Wavelength 285 nm[3]
Injection Volume 10 µL
Column Temperature Ambient
Method Validation Summary

The analytical method has been validated according to ICH guidelines for specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and robustness.[3]

Validation ParameterResult for this compound
Specificity The method is specific and able to resolve this compound from Lansoprazole and other related impurities.[3]
Linearity Range LOQ to 150% of the test concentration[5]
Correlation Coefficient (r²) > 0.998[5]
Accuracy (% Recovery) 93.5% to 106.5%[5]
Precision (% RSD) < 2%[5]
Limit of Detection (LOD) Method dependent, typically in the ng/mL range.
Limit of Quantification (LOQ) Method dependent, typically in the ng/mL range.

Experimental Protocols

Preparation of Solutions

a. Diluent Preparation: A mixture of pH 11.0 buffer and ethanol is used as the diluent for standard and sample preparations.[4]

b. Standard Stock Solution Preparation:

  • Accurately weigh and transfer a suitable amount of this compound reference standard into a volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a known concentration.

c. Sample Preparation from Bulk Drug:

  • Accurately weigh about 40 mg of the Lansoprazole bulk drug substance into a 100 mL volumetric flask.[5]

  • Add a suitable volume of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.

d. Sample Preparation from Pharmaceutical Dosage Forms (Capsules):

  • Accurately weigh the contents of not fewer than 20 capsules to determine the average weight.

  • Transfer a portion of the powdered capsule contents, equivalent to 40 mg of Lansoprazole, into a 100 mL volumetric flask.[5]

  • Add a suitable volume of diluent, sonicate for a specified time to ensure complete dissolution of the active ingredient, and then dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm nylon filter before injection.

Chromatographic Procedure
  • Equilibrate the UPLC system with the mobile phase for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution to verify system suitability parameters (e.g., tailing factor, theoretical plates).

  • Inject the sample solutions.

  • Identify the this compound peak based on its retention time relative to the standard.

  • Calculate the concentration of this compound in the sample using the peak area response and the concentration of the standard.

Workflow for Analytical Method Development and Validation

Workflow method_dev Method Development lit_search Literature Search method_dev->lit_search prelim_exp Preliminary Experiments method_dev->prelim_exp optimization Optimization of Chromatographic Conditions prelim_exp->optimization method_validation Method Validation (ICH Guidelines) optimization->method_validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision (Repeatability & Intermediate) method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness routine_analysis Routine Analysis & Stability Studies method_validation->routine_analysis documentation Documentation & Reporting routine_analysis->documentation

Caption: Workflow for the development and validation of an analytical method.

Conclusion

The described UPLC method is rapid, sensitive, precise, and accurate for the quantification of this compound in bulk drug and pharmaceutical dosage forms. Its stability-indicating nature makes it suitable for routine quality control and stability studies in the pharmaceutical industry.

References

Application Notes and Protocols for Lansoprazole Sulfone Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Lansoprazole Sulfone reference standard in analytical testing. This compound is a primary metabolite of Lansoprazole, a proton pump inhibitor, and serves as a critical reference standard for impurity profiling, stability studies, and pharmacokinetic analysis.

Overview of Lansoprazole and its Metabolism

Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4, to form this compound.[1] This metabolic conversion is a key pathway in the clearance of Lansoprazole from the body. Monitoring this compound is essential for understanding the drug's metabolic profile and for identifying potential drug-drug interactions.

Analytical Data

The following tables summarize the key analytical data for this compound reference standard, facilitating its use in various analytical methodologies.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

ParameterValueConditions/Notes
Relative Retention Time (RRT) 1.1Relative to Lansoprazole peak.[2]
Typical Retention Time VariesDependent on specific chromatographic conditions. A typical retention time for Lansoprazole is ~5.4 min under the conditions specified in Protocol 1.[3]
Detection Wavelength (UV) 285 nmA common wavelength for the detection of Lansoprazole and its related compounds.[3][4][5][6]

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

ParameterValueSolvent/Conditions
λmax (Wavelength of Maximum Absorbance) 281 nmData from supplier technical information.[1]
Alternative λmax for Lansoprazole 298 nmIn 0.01 M Phosphate Buffer (pH 6.8).[7]

Table 3: Mass Spectrometry (MS) Data

ParameterValueIonization Mode/Notes
Molecular Formula C₁₆H₁₄F₃N₃O₃S[1][8]
Molecular Weight 385.36 g/mol [8]
Precursor Ion [M+H]⁺ (m/z) 386.0781High-resolution mass spectrometry data.

Experimental Protocols

The following are detailed protocols for common analytical techniques utilizing the this compound reference standard.

This protocol is adapted from established USP methods for Lansoprazole and its related compounds.[2]

a. Materials and Reagents:

  • This compound Reference Standard

  • Lansoprazole Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine

  • Phosphoric acid

  • Methanol (HPLC grade)

b. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile, water, and triethylamine (160:40:1, v/v/v), pH adjusted to 7.0 with phosphoric acid

  • Gradient Elution:

    • 0-40 min: 10% to 80% B

    • 40-50 min: 80% B (isocratic)

    • 50-51 min: 80% to 10% B

    • 51-60 min: 10% B (isocratic)

  • Flow Rate: 0.8 mL/min[3][6]

  • Column Temperature: Ambient

  • Detection: UV at 285 nm[3][4][5][6]

  • Injection Volume: 20 µL

c. Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol. This is the standard stock solution.

  • Prepare working standards of desired concentrations by diluting the stock solution with the mobile phase.

d. Sample Preparation (for drug substance):

  • Accurately weigh about 25 mg of the Lansoprazole drug substance and transfer to a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

e. System Suitability:

  • Inject a solution containing both Lansoprazole and this compound. The resolution between the two peaks should be not less than 2.0.

  • The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.

a. Materials and Reagents:

  • This compound Reference Standard

  • Methanol (UV grade) or other suitable transparent solvent

b. Instrument Parameters:

  • Spectrophotometer: Double beam UV-Vis spectrophotometer

  • Wavelength Range: 200-400 nm

  • Blank: Methanol (or the solvent used for sample preparation)

c. Standard Solution Preparation:

  • Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

  • Prepare a working standard solution of a suitable concentration (e.g., 10 µg/mL) by diluting the stock solution with methanol.

d. Procedure:

  • Record the UV spectrum of the working standard solution from 200 to 400 nm against the solvent blank.

  • Determine the wavelength of maximum absorbance (λmax).

Visualizations

The following diagram illustrates the metabolic conversion of Lansoprazole to this compound, a reaction primarily catalyzed by the CYP3A4 enzyme in the liver.

Lansoprazole_Metabolism Lansoprazole Lansoprazole Lansoprazole_Sulfone This compound Lansoprazole->Lansoprazole_Sulfone Oxidation CYP3A4 CYP3A4 Enzyme (Liver) CYP3A4->Lansoprazole_Sulfone

Metabolic conversion of Lansoprazole.

This diagram outlines the typical workflow for the analysis of a test sample using the this compound reference standard.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prep Prepare this compound Reference Standard Solution HPLC System HPLC Analysis (UV Detection at 285 nm) Standard Prep->HPLC System Sample Prep Prepare Test Sample Solution Sample Prep->HPLC System Chromatogram Obtain Chromatograms HPLC System->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Concentration/ Impurity Level Integration->Calculation

Workflow for HPLC analysis.

References

Application Notes and Protocols for the Synthesis of Lansoprazole Sulfone N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole Sulfone N-oxide is a recognized metabolite and a potential impurity formed during the synthesis of Lansoprazole, a widely used proton pump inhibitor.[1][2] Its synthesis in a laboratory setting is crucial for analytical standard preparation, impurity profiling, and further pharmacological studies. This document provides a detailed protocol for the chemical synthesis of this compound N-oxide, compiled from established chemical literature. The synthesis involves the controlled oxidation of a Lansoprazole precursor.

Chemical Properties and Data

The following table summarizes the key chemical properties and identifiers for this compound N-oxide.

PropertyValueReference
CAS Number 953787-54-7[1][2]
Molecular Formula C₁₆H₁₄F₃N₃O₄S[1][2]
Molecular Weight 401.36 g/mol [2]
IUPAC Name 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole[1]
Appearance White Solid[]
Solubility Soluble in DMSO and Methanol[][4]
Storage Conditions 2-8 °C[][4]

Experimental Protocol

This protocol details the synthesis of this compound N-oxide from Lansoprazole sulfide, a common intermediate in the synthesis of Lansoprazole. The primary method involves oxidation using meta-chloroperoxybenzoic acid (m-CPBA).

Materials and Reagents:

  • Lansoprazole sulfide (2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Acetic acid

  • Water (H₂O)

  • Ethyl acetate

  • Methanol (MeOH)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve Lansoprazole sulfide in chloroform.

  • Preparation of Oxidizing Agent: In a separate container, prepare a solution of m-CPBA in chloroform.

  • Oxidation Reaction: Cool the solution of Lansoprazole sulfide. Slowly add the m-CPBA solution to the cooled Lansoprazole sulfide solution. The over-oxidation of the sulfide to the sulfone and the N-oxidation of the pyridine ring occur in this step.[5] The formation of sulfones as by-products is a common issue in the synthesis of sulfoxides like Lansoprazole, and harsher oxidizing conditions can intentionally be used to produce the sulfone derivative.[6][7]

  • Work-up: After the reaction is complete, pour the reaction mixture into an aqueous solution of sodium hydroxide. Adjust the pH of the aqueous layer to 8-8.5 using acetic acid.

  • Extraction: Separate the organic layer. The aqueous layer, containing the product, should be washed with chloroform to remove any unreacted sulfide.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/methanol.[5]

  • Drying: Dry the purified this compound N-oxide product under vacuum.

Note: The synthesis of Lansoprazole and its impurities, including the sulfone N-oxide, is often discussed in the context of controlling impurity formation during drug manufacturing.[6][7] Therefore, reaction conditions such as temperature, stoichiometry of the oxidizing agent, and reaction time should be carefully monitored and optimized to achieve the desired product.

Visualizations

Experimental Workflow for the Synthesis of this compound N-oxide

Synthesis_Workflow start Start dissolve_sulfide Dissolve Lansoprazole Sulfide in Chloroform start->dissolve_sulfide prepare_mcpba Prepare m-CPBA Solution in Chloroform start->prepare_mcpba reaction Oxidation Reaction (Cooling and Slow Addition) dissolve_sulfide->reaction prepare_mcpba->reaction workup Aqueous Work-up (NaOH, Acetic Acid) reaction->workup extraction Extraction and Washing (Chloroform) workup->extraction purification Purification (Recrystallization) extraction->purification drying Drying purification->drying end This compound N-oxide drying->end

Caption: A flowchart illustrating the key steps in the synthesis of this compound N-oxide.

Chemical Transformation

Chemical_Reaction reactant Lansoprazole Sulfide C₁₆H₁₄F₃N₃OS reagent + m-CPBA (in Chloroform) reactant->reagent product This compound N-oxide C₁₆H₁₄F₃N₃O₄S reagent->product

Caption: The overall chemical reaction for the synthesis of this compound N-oxide.

References

Application Notes and Protocols: Chiral Separation of Lansoprazole Enantiomers and Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole is a proton pump inhibitor (PPI) widely used to treat acid-related gastrointestinal disorders.[1] It contains a chiral sulfoxide group, and therefore exists as two enantiomers: the R-(+)-enantiomer (dexlansoprazole) and the S-(-)-enantiomer.[2] The enantiomers of lansoprazole exhibit stereoselective pharmacokinetics, with the R-(+)-enantiomer generally showing a higher plasma concentration and a lower clearance rate than the S-(-)-enantiomer.[2][3] This is primarily due to the stereoselective metabolism by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.[4][5][6]

The main metabolites of lansoprazole include 5-hydroxy lansoprazole and lansoprazole sulfone.[1][6][7] The hydroxylation pathway, primarily mediated by CYP2C19, is a major route of metabolism and is stereoselective, favoring the S-enantiomer.[5][8] Consequently, accurate and robust analytical methods for the chiral separation of lansoprazole enantiomers and their metabolites are crucial for pharmacokinetic studies, drug development, and quality control.

This document provides detailed application notes and protocols for the chiral separation of lansoprazole enantiomers and their metabolites using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Metabolic Pathway of Lansoprazole

Lansoprazole undergoes extensive metabolism in the liver, primarily catalyzed by CYP2C19 and CYP3A4 enzymes.[1][4] The main metabolic pathways are hydroxylation to form 5-hydroxy lansoprazole and oxidation to form this compound.[6][7] Another identified metabolite is lansoprazole sulfide.[7] The metabolism is stereoselective, with the S-enantiomer being metabolized more rapidly, particularly through the hydroxylation pathway.[5][9]

Lansoprazole_Metabolism lansoprazole Racemic Lansoprazole (R- and S-enantiomers) hydroxy_lansoprazole 5-Hydroxy Lansoprazole (Metabolite) lansoprazole->hydroxy_lansoprazole CYP2C19 (major) CYP2C9 lansoprazole_sulfone This compound (Metabolite) lansoprazole->lansoprazole_sulfone CYP3A4 (major) lansoprazole_sulfide Lansoprazole Sulfide (Metabolite) lansoprazole->lansoprazole_sulfide Reduction

Caption: Metabolic pathway of lansoprazole.

Chiral Separation Techniques and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the chiral separation of lansoprazole and its metabolites due to the availability of various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis plasma Plasma Sample extraction Solid-Phase or Liquid-Liquid Extraction plasma->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection Injection reconstitution->injection column Chiral Column injection->column detection UV or MS/MS Detection column->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification

Caption: General workflow for HPLC-based chiral analysis.

This method allows for the simultaneous quantification of lansoprazole enantiomers, 5-hydroxylansoprazole enantiomers, and this compound in human plasma.[10][11]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.

    • To 100 µL of plasma, add the internal standard and vortex.

    • Load the plasma sample onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: Chiral CD-Ph column

    • Mobile Phase: 0.5M Sodium Perchlorate (NaClO₄) : Acetonitrile : Methanol (6:3:1, v/v/v)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 40°C

    • Detection: UV at 285 nm

    • Injection Volume: 20 µL

This highly sensitive method is suitable for pharmacokinetic studies.[12]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add the internal standard (e.g., esomeprazole).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Inject a portion of the supernatant.

  • LC-MS/MS Conditions:

    • Column: Chiralpak IC (150 mm × 4.6 mm, 5 µm)

    • Mobile Phase: 10 mM Ammonium Acetate (0.05% Acetic Acid) : Acetonitrile (50:50, v/v)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30°C

    • Detection: Tandem Mass Spectrometry (MS/MS) with ESI+

    • MRM Transitions: Lansoprazole (m/z 370.1→252.1), Esomeprazole (IS) (m/z 346.1→198.1)

Method/ColumnAnalyteRetention Time (min)Resolution (Rs)Reference
Protocol 1 R-(+)-Lansoprazole~18\multirow{2}{}{>1.5}[10]
Chiral CD-PhS-(-)-Lansoprazole~21[10]
This compound~12-[10]
R-(+)-5-OH-Lansoprazole~14\multirow{2}{}{>1.5}[10]
S-(-)-5-OH-Lansoprazole~16[10]
Protocol 2 R-(+)-Lansoprazole~7.5\multirow{2}{}{>2.0}[12]
Chiralpak ICS-(-)-Lansoprazole~8.5[12]
Other Method R-(+)-Lansoprazole~5.8\multirow{2}{}{2.0}[13]
Chiralpak IDS-(-)-Lansoprazole~6.7[13]
Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, often providing faster separations and higher efficiency with reduced solvent consumption.[14] It is particularly well-suited for the preparative separation of enantiomers.[15][16]

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC System cluster_analysis Data Analysis & Collection sample Racemic Lansoprazole dissolution Dissolution in Organic Solvent sample->dissolution injection Injection dissolution->injection column Chiral Column injection->column detection UV Detection column->detection chromatogram Chromatogram detection->chromatogram fractionation Fraction Collection (for preparative) chromatogram->fractionation

Caption: General workflow for SFC-based chiral separation.

This protocol is designed for the fractionation of lansoprazole enantiomers to obtain high enantiomeric purity.[15][16]

  • Sample Preparation:

    • Prepare a solution of racemic lansoprazole in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 3 to 6 g/L.

  • SFC Conditions:

    • Column: Chiralpak AD

    • Mobile Phase: Supercritical CO₂ with an organic modifier (e.g., methanol or ethanol)

    • Flow Rate: 2-5 mL/min

    • Column Temperature: 35-40°C

    • Back Pressure: 100-200 bar

    • Detection: UV at 285 nm

    • Injection Volume: 1-4 mL (for semipreparative scale)

ColumnMobile Phase ModifierTemperature (°C)Back Pressure (bar)Production Rate (mg/min) (Purity >99.9%)Reference
Chiralpak ADEthanol40150First Eluted Enantiomer: 0.025[15][16]
Second Eluted Enantiomer: 0.090[15][16]
Capillary Electrophoresis (CE)

CE offers high separation efficiency and minimal sample consumption. Chiral separation in CE is achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.[17][18]

CE_Workflow cluster_prep Sample Preparation cluster_ce CE System cluster_analysis Data Analysis sample Lansoprazole Sample dissolution Dissolution in Buffer/Solvent sample->dissolution injection Hydrodynamic Injection dissolution->injection capillary Fused-Silica Capillary injection->capillary separation Electrophoretic Separation capillary->separation detection UV Detection separation->detection electropherogram Electropherogram detection->electropherogram quantification Peak Analysis electropherogram->quantification

Caption: General workflow for CE-based chiral analysis.

This optimized method provides baseline separation of lansoprazole enantiomers.[17][18][19]

  • Sample Preparation:

    • Dissolve the lansoprazole sample in a suitable solvent (e.g., methanol) to the desired concentration.

  • CE Conditions:

    • Capillary: Fused-silica, uncoated (e.g., 50 µm i.d., 375 µm o.d., total length 50 cm, effective length 40 cm)

    • Background Electrolyte (BGE): 25 mM Phosphate buffer (pH 7.0) containing 10 mM sulfobutyl-ether-β-CD and 20 mM γ-CD

    • Voltage: +20 kV

    • Temperature: 17°C

    • Injection: Hydrodynamic injection at 50 mbar for 3 seconds

    • Detection: UV at 210 nm

Chiral Selector SystemMigration OrderResolution (Rs)Reference
10 mM Sulfobutyl-ether-β-CD / 20 mM γ-CDS-enantiomer migrates first2.91[17][18][19]

Summary and Conclusion

The choice of analytical technique for the chiral separation of lansoprazole and its metabolites depends on the specific application.

  • HPLC with chiral stationary phases is a versatile and robust method for both quantitative analysis in biological matrices and quality control. LC-MS/MS offers the highest sensitivity for pharmacokinetic studies.[12]

  • SFC excels in providing fast separations and is an environmentally friendly option, making it ideal for high-throughput screening and preparative-scale purification.[14][20]

  • CE provides high-resolution separations with minimal sample and reagent consumption, making it a valuable tool for purity testing and method development.[17][18]

The detailed protocols and comparative data presented in these application notes serve as a comprehensive guide for researchers and scientists working on the stereoselective analysis of lansoprazole.

References

Application of Lansoprazole Sulfone in Metabolic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole, a proton pump inhibitor, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. One of its major metabolites is Lansoprazole Sulfone, formed through the oxidation of the sulfinyl group of the parent drug, a reaction catalyzed predominantly by the CYP3A4 isozyme.[1][2] This metabolic pathway is a crucial aspect of Lansoprazole's pharmacokinetic profile. This compound itself is considered to have little to no antisecretory activity.[3][4] Consequently, this compound serves as a valuable analytical standard and biomarker in various metabolic and pharmacokinetic studies. Its quantification in biological matrices allows for the investigation of CYP3A4 activity, the overall metabolic clearance of Lansoprazole, and the potential for drug-drug interactions.

These application notes provide a comprehensive overview of the role of this compound in metabolic studies, including its pharmacokinetic profile and detailed protocols for its analysis.

Data Presentation

Pharmacokinetic Parameters of Lansoprazole and this compound

The following tables summarize the key pharmacokinetic parameters of Lansoprazole and its metabolite, this compound, following oral administration of Lansoprazole in different study populations.

Table 1: Pharmacokinetic Parameters in Healthy Young Adult Volunteers

ParameterLansoprazoleThis compoundReference
Cmax (ng/mL) 1047 ± 34466.6 ± 52.9[5]
Tmax (h) 2.0 ± 0.71.9 ± 0.8[5]
AUC0-24 (ng·h/mL) 3388 ± 1484231.9 ± 241.7[5]
t1/2z (h) 2.24 ± 1.432.52 ± 1.54[5]
CL/F (L/h) 9.96 ± 3.74-[5]
Vz/F (L) 32.83 ± 11.74-[5]
Data are presented as mean ± standard deviation. The study was conducted in 20 healthy Chinese male volunteers after a single 30 mg oral dose of Lansoprazole.[5]

Table 2: Pharmacokinetic Parameters in Elderly vs. Young Subjects

ParameterPopulationLansoprazoleThis compoundReference
AUC (ng·h/mL) Young2668Similar to elderly[5][6]
Elderly5216Similar to young[5][6]
t1/2z (h) Young1.4-[5][6]
Elderly2.9-[5][6]
This study compared a single 30 mg oral dose of Lansoprazole in 12 elderly subjects (mean age 83) and 18 young subjects (mean age 23). While the AUC of Lansoprazole was significantly higher and its half-life longer in the elderly, the plasma concentrations of the sulfone metabolite were similar between the two groups.[5][6]

Table 3: Influence of CYP2C19 Genotype on this compound Pharmacokinetics

ParameterhmEMhtEMPMReference
AUC0–t (ng·h/mL) 93.35 ± 43.69370.49 ± 386.385886.69 ± 1470.72[7]
Cmax (ng/mL) 100.30 ± 38.9582.79 ± 38.5828.88 ± 15.64[7]
Tmax (h) 1.56 ± 0.511.72 ± 0.562.50 ± 0.61[7]
t1/2 (h) 1.95 ± 0.322.69 ± 1.125.52 ± 1.84[7]
Data from 22 healthy Chinese volunteers after a single 30 mg oral dose of Lansoprazole, grouped by CYP2C19 genotype: homozygous extensive metabolizers (hmEM), heterozygous extensive metabolizers (htEM), and poor metabolizers (PM).[7]

Experimental Protocols

In Vitro Metabolism of Lansoprazole in Human Liver Microsomes

This protocol describes a general procedure for assessing the in vitro metabolism of Lansoprazole to this compound using human liver microsomes.

Materials:

  • Lansoprazole

  • This compound (as an analytical standard)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Lansoprazole in a suitable solvent (e.g., methanol or DMSO) and dilute it with the potassium phosphate buffer to the desired final concentrations (e.g., 1-100 µM).

    • In a microcentrifuge tube, pre-incubate the human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL) with the Lansoprazole solution in potassium phosphate buffer at 37°C for 5 minutes.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture. The final volume of the incubation is typically 200-500 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of the Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method (see protocol below).

Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a detailed method for the quantitative analysis of this compound in human plasma.

Materials and Instrumentation:

  • This compound analytical standard

  • Internal Standard (IS) (e.g., Indapamide)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (deionized or HPLC grade)

  • Human plasma (blank)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound and the internal standard in methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution with methanol:water (1:1, v/v) to create a calibration curve.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, quality control, or unknown sample), add 200 µL of acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge the samples at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Separation:

      • Column: A suitable C18 column (e.g., Inertsil ODS-3, 5 µm, 4.6 x 150 mm).

      • Mobile Phase: A mixture of methanol and 0.2% ammonium acetate with 0.1% formic acid in water (e.g., 75:25, v/v).[8]

      • Flow Rate: 0.8 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometric Detection:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • This compound: Monitor the transition of the precursor ion to a specific product ion (the exact m/z values should be optimized on the specific instrument).

        • Internal Standard: Monitor the specific precursor-to-product ion transition for the chosen internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibrators.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Lansoprazole

Lansoprazole_Metabolism Lansoprazole Lansoprazole Lansoprazole_Sulfone This compound Lansoprazole->Lansoprazole_Sulfone CYP3A4 5-Hydroxy_Lansoprazole 5-Hydroxy Lansoprazole Lansoprazole->5-Hydroxy_Lansoprazole CYP2C19

Caption: Metabolic conversion of Lansoprazole.

Experimental Workflow for In Vitro Metabolism Study

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_reagents Prepare Reagents (Lansoprazole, HLM, Buffer) pre_incubation Pre-incubate HLM and Lansoprazole (37°C, 5 min) prep_reagents->pre_incubation initiation Initiate Reaction with NADPH pre_incubation->initiation incubation Incubate at 37°C (Time course) initiation->incubation termination Terminate Reaction (Ice-cold Acetonitrile + IS) incubation->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis

Caption: Workflow for in vitro metabolism.

Logical Relationship for CYP3A4 Activity Assessment

cyp3a4_logic Lansoprazole_Admin Lansoprazole Administration CYP3A4_Metabolism CYP3A4-mediated Metabolism Lansoprazole_Admin->CYP3A4_Metabolism LS_Formation This compound (LS) Formation CYP3A4_Metabolism->LS_Formation LS_Quantification Quantification of LS in Plasma LS_Formation->LS_Quantification CYP3A4_Activity Assessment of CYP3A4 Activity LS_Quantification->CYP3A4_Activity

Caption: Assessing CYP3A4 activity.

References

Application Notes and Protocols for Forced Degradation Studies of Lansoprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Lansoprazole. The goal of these studies is to identify potential degradation products that may form under various stress conditions, which is a critical step in drug development and stability testing as mandated by regulatory bodies like the ICH.

Introduction

Lansoprazole is a proton pump inhibitor that suppresses gastric acid production.[1] Its chemical structure, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, is susceptible to degradation under certain environmental conditions. Forced degradation studies, or stress testing, are essential to elucidate the intrinsic stability of the drug substance, identify degradation pathways, and characterize the resulting degradants.[2] This information is crucial for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.

Lansoprazole has been found to be susceptible to degradation under acidic, basic, neutral hydrolytic, and oxidative stress conditions.[3][4] However, it has demonstrated stability under thermal and photolytic stress.[3][4]

Experimental Workflow

The general workflow for conducting forced degradation studies of Lansoprazole involves subjecting the drug substance to various stress conditions, followed by separation and identification of the resulting degradants using appropriate analytical techniques.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Techniques Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Degradation_Mixture Degradation Mixture Acid->Degradation_Mixture Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Base->Degradation_Mixture Oxidative Oxidative Degradation (e.g., 3% H2O2, RT) Oxidative->Degradation_Mixture Thermal Thermal Stress (e.g., 60°C) Thermal->Degradation_Mixture Photolytic Photolytic Stress (e.g., UV/Vis light) Photolytic->Degradation_Mixture HPLC HPLC / UPLC (Separation) Isolated_Degradants Isolated Degradants HPLC->Isolated_Degradants Isolate Peaks MS LC-MS / HRMS (Identification) Characterized_Degradants Characterized Degradants (Structure & Toxicity) MS->Characterized_Degradants NMR NMR Spectroscopy (Structure Elucidation) NMR->Characterized_Degradants Lansoprazole Lansoprazole (Drug Substance) Lansoprazole->Acid Expose to Lansoprazole->Base Expose to Lansoprazole->Oxidative Expose to Lansoprazole->Thermal Expose to Lansoprazole->Photolytic Expose to Degradation_Mixture->HPLC Analyze Isolated_Degradants->MS Isolated_Degradants->NMR

Caption: Overall workflow for forced degradation studies of Lansoprazole.

Summary of Degradation Products

The following table summarizes the key degradation products of Lansoprazole identified under various stress conditions.

Stress ConditionDegradant Name/StructureMolecular FormulaReference
Acid Hydrolysis 1-Methyl-10-thioxo-10H-4a,5,9b-triaza-indeno[2,1-a]inden-2-oneC15H9N3OS[4][5]
Lansoprazole Sulfide (DP-1)C16H14F3N3OS[2]
2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridineC9H10F3NO2[6]
Base Hydrolysis 7-(3-Methyl-4-(2,2,2-trifluoroethoxy) pyridin-2-yl)-7H-benzo[4][7]imidazo[2,1-b]benzo[4][7]imidazo[2,1-d][3][7][8]thiadiazineC23H16F3N5OS[8][9]
Oxidative Degradation Lansoprazole Sulfone (DI-I)C16H14F3N3O3S[7]
Lansoprazole N-oxideC16H14F3N3O3S[7]
Spontaneous Degradation 3H-benzimidazole-2-thioneC7H6N2S[6]
3H-benzimidazole-2-oneC7H6N2O[6]

Experimental Protocols

Below are detailed protocols for conducting forced degradation studies on Lansoprazole.

Protocol 1: Acidic Degradation

Objective: To induce and identify degradation products of Lansoprazole under acidic conditions.

Materials:

  • Lansoprazole drug substance

  • Hydrochloric acid (HCl), 0.1 N and 2 N solutions

  • Methanol, HPLC grade

  • Water, Milli-Q or equivalent

  • Round bottom flask

  • Reflux condenser

  • Water bath

  • HPLC system with UV or PDA detector

  • LC-MS system for identification

Procedure:

  • Accurately weigh 200 mg of Lansoprazole and transfer it to a round bottom flask.

  • Add 50 mL of 0.1 N HCl to the flask.

  • Reflux the mixture at 60°C for 8 hours.[8] If sufficient degradation is not achieved, the normality of the acid can be gradually increased up to 2 N.[8]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of a suitable base (e.g., 0.1 N NaOH).

  • Dissolve the resultant sample in methanol and dilute with the mobile phase to a suitable concentration for HPLC analysis.[8]

  • Inject 10 µL of the sample into the HPLC system.[8]

  • Analyze the chromatogram for the appearance of new peaks corresponding to degradation products.

  • For structural elucidation, subject the degradation mixture to LC-MS analysis.

Protocol 2: Alkaline Degradation

Objective: To induce and identify degradation products of Lansoprazole under basic conditions.

Materials:

  • Lansoprazole drug substance

  • Sodium hydroxide (NaOH), 0.1 N solution

  • Methanol, HPLC grade

  • Water, Milli-Q or equivalent

  • Round bottom flask

  • Reflux condenser

  • Water bath

  • HPLC system with UV or PDA detector

  • LC-MS system for identification

Procedure:

  • Accurately weigh 200 mg of Lansoprazole and transfer it to a round bottom flask.

  • Add 50 mL of 0.1 N NaOH to the flask.

  • Reflux the mixture at 60°C for 8 hours.[8]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of a suitable acid (e.g., 0.1 N HCl).

  • Dissolve the resultant sample in methanol and dilute with the mobile phase to a suitable concentration for HPLC analysis.[8]

  • Inject 10 µL of the sample into the HPLC system.[8]

  • Analyze the chromatogram for new degradation peaks. A major, higher molecular weight impurity has been reported under these conditions.[8]

  • Utilize LC-MS for the identification of the degradation products.

Protocol 3: Oxidative Degradation

Objective: To induce and identify degradation products of Lansoprazole under oxidative stress.

Materials:

  • Lansoprazole drug substance

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Methanol, HPLC grade

  • Water, Milli-Q or equivalent

  • Volumetric flask

  • HPLC system with UV or PDA detector

  • LC-MS system for identification

Procedure:

  • Prepare a 1.0 mg/mL solution of Lansoprazole in a mixture of acetonitrile and water (50:50, v/v).[2]

  • To this solution, add 2% hydrogen peroxide.[2]

  • Keep the solution at room temperature and monitor the degradation over time.

  • At appropriate time points, withdraw samples and dilute them with the mobile phase for HPLC analysis.

  • Inject the samples into the HPLC system to monitor the formation of degradants.

  • Characterize the oxidative degradants using LC-MS. Key degradants to look for include this compound and Lansoprazole N-oxide.[7]

Protocol 4: Analytical Method for Separation

Objective: To separate Lansoprazole from its degradation products using a stability-indicating HPLC method.

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: YMC Pack Pro C18, 150 mm x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase A: Water.[5]

  • Mobile Phase B: Acetonitrile, water, and triethylamine in the ratio of 160:40:0.1 (v/v/v), with the pH adjusted to 7.0 using phosphoric acid.[5]

  • Gradient Program: A linear gradient can be optimized to achieve separation. A reported gradient is T/%B: 0/10, 40/80, 50/80, 51/10, 60/10.[5]

  • Flow Rate: 0.8 mL/min.[5]

  • Detection Wavelength: 285 nm.[5]

  • Injection Volume: 10 µL.[5]

Characterization of Degradants

For the structural elucidation of the identified degradation products, a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is recommended.

  • LC-MS/HRMS: Provides accurate mass measurements, which are crucial for determining the elemental composition of the degradants.[7]

  • NMR (¹H, ¹³C, COSY, HSQC, HMBC): These techniques provide detailed information about the chemical structure and connectivity of atoms within the degradant molecules.[8]

Conclusion

The provided application notes and protocols offer a robust framework for conducting forced degradation studies of Lansoprazole. By systematically applying these stress conditions and analytical techniques, researchers can effectively identify and characterize potential degradants, thereby ensuring the development of a safe, stable, and effective pharmaceutical product. It is important to note that specific conditions may need to be optimized based on the formulation and intended storage conditions of the final drug product.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the identification, quantification, and characterization of process-related impurities in Lansoprazole. Adherence to these protocols is crucial for ensuring the quality, safety, and efficacy of Lansoprazole drug substances and products, in line with regulatory requirements set by bodies such as the International Council for Harmonisation (ICH).

Introduction to Lansoprazole Impurities

Lansoprazole, a proton pump inhibitor, can develop impurities during its synthesis, formulation, and storage. These impurities can arise from starting materials, intermediates, by-products, and degradation products. Rigorous analytical testing is mandatory to identify and control these impurities within acceptable limits. Common process-related impurities include Lansoprazole sulfone (Related Compound A), Lansoprazole N-oxide (Related Compound B), and Lansoprazole sulfide (Related Compound C).[1] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to predict potential degradation products that may also appear as process-related impurities.[2][3][4]

Analytical Techniques for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the separation and quantification of Lansoprazole and its related substances.[5] These methods offer high resolution and sensitivity. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), are invaluable.[2][3][6]

Experimental Workflow for Impurity Analysis

The general workflow for the identification and quantification of process-related impurities in Lansoprazole involves several key stages, from sample preparation to data analysis and reporting.

Lansoprazole Impurity Analysis Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Acquisition and Processing cluster_3 Impurity Identification and Quantification Sample_Weighing Accurately weigh Lansoprazole sample Dissolution Dissolve in appropriate diluent (e.g., 0.2N NaOH, Acetonitrile/Water) Sample_Weighing->Dissolution Filtration Filter through 0.45 µm membrane filter Dissolution->Filtration Injection Inject sample into HPLC/UPLC system Filtration->Injection Separation Separation on a C18 or C8 column using a gradient mobile phase Injection->Separation Detection UV detection (typically at 285 nm) Separation->Detection Chromatogram_Generation Generate chromatogram Detection->Chromatogram_Generation Peak_Integration Integrate peaks of Lansoprazole and impurities Chromatogram_Generation->Peak_Integration Identification Identify known impurities by retention time comparison with standards Peak_Integration->Identification Quantification Quantify impurities using a validated method (e.g., external standard, area normalization) Identification->Quantification Unknown_Characterization For unknown impurities, proceed to LC-MS/HRMS and NMR for structural elucidation Quantification->Unknown_Characterization

Caption: A generalized workflow for the analysis of Lansoprazole impurities.

High-Performance Liquid Chromatography (HPLC) Methods

Several HPLC methods have been developed and validated for the determination of Lansoprazole and its process-related impurities. Below is a summary of representative methods.

Comparative Table of HPLC Methods
ParameterMethod 1[7]Method 2Method 3[5]
Stationary Phase Inertsil ODS-3V (150 x 4.6 mm, 5 µm)Waters Symmetry C8 (250 x 4.6 mm, 5 µm)Waters Symmetry C8 (250 x 4.6 mm, 5 µm)
Mobile Phase A Buffer (Potassium dihydrogen orthophosphate and Dipotassium hydrogen phosphate, pH 7.4) and Methanol (90:10 v/v)BufferBuffer
Mobile Phase B Acetonitrile and Methanol (90:10 v/v)AcetonitrileAcetonitrile
Elution GradientGradientGradient
Flow Rate Not Specified1.0 mL/min1.0 mL/min
Detection Wavelength 210 nm235 nm235 nm
Column Temperature Not SpecifiedAmbientAmbient
Injection Volume Not Specified10 µL10 µL
Linearity Range Not Specified50-150 µg/mL50-150 µg/mL
LOD 1.0 ppm (DPN), 2.0 ppm (CTP)0.437 x 10⁻⁴ µg/mL0.437 x 10⁻⁴ µg/mL
LOQ Not Specified0.1325 x 10⁻³ µg/mL0.1325 x 10⁻³ µg/mL

DPN: 2,3-Dimethyl-4-nitropyridine N-oxide; CTP: 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro ethoxy)pyridine hydrochloride

Detailed HPLC Protocol (Based on Method 2[5])

Objective: To quantify process-related impurities in Lansoprazole bulk drug.

Materials:

  • Shimadzu HPLC SIL-AD vp model chromatograph with LC-20 AT gradient delivery system and UV detector.

  • Waters Symmetry C8 column (250 x 4.6 mm, 5 µm).

  • Lansoprazole working standard and impurity reference standards.

  • Acetonitrile (HPLC grade).

  • Buffer solution (as specified in the method).

  • 0.2N Sodium Hydroxide.

  • Water (HPLC grade).

Procedure:

  • Mobile Phase Preparation: Prepare the buffer and acetonitrile mobile phases as required.

  • Diluent Preparation: Prepare the diluent as specified in the analytical method.

  • Standard Solution Preparation: Accurately weigh about 50 mg of Lansoprazole working standard into a 100 mL volumetric flask. Add 20 mL of 0.2N sodium hydroxide solution and dilute to volume with diluent and mix. Transfer 10 mL of this solution into a 25 mL volumetric flask, dilute to volume with diluent, and mix to obtain a concentration of about 0.2 mg/mL. Filter through a 0.45 µm membrane filter.

  • Impurity Stock Solution Preparation: Accurately weigh about 5.0 mg of each impurity working standard into separate 100 mL volumetric flasks and prepare as per the standard solution preparation.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the Lansoprazole sample.

  • Chromatographic Conditions:

    • Column: Waters Symmetry C8, 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 235 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.

    • Elution: Gradient.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Identify and quantify the impurities in the sample by comparing their peak areas with those of the corresponding standards.

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers faster analysis times and improved resolution compared to traditional HPLC.

Comparative Table of UPLC Method
ParameterMethod 4[8]
Stationary Phase Waters Acquity BEH C18 (specific dimensions not provided)
Mobile Phase A pH 7.0 Phosphate Buffer and Methanol (90:10 v/v)
Mobile Phase B Methanol and Acetonitrile (50:50 v/v)
Elution Gradient
Detection Wavelength 285 nm
Linearity (Correlation Coefficient) >0.998 for related substances
Precision (%RSD) <2% for related substances
Detailed UPLC Protocol (Based on Method 4[9])

Objective: To determine the assay and related substances of Lansoprazole in bulk drug and capsule dosage forms.

Materials:

  • Waters Acquity UPLC system with a PDA detector.

  • Waters Acquity BEH C18 column.

  • Lansoprazole working standard and impurity reference standards.

  • Methanol, Acetonitrile (UPLC grade).

  • Phosphate buffer (pH 7.0).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a mixture of pH 7.0 phosphate buffer and methanol in the ratio of 90:10 (v/v).

    • Mobile Phase B: Prepare a mixture of methanol and acetonitrile in the ratio of 50:50 (v/v).

  • Sample Preparation: Prepare the sample solution by dissolving the Lansoprazole bulk drug or capsule contents in a suitable diluent to achieve a target concentration (e.g., 400 µg/mL for related substances analysis). Spike with known impurities at a specified level (e.g., 0.30%) for validation purposes.

  • Chromatographic Conditions:

    • Column: Waters Acquity BEH C18.

    • Mobile Phase: Gradient elution with Mobile Phase A and B.

    • Detection: UV at 285 nm.

  • Analysis: Inject the prepared solutions into the UPLC system.

  • Data Analysis: The linearity of the method should be established from the Limit of Quantification (LOQ) to 150% of the test concentration for Lansoprazole and its related substances.[8] The precision is verified by analyzing multiple individual preparations of spiked samples, with the relative standard deviation (%RSD) of the peak areas for each impurity being calculated.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation

LC-MS is a powerful tool for the identification and structural characterization of unknown impurities. High-resolution mass spectrometry provides accurate mass measurements, which aids in determining the elemental composition of the impurities.

LC-MS Method Summary
ParameterMethod 5[3]
Stationary Phase Luna Omega C-18 Polar (1.6 µm, 100 x 2.1 mm)
Mobile Phase A 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile (ACN)
Elution Gradient
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Injection Volume 1-2 µL
Mass Spectrometer Orbitrap Q-Exactive or Q-TOF
Protocol for Forced Degradation and LC-MS Analysis (Based on Method 5[3])

Objective: To identify and characterize degradation products of Lansoprazole under stress conditions.

Materials:

  • LC-MS/MS system (e.g., Orbitrap Q-Exactive or Q-TOF).

  • Lansoprazole bulk drug.

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

  • Acetonitrile (ACN), Ammonium acetate.

Procedure:

  • Forced Degradation Studies:

    • Prepare a stock solution of Lansoprazole (e.g., 2 mg/mL) in an ACN/Water mixture (50:50, v/v).

    • Acid Hydrolysis: Dilute the stock solution with 0.01 N HCl.

    • Base Hydrolysis: Dilute the stock solution with 2 N NaOH.

    • Neutral Hydrolysis: Dilute the stock solution with an ACN/Water mixture (50:50, v/v).

    • Oxidative Degradation: Treat the stock solution with 2% H₂O₂.

    • Incubate the solutions for appropriate time intervals.

  • LC-MS/MS Analysis:

    • Analyze the stressed samples using the specified LC-MS conditions.

    • Establish the mass spectral fragmentation pathway of the parent drug (Lansoprazole) using MS/MS and MSⁿ analysis.[2]

    • Acquire accurate mass data for the degradation products.

    • Elucidate the structures of the degradation products by comparing their fragmentation patterns with that of Lansoprazole.[2]

Logical Relationship of Impurity Formation

The formation of impurities in Lansoprazole is a result of various chemical reactions that can occur during synthesis and storage. Understanding these pathways is crucial for process optimization and control.

Lansoprazole Impurity Formation Pathways Starting_Materials Starting Materials (e.g., substituted pyridines and benzimidazoles) Lansoprazole_Synthesis Lansoprazole Synthesis Starting_Materials->Lansoprazole_Synthesis Intermediates Intermediates Intermediates->Lansoprazole_Synthesis Lansoprazole_API Lansoprazole API Lansoprazole_Synthesis->Lansoprazole_API Process_Impurities Process-Related Impurities (from side reactions, unreacted starting materials/intermediates) Lansoprazole_Synthesis->Process_Impurities Storage_Formulation Storage & Formulation Lansoprazole_API->Storage_Formulation Degradation_Impurities Degradation Products (from hydrolysis, oxidation, etc.) Storage_Formulation->Degradation_Impurities

Caption: Relationship between synthesis, storage, and impurity formation in Lansoprazole.

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the identification, quantification, and characterization of process-related impurities in Lansoprazole. The choice of method will depend on the specific requirements of the analysis, with HPLC and UPLC being suitable for routine quality control, and LC-MS being essential for the structural elucidation of novel impurities. Proper validation of these methods in accordance with ICH guidelines is paramount to ensure reliable and accurate results, ultimately safeguarding patient health.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lansoprazole Impurity Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Lansoprazole and its impurities via High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses common issues encountered during the mobile phase optimization for Lansoprazole impurity analysis.

Problem 1: Poor Resolution Between Lansoprazole and Its Impurities

Poor resolution can manifest as overlapping peaks, making accurate quantification difficult.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Mobile Phase Strength Modify the organic solvent-to-buffer ratio in the mobile phase. For reversed-phase HPLC, increasing the aqueous component (buffer) will generally increase retention times and may improve the separation of less polar impurities. Conversely, increasing the organic solvent percentage will decrease retention times.Improved separation between closely eluting peaks.
Incorrect Mobile Phase pH Adjust the pH of the aqueous buffer. Lansoprazole and its impurities have ionizable groups, and their retention behavior is pH-dependent. A common starting point is a phosphate buffer with a pH around 7.0.[1][2]Enhanced resolution due to changes in the ionization state and polarity of the analytes.
Isocratic Elution is Insufficient Switch from an isocratic to a gradient elution method. A gradient allows for the effective separation of impurities with a wide range of polarities.[1][3][4]Sharper peaks and better separation of both early and late-eluting impurities.
Inadequate Column Chemistry Ensure the use of a suitable stationary phase, such as a C18 column, which is commonly employed for Lansoprazole analysis.[1][3] Consider a different C18 column from another manufacturer as selectivity can vary.Improved peak shape and resolution.

Problem 2: Peak Tailing for Lansoprazole or Impurity Peaks

Peak tailing can affect peak integration and accuracy.

Potential Cause Troubleshooting Step Expected Outcome
Secondary Interactions with Column Silanols Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[2][5][6] This can mask active silanol groups on the silica support.Symmetrical peak shapes and reduced tailing.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to suppress the ionization of the analytes. For basic compounds, a higher pH can sometimes reduce tailing.Improved peak symmetry.
Column Overload Reduce the concentration of the sample being injected. Overloading the column can lead to broad and tailing peaks.Sharper, more symmetrical peaks.
Column Contamination or Degradation Flush the column with a strong solvent or replace it if it is old or has been subjected to harsh conditions.Restoration of peak shape and performance.

Problem 3: Inconsistent Retention Times

Shifting retention times can make peak identification unreliable.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient.Stable and reproducible retention times.
Mobile Phase Composition Drift Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.Consistent retention times across a sequence of runs.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature. Temperature fluctuations can affect viscosity and retention.[1]Improved retention time stability.
Pump Malfunction Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.Stable baseline and reproducible retention times.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Lansoprazole?

A1: Lansoprazole impurities can be categorized as process-related impurities, which arise during synthesis, and degradation products, which form upon exposure to stress conditions. Commonly reported impurities include Lansoprazole sulphone (Impurity A), Lansoprazole N-oxide (Impurity B), and Lansoprazole sulphide (Impurity C).[2][7] Forced degradation studies show that Lansoprazole is particularly susceptible to degradation under acidic and oxidative conditions.[1][3][4][8][9]

Q2: What is a typical starting mobile phase for separating Lansoprazole impurities?

A2: A good starting point for a reversed-phase HPLC method is a gradient elution using a C18 column. The mobile phase often consists of a phosphate buffer (e.g., 20mM potassium dihydrogen phosphate) with a pH adjusted to around 7.0 as the aqueous phase (Mobile Phase A) and an organic modifier like acetonitrile or methanol, or a mixture of the two, as the organic phase (Mobile Phase B).[1][2]

Q3: Why is the pH of the mobile phase critical for this separation?

A3: The pH of the mobile phase is critical because Lansoprazole and its impurities contain ionizable functional groups. Changes in pH can alter the charge state and polarity of these molecules, which in turn significantly affects their retention on a reversed-phase column. Controlling the pH is therefore essential for achieving reproducible and optimal separation.[1]

Q4: My sample solution of Lansoprazole seems unstable. What can I do?

A4: Lansoprazole is known to be unstable in acidic solutions.[1] Some studies have noted the instability of sample solutions prepared according to the USP monograph. To improve stability, consider changing the diluent to a slightly basic pH. It is also recommended to inject the sample within a short period after preparation.[10]

Q5: What detection wavelength is typically used for Lansoprazole and its impurities?

A5: The most commonly used detection wavelength for the analysis of Lansoprazole and its impurities is 285 nm.[1][2][11]

Experimental Protocols

Protocol 1: UPLC Method for the Estimation of Lansoprazole and its Impurities

This protocol is based on a validated stability-indicating UPLC method.[1]

  • Column: Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 20mM Potassium dihydrogen phosphate buffer (pH adjusted to 7.0 with orthophosphoric acid) and methanol in a 90:10 v/v ratio.

  • Mobile Phase B: Methanol and acetonitrile in a 50:50 v/v ratio.

  • Flow Rate: 0.3 mL/min

  • Detection Wavelength: 285 nm

  • Column Temperature: 40°C

  • Injection Volume: 1.0 µL

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
01000
21000
57030
156535
253070
283070
28.11000
301000

Protocol 2: Improved HPLC Method for Lansoprazole and Impurities

This protocol is an improvement on the USP method, offering a shorter run time.

  • Column: Ascentis® Express C18, 2.7 µm (dimensions not specified, but likely a standard analytical column)

  • Mobile Phase A: Buffer (e.g., phosphate buffer)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: (Not specified, but can be optimized for the column dimensions)

  • Detection Wavelength: 285 nm

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
252080
302080
30.19010
409010

Visualizations

Troubleshooting_Workflow start Start: Poor Separation of Lansoprazole Impurities issue_resolution Poor Resolution start->issue_resolution issue_tailing Peak Tailing start->issue_tailing issue_retention Inconsistent Retention Times start->issue_retention resolution_cause1 Adjust Mobile Phase Strength issue_resolution->resolution_cause1 resolution_cause2 Optimize Mobile Phase pH issue_resolution->resolution_cause2 resolution_cause3 Implement Gradient Elution issue_resolution->resolution_cause3 resolution_cause4 Check Column Chemistry issue_resolution->resolution_cause4 tailing_cause1 Add Competing Base (e.g., TEA) issue_tailing->tailing_cause1 tailing_cause2 Adjust Mobile Phase pH issue_tailing->tailing_cause2 tailing_cause3 Reduce Sample Concentration issue_tailing->tailing_cause3 tailing_cause4 Clean or Replace Column issue_tailing->tailing_cause4 retention_cause1 Ensure Proper Column Equilibration issue_retention->retention_cause1 retention_cause2 Prepare Fresh Mobile Phase issue_retention->retention_cause2 retention_cause3 Use a Column Oven issue_retention->retention_cause3 retention_cause4 Check Pump Performance issue_retention->retention_cause4 end End: Optimized Separation resolution_cause1->end resolution_cause2->end resolution_cause3->end resolution_cause4->end tailing_cause1->end tailing_cause2->end tailing_cause3->end tailing_cause4->end retention_cause1->end retention_cause2->end retention_cause3->end retention_cause4->end

Caption: Troubleshooting workflow for common HPLC issues in Lansoprazole analysis.

Method_Development_Logic start Start: Method Development Goal (Separate Lansoprazole and Impurities) select_column Select Stationary Phase (e.g., C18) start->select_column initial_conditions Establish Initial Conditions - Mobile Phase (Buffer + Organic) - Isocratic or Gradient - Wavelength (285 nm) select_column->initial_conditions evaluate_separation Evaluate Separation - Resolution - Peak Shape - Retention Time initial_conditions->evaluate_separation optimize_mp Optimize Mobile Phase - Adjust Organic % - Adjust pH - Add Modifiers (e.g., TEA) evaluate_separation->optimize_mp Suboptimal Separation optimize_gradient Optimize Gradient Profile evaluate_separation->optimize_gradient Poor Separation of Diverse Polarity Analytes validate_method Validate Method - Specificity - Linearity - Accuracy - Precision - Robustness evaluate_separation->validate_method Acceptable Separation optimize_mp->evaluate_separation optimize_gradient->evaluate_separation final_method Final Optimized Method validate_method->final_method

References

Technical Support Center: Lansoprazole and its Sulfone Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of lansoprazole and its primary metabolite, lansoprazole sulfone. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Rapid Degradation of Lansoprazole in Solution

  • Question: My lansoprazole solution is degrading rapidly, even shortly after preparation. What could be the cause?

  • Answer: Lansoprazole is highly susceptible to degradation in acidic and even neutral aqueous solutions. The rate of decomposition increases significantly with decreasing pH.[1][2] Its half-life at room temperature is approximately 30 minutes at pH 5, but extends to about 18 hours at pH 7.[2] To mitigate this, ensure your solvent system is appropriately basic. For analytical purposes, a diluent of methanol and 0.1 N sodium hydroxide (1:3) can be used.[3] When preparing suspensions, an 8.4% sodium bicarbonate solution is often used to maintain a basic pH.[4]

Issue 2: Inconsistent Results in Stability Studies

  • Question: I am observing significant variability in the stability of my lansoprazole samples between experiments. What factors should I investigate?

  • Answer: Several factors can contribute to inconsistent results:

    • pH Control: Even minor fluctuations in pH can dramatically alter the degradation rate of lansoprazole. Ensure your buffer system is robust and the final pH of your solution is consistently within the desired range.

    • Temperature: Lansoprazole degradation is temperature-dependent. Maintain a consistent temperature for your solutions and during storage. For extemporaneously prepared suspensions, refrigeration at 4°C significantly improves stability compared to room temperature (22°C).[5][6]

    • Light Exposure: While lansoprazole is relatively stable to light for extended periods (up to 2 months), it's good practice to protect solutions from light, especially during long-term studies, by using amber-colored containers.[2]

    • Salt Effects: The type and concentration of salts in your buffer can influence lansoprazole's stability. The order of stability in different salt solutions has been reported as: phosphate buffer < trisodium citrate < citrate buffer ≤ acetate buffer < citric acid ≤ monosodium citrate ≤ calcium carbonate < sodium bicarbonate < sodium chloride < water.[7]

Issue 3: Appearance of Unexpected Peaks in Chromatograms

  • Question: I am seeing unexpected peaks in my HPLC analysis of lansoprazole. What could these be?

  • Answer: Unexpected peaks are likely degradation products. Lansoprazole degrades under various stress conditions:

    • Acidic Hydrolysis: Leads to the formation of several degradation products.

    • Basic Hydrolysis: Also causes degradation, potentially forming different impurities than acidic conditions.[8][9]

    • Oxidative Stress: Exposure to oxidizing agents like hydrogen peroxide will lead to the formation of this compound and other oxidative degradation products.

    • Neutral Hydrolysis: Degradation can also occur in neutral aqueous solutions.[10] It is crucial to use a validated stability-indicating HPLC method that can resolve lansoprazole from its potential degradation products.

Issue 4: Handling and Storage of this compound Standard

  • Question: What are the best practices for handling and storing my this compound analytical standard to ensure its stability?

  • Answer: While specific comprehensive stability data for this compound under various stress conditions is not as widely published as for the parent drug, some information is available. One study indicated that this compound is stable in aqueous solution in the dark for at least 72 hours.[10] Commercial suppliers of the reference standard recommend storage at -20°C and indicate a stability of at least one year at this temperature.[11] It is advisable to prepare solutions of the standard fresh and to store any stock solutions at low temperatures, protected from light.

Frequently Asked Questions (FAQs)

  • Question: Under what conditions is lansoprazole most stable?

  • Answer: Lansoprazole is most stable in solid form and in alkaline (basic) solutions. It is highly unstable in acidic environments.[1][12] It is also reported to be stable under thermal and photolytic stress conditions when in the solid state.[10]

  • Question: What are the main degradation products of lansoprazole?

  • Answer: The main degradation pathways of lansoprazole include hydrolysis (acidic and basic) and oxidation. The primary oxidative metabolite and degradation product is this compound. Other degradation products include the sulfide derivative and various benzimidazole and pyridine ring derivatives resulting from the scission of the sulfoxide bridge.[8][12]

  • Question: How stable is the this compound metabolite?

  • Answer: this compound is generally considered to be more stable than its parent compound, lansoprazole, particularly in the context of further oxidation. One study found it to be stable in aqueous solution in the dark for at least 72 hours.[10] However, comprehensive forced degradation studies specifically on the sulfone metabolite are limited in the public domain.

  • Question: What is a suitable solvent for preparing lansoprazole solutions for analysis?

  • Answer: Due to its instability in acidic and neutral aqueous solutions, it is recommended to use a basic solvent system. A mixture of methanol and 0.1 N sodium hydroxide (1:3 v/v) is a suitable diluent for analytical purposes.[3]

  • Question: How should I store extemporaneously prepared lansoprazole suspensions?

  • Answer: Extemporaneously prepared suspensions of lansoprazole in 8.4% sodium bicarbonate should be stored in a refrigerator at 4°C. Under these conditions, it is reported to be stable for up to 14 days.[5][6] At room temperature (22°C), its stability is significantly reduced to as little as eight hours.[6] It is also advisable to store these suspensions in amber-colored containers to protect from light.

Quantitative Stability Data

CompoundConditionpHTemperatureSolvent/VehicleHalf-life / StabilityReference
Lansoprazole Hydrolysis5Room TempAqueous Solution~30 minutes[2]
Lansoprazole Hydrolysis7Room TempAqueous Solution~18 hours[2]
Lansoprazole StorageAlkaline4°C (Refrigerated)8.4% Sodium Bicarbonate SuspensionStable for up to 14 days[5][6]
Lansoprazole StorageAlkaline22°C (Room Temp)8.4% Sodium Bicarbonate SuspensionStable for 8 hours[6]
This compound StorageNeutralNot SpecifiedAqueous Solution (in the dark)Stable for at least 72 hours[10]
This compound StorageNot Applicable-20°CSolid Standard≥ 1 year[11]

Experimental Protocols

Protocol 1: Forced Degradation Study of Lansoprazole

This protocol is a general guideline based on common practices for forced degradation studies as per ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of lansoprazole in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Acidic Degradation: Treat the lansoprazole solution with an appropriate concentration of acid (e.g., 0.1 N HCl) and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[8]

  • Basic Degradation: Treat the lansoprazole solution with a suitable base (e.g., 0.1 N NaOH) and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[9]

  • Oxidative Degradation: Treat the lansoprazole solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified duration.

  • Thermal Degradation: Expose a solid sample of lansoprazole to dry heat at a high temperature (e.g., 105°C) for a set time.

  • Photolytic Degradation: Expose a solution or solid sample of lansoprazole to UV light (e.g., 254 nm) for a defined period.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a validated stability-indicating HPLC method.

Protocol 2: Stability Testing of Extemporaneously Prepared Lansoprazole Suspension

  • Suspension Preparation: Prepare a 3 mg/mL suspension of lansoprazole by triturating the contents of lansoprazole capsules and suspending the powder in 8.4% sodium bicarbonate solution.

  • Storage Conditions: Aliquot the suspension into amber-colored, light-resistant containers (e.g., oral syringes or bottles) and store at different conditions, typically refrigerated (4°C) and at room temperature (22°C).

  • Sampling: At predetermined time intervals (e.g., 0, 4, 8, 24, 48 hours, and 7, 14 days), withdraw an accurately measured sample from each container.

  • Sample Preparation for Analysis: Dilute the samples with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of lansoprazole remaining. Stability is often defined as retaining at least 90% of the initial concentration.

Visualizations

Lansoprazole_Degradation_Pathway lansoprazole Lansoprazole sulfone This compound lansoprazole->sulfone Oxidation (e.g., H₂O₂) sulfide Lansoprazole Sulfide lansoprazole->sulfide Reduction hydrolysis_products Hydrolysis Products (Benzimidazole and Pyridine derivatives) lansoprazole->hydrolysis_products Acidic/Basic Hydrolysis Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Drug Solution/ Suspension aliquot Aliquot into appropriate containers prep->aliquot storage Store under defined conditions (e.g., Temp, pH, Light) aliquot->storage sample Withdraw samples at predetermined time points storage->sample analyze Analyze by Stability-Indicating Method (e.g., HPLC) sample->analyze data Calculate remaining concentration analyze->data

References

Identifying co-eluting impurities with Lansoprazole Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lansoprazole and its related substances, specifically focusing on the identification of impurities that may co-elute with Lansoprazole Sulfone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to monitor?

This compound is a process-related impurity and a major metabolite of Lansoprazole.[1][2][3] It is crucial to monitor its levels in Lansoprazole drug substances and products to ensure the safety, efficacy, and quality of the pharmaceutical product, in line with regulatory requirements.[4]

Q2: Which impurities are known to elute close to this compound?

Several process-related impurities and degradation products of Lansoprazole have been identified. Based on typical reversed-phase HPLC methods, impurities with similar polarity to this compound may have the potential to co-elute. One such impurity that can be challenging to separate is Lansoprazole N-Oxide.[5][6] Their resolution depends heavily on the specific chromatographic conditions employed.

Q3: My chromatogram shows a peak that I suspect is co-eluting with this compound. How can I confirm this?

Co-elution can be identified by asymmetrical peak shapes, such as shoulders or tailing.[7] If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity.[7] A non-uniform UV spectrum across the peak or the presence of multiple mass-to-charge ratios (m/z) indicates the presence of more than one compound.[7]

Q4: What are the initial steps to troubleshoot the co-elution of an impurity with this compound?

Start by verifying your system suitability parameters, including resolution, tailing factor, and theoretical plates, to ensure your system is performing optimally. Then, you can proceed with methodical adjustments to your chromatographic parameters.

Troubleshooting Guide: Resolving Co-eluting Peaks with this compound

Issue: Poor resolution between this compound and a closely eluting impurity.

This guide provides a systematic approach to troubleshoot and resolve co-elution issues.

Step 1: Methodical Adjustment of Mobile Phase Composition

Minor changes in the mobile phase can significantly impact selectivity.

  • Organic Modifier: If using acetonitrile, consider changing to methanol or a combination of both. The different solvent selectivity can alter the elution order and improve separation.

  • Aqueous Phase pH: The pH of the aqueous portion of the mobile phase is a critical parameter. Adjusting the pH by ±0.2 units can alter the ionization state of the analytes and improve resolution. Ensure the chosen pH is within the stable range for the column.

  • Buffer Concentration: Inadequate buffering can lead to peak shape issues. Ensure the buffer concentration is sufficient for the sample load.

Step 2: Optimization of Chromatographic Conditions

  • Gradient Slope (for gradient elution): A shallower gradient can increase the separation between closely eluting peaks.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.

  • Column Temperature: Adjusting the column temperature can influence selectivity. Try decreasing or increasing the temperature in increments of 5°C.

Step 3: Evaluation of Stationary Phase Chemistry

If modifications to the mobile phase and chromatographic conditions do not yield the desired separation, consider a different column chemistry.

  • Different C18 Phases: Not all C18 columns are the same. A C18 column from a different manufacturer or with a different bonding density or end-capping can provide the necessary selectivity.

  • Alternative Stationary Phases: Consider phases like phenyl-hexyl or cyano columns, which offer different retention mechanisms and can be effective in separating closely related compounds.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for the Separation of Lansoprazole and its Impurities

This method is a representative example and may require optimization for your specific instrumentation and sample matrix.

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
40
50
51
60
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 285 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50 v/v)

This protocol is adapted from a published method and should be validated for its intended use.[8]

Data Presentation

Table 1: Typical Relative Retention Times (RRT) of Lansoprazole and its Related Impurities

The following table provides an example of typical RRTs for Lansoprazole and its key impurities relative to Lansoprazole. These values can vary depending on the exact chromatographic conditions.

CompoundRRT (approx.)
Lansoprazole Sulfide (Impurity C)0.95
Lansoprazole1.00
This compound (Impurity B) 1.10
Lansoprazole N-Oxide (Impurity A)1.15

Data compiled from various analytical methods.

Visualizations

TroubleshootingWorkflow cluster_Start Start cluster_Phase1 Phase 1: Initial Checks cluster_Phase2 Phase 2: Method Optimization cluster_Phase3 Phase 3: Advanced Troubleshooting cluster_End Resolution start Poor Resolution / Co-elution with this compound check_system Verify System Suitability (Resolution, Tailing Factor) start->check_system check_method Confirm Method Parameters (Mobile Phase, Flow Rate, Temp) check_system->check_method System OK adjust_mobile_phase Adjust Mobile Phase - Organic Modifier - pH - Buffer Strength check_method->adjust_mobile_phase Method OK adjust_conditions Optimize Conditions - Gradient Slope - Flow Rate - Temperature adjust_mobile_phase->adjust_conditions No Improvement end Resolution Achieved adjust_mobile_phase->end Resolution Improved change_column Change Column - Different C18 - Alternative Chemistry (e.g., Phenyl-hexyl) adjust_conditions->change_column No Improvement adjust_conditions->end Resolution Improved change_column->end Resolution Improved fail Consult with Subject Matter Expert change_column->fail No Improvement

Caption: Troubleshooting workflow for co-elution with this compound.

LansoprazoleDegradation lansoprazole Lansoprazole sulfide Lansoprazole Sulfide (Reduction) lansoprazole->sulfide Reduction sulfone This compound (Oxidation) lansoprazole->sulfone Oxidation n_oxide Lansoprazole N-Oxide (Oxidation) lansoprazole->n_oxide Oxidation other_degradants Other Degradation Products (e.g., from hydrolysis) lansoprazole->other_degradants Hydrolysis

Caption: Relationship of Lansoprazole to its main impurities.

References

Improving the sensitivity of Lansoprazole Sulfone detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Lansoprazole Sulfone.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: The most sensitive and specific method for the detection and quantification of this compound is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity through the use of Multiple Reaction Monitoring (MRM), allowing for accurate measurement even at very low concentrations in complex biological matrices.[1][2]

Q2: What is a typical Lower Limit of Quantification (LLOQ) for this compound using LC-MS/MS?

A2: A highly sensitive LC-MS/MS method can achieve an LLOQ for this compound as low as 0.5 ng/mL in human plasma.[1] Other reported methods have LLOQs in the range of 2.5 ng/mL to 4.6 ng/mL.[2][4]

Q3: How is this compound formed?

A3: this compound is a metabolite of Lansoprazole.[5] In the body, Lansoprazole is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2C19 and CYP3A4), to form 5-hydroxy Lansoprazole and this compound. It can also be formed as a degradation product of Lansoprazole under oxidative stress conditions.[6][7]

Q4: What are the critical stability considerations for Lansoprazole and this compound during sample handling and analysis?

A4: Lansoprazole is known to be unstable in acidic conditions and is also sensitive to heat, light, and moisture.[7][8][9] Degradation can lead to the formation of this compound and other byproducts.[6] Therefore, it is crucial to handle and store samples appropriately to ensure the integrity of the analytes. Samples should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light.[10][11][12] The pH of the sample and diluents should be controlled, with a basic pH generally improving the stability of Lansoprazole.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Suboptimal Ionization: Incorrect ESI source parameters (e.g., capillary voltage, gas flow, temperature).2. Inefficient Sample Extraction: Poor recovery of the analyte from the matrix.3. Matrix Effects: Ion suppression or enhancement from co-eluting matrix components.4. Degradation of Analyte: Instability of this compound in the sample or during analysis.1. Optimize MS Parameters: Systematically tune the ESI source parameters for this compound and the internal standard.2. Improve Extraction Method: Evaluate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to maximize recovery. Ensure the pH of the extraction solvent is optimal.3. Chromatographic Separation: Modify the HPLC gradient to better separate the analyte from interfering matrix components. Consider using a diverter valve to direct the early-eluting, high-salt portion of the sample to waste.4. Ensure Stability: Keep samples on ice or in a cooled autosampler. Use a diluent with a pH that ensures stability.[7]
High Background Noise 1. Contaminated Mobile Phase or LC System: Impurities in solvents, tubing, or column.2. Matrix Interference: Complex biological samples can introduce significant background.3. Improper Sample Preparation: Incomplete removal of proteins and phospholipids.1. Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and freshly prepared mobile phases.2. Thorough Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.3. System Cleaning: Flush the LC system and column with appropriate cleaning solutions.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Overload: Injecting too much sample.2. Column Degradation: Loss of stationary phase or blockage.3. Inappropriate Mobile Phase: pH of the mobile phase is too close to the pKa of the analyte, or the organic/aqueous ratio is not optimal.4. Injector Issues: Problems with the autosampler needle or injection valve.1. Dilute the Sample: Reduce the concentration of the injected sample.2. Replace the Column: If the column has been used extensively or with harsh conditions, it may need to be replaced.3. Adjust Mobile Phase: Modify the pH of the aqueous component of the mobile phase and optimize the gradient profile.4. Maintain the Injector: Clean or replace the injector components as part of regular maintenance.
Inconsistent Retention Times 1. Pump Issues: Fluctuations in mobile phase flow rate.2. Column Temperature Variation: Inconsistent column oven temperature.3. Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the organic solvent.1. Service the HPLC Pump: Check for leaks, and purge the pumps to remove air bubbles.2. Use a Column Oven: Ensure the column is maintained at a stable temperature.3. Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep the solvent bottles capped to prevent evaporation.

Data Presentation

Table 1: Comparison of LC-MS/MS Methods for this compound Detection

Parameter Method 1[1] Method 2[2] Method 3[4]
Matrix Human PlasmaHuman PlasmaHuman Plasma
Extraction Protein Precipitation (Acetonitrile)Liquid-Liquid ExtractionSolid Phase Extraction
Column Inertsil ODS-3C18Not Specified
Mobile Phase Methanol:0.2% Ammonium Acetate & 0.1% Methanoic Acid in Water (75:25, v/v)Acetonitrile:Water (90:10, v/v) + 10 mM Formic AcidNot Specified
LLOQ 0.5 ng/mL2.5 ng/mL4.6 ng/mL
Linearity Range 1.0 - 400 ng/mL2.5 - 2000 ng/mL4.5 - 2800 ng/mL
Internal Standard IndapamideOmeprazolePantoprazole

Experimental Protocols

Detailed Methodology for LC-MS/MS Detection of this compound in Human Plasma (Based on[1])

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Indapamide).

    • Vortex for 30 seconds.

    • Add 300 µL of acetonitrile to precipitate the proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 10 µL into the LC-MS/MS system.

  • Liquid Chromatography Conditions:

    • Column: Inertsil ODS-3 (dimensions not specified in the abstract)

    • Mobile Phase: A mixture of methanol, 0.2% ammonium acetate, and 0.1% methanoic acid in water (75:25, v/v).

    • Flow Rate: Not specified in the abstract.

    • Column Temperature: Not specified in the abstract.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized on the specific mass spectrometer being used.

Visualizations

Lansoprazole_Metabolism Lansoprazole Lansoprazole Lansoprazole_Sulfone Lansoprazole_Sulfone Lansoprazole->Lansoprazole_Sulfone CYP3A4 5_Hydroxy_Lansoprazole 5-Hydroxy Lansoprazole Lansoprazole->5_Hydroxy_Lansoprazole CYP2C19 Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

References

Technical Support Center: Chromatographic Separation of Lansoprazole and Lansoprazole Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving poor chromatographic resolution between Lansoprazole and its primary oxidative metabolite, Lansoprazole Sulfone.

Frequently Asked Questions (FAQs)

Q1: What are Lansoprazole and this compound, and why is their separation challenging?

Lansoprazole is a proton pump inhibitor that works by reducing stomach acid production.[1] this compound is a major metabolite and a key related substance that must be monitored in quality control and stability studies.[2][3] The separation of these two compounds is challenging due to their high structural similarity. The only difference is the oxidation state of the sulfur atom in the sulfinyl group of Lansoprazole, which becomes a sulfonyl group in this compound. This subtle difference results in very similar physicochemical properties, leading to close elution times in reversed-phase chromatography.

cluster_lansoprazole Lansoprazole cluster_sulfone This compound lansoprazole lansoprazole sulfone sulfone

Caption: Chemical structures of Lansoprazole and this compound.

Q2: What are the most common analytical techniques for separating Lansoprazole and this compound?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques.[4] UPLC, which utilizes columns with sub-2µm particles, often provides higher efficiency and better resolution in shorter run times compared to traditional HPLC.[4]

Q3: What does "poor resolution" look like in a chromatogram?

Poor resolution is characterized by the incomplete separation of the two analyte peaks. This can manifest as:

  • Co-elution: The two peaks merge into a single, often broad, peak.

  • Peak Overlap: The peaks are partially separated, but their bases are not resolved, making accurate quantification difficult.

  • Low Resolution Value (R): In system suitability tests, the resolution (R) between the Lansoprazole and this compound peaks should typically be greater than 2.0, and some methods require a value of not less than 5.0.[2][5]

Q4: Where can I find a reliable starting method?

A good starting point is a validated UPLC method, which often provides superior performance. A novel, stability-indicating UPLC method was developed using a Waters Acquity BEH C18 column with a gradient elution program.[4] This method has been shown to effectively separate Lansoprazole from its process-related and degradation impurities, including this compound.[4]

Troubleshooting Guide: Resolving Poor Peak Separation

This guide addresses specific issues you may encounter when developing a method for separating Lansoprazole and this compound.

G start Poor Resolution Observed (R < 2.0) mp_check Step 1: Mobile Phase Optimization start->mp_check mp_organic Adjust Organic Modifier Ratio (e.g., Acetonitrile %) mp_check->mp_organic If resolution is still poor mp_ph Modify Mobile Phase pH (e.g., adjust to 7.0) mp_check->mp_ph If resolution is still poor mp_buffer Change Buffer System (e.g., Phosphate vs. Ammonium Acetate) mp_check->mp_buffer If resolution is still poor sp_check Step 2: Evaluate Stationary Phase mp_organic->sp_check If resolution is still poor resolution_ok Resolution Achieved (R > 2.0) mp_organic->resolution_ok If resolved mp_ph->sp_check If resolution is still poor mp_ph->resolution_ok If resolved mp_buffer->sp_check If resolution is still poor mp_buffer->resolution_ok If resolved sp_column Try Different Column Chemistry (C18, C8, Phenyl) sp_check->sp_column If resolution is still poor sp_particle Switch to Smaller Particle Size (e.g., UPLC <2 µm) sp_check->sp_particle If resolution is still poor op_check Step 3: Adjust Other Parameters sp_column->op_check If resolution is still poor sp_column->resolution_ok If resolved sp_particle->op_check If resolution is still poor sp_particle->resolution_ok If resolved op_temp Optimize Column Temperature (e.g., 40°C) op_check->op_temp op_flow Adjust Flow Rate op_check->op_flow op_temp->resolution_ok op_flow->resolution_ok

Caption: Troubleshooting workflow for poor chromatographic resolution.

Problem: My peaks for Lansoprazole and this compound are co-eluting or have very poor resolution.

This issue stems from a lack of selectivity in your current method. Follow these steps to improve separation.

Solution Path 1: Optimize the Mobile Phase

The mobile phase composition is one of the most critical factors influencing resolution.[6]

  • Adjust Organic Modifier Concentration: Small changes in the percentage of the organic solvent (typically acetonitrile or methanol) can significantly impact selectivity. Try adjusting the gradient slope or the initial/final organic solvent concentrations.[6]

  • Modify Mobile Phase pH: The ionization state of Lansoprazole can be manipulated by changing the mobile phase pH. A common approach is to use a buffer, such as a phosphate buffer adjusted to pH 7.0, to maintain consistent retention times and peak shapes.[4][7]

  • Change Buffer System: If a phosphate buffer does not yield the desired separation, consider an alternative like ammonium acetate.[8]

Solution Path 2: Evaluate the Stationary Phase (Column)

The choice of column is fundamental to achieving separation.

  • Column Chemistry: While C18 columns are widely used, other stationary phases may offer different selectivity. Consider columns with alternative chemistries if resolution on a C18 is insufficient.

  • Particle Size: Columns with smaller particles (sub-2µm) and Fused-Core technology provide much higher efficiency, which directly translates to sharper peaks and better resolution.[4] Upgrading from an HPLC to a UPLC system and column can be a highly effective solution.[4]

Solution Path 3: Adjust Temperature and Flow Rate

  • Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Increasing the column temperature (e.g., to 40°C) can sometimes improve peak shape and resolution.[4][8]

  • Flow Rate: While it has a less pronounced effect on selectivity, optimizing the flow rate can improve efficiency. Slower flow rates may enhance resolution, but at the cost of longer run times.

Problem: My peaks are resolved, but they are broad or exhibit tailing.

Peak tailing and broadening reduce overall resolution and can interfere with accurate integration.

  • Cause: Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with basic analytes like Lansoprazole, causing peak tailing.[9][10]

    • Solution: Ensure your mobile phase is adequately buffered. Operating at a neutral pH (e.g., 7.0) can suppress silanol interactions. Using modern, highly end-capped columns can also significantly reduce this effect.[4]

  • Cause: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or fronting peaks.[6][11]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[6]

  • Cause: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.

    • Solution: Use tubing with the smallest possible internal diameter and length, especially when using UPLC systems.

Data Presentation: Example Chromatographic Conditions

The following tables summarize validated methods for the separation of Lansoprazole and its related substances, including this compound.

Table 1: UPLC Method Parameters

ParameterConditionReference
Column Waters Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)[4]
Mobile Phase A pH 7.0 Phosphate Buffer : Methanol (90:10 v/v)[4]
Mobile Phase B Methanol : Acetonitrile (50:50 v/v)[4]
Flow Rate 0.3 mL/min[4]
Column Temp. 40°C[4]
Detection 285 nm[4]
Injection Vol. 3.0 µL[4]
Gradient (T/%B) 0.01/20, 2.0/30, 5/50, 6.0/70, 8.5/70, 9.5/20, 11/20[4]

Table 2: HPLC Method Parameters

ParameterConditionReference
Column Luna Omega C-18 Polar (100 × 2.1 mm, 1.6 μm)[8]
Mobile Phase A 10 mM Ammonium Acetate[8]
Mobile Phase B Acetonitrile (ACN)[8]
Flow Rate 0.6 mL/min[8]
Column Temp. 40°C[8]
Detection Not specified, part of LC-MS[8]
Injection Vol. 1-2 µL[8]
Gradient Linear Gradient Program[8]

Experimental Protocols

Detailed UPLC Protocol for Lansoprazole and Related Substances

This protocol is based on a validated, stability-indicating UPLC method and is effective for resolving Lansoprazole from this compound and other impurities.[4]

1. Materials and Reagents:

  • Lansoprazole and this compound reference standards

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Triethylamine (TEA)

  • Orthophosphoric acid

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

2. Chromatographic System:

  • Waters Acquity UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm).

3. Preparation of Mobile Phases:

  • Mobile Phase A (Buffer/Methanol Mix):

    • Prepare a 20 mM KH₂PO₄ buffer.

    • Add 8.0 mL of triethylamine (TEA) to the buffer.

    • Adjust the pH to 7.0 with orthophosphoric acid.

    • Mix this buffer with methanol in a 90:10 (v/v) ratio.

    • Filter and degas the solution.

  • Mobile Phase B (Methanol/Acetonitrile Mix):

    • Mix methanol and acetonitrile in a 50:50 (v/v) ratio.

    • Filter and degas the solution.

4. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 3.0 µL

  • Detection Wavelength: 285 nm

  • UPLC Gradient Program:

    Time (min) % Mobile Phase B
    0.01 20
    2.0 30
    5.0 50
    6.0 70
    8.5 70
    9.5 20

    | 11.0 | 20 |

5. Sample Preparation:

  • Diluent: Prepare a suitable diluent, for example, a mixture of buffer and organic solvent.

  • Standard Solution: Accurately weigh and dissolve reference standards of Lansoprazole and this compound in the diluent to a known concentration.

  • Sample Solution: Prepare the test sample by dissolving it in the diluent to a similar concentration as the standard solution.

6. Procedure:

  • Equilibrate the UPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and verify that the system suitability parameters (e.g., resolution between Lansoprazole and this compound) are met. The method demonstrates good resolution between the main peak and its impurities.[4]

References

Preventing over-oxidation during Lansoprazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-oxidation during the synthesis of Lansoprazole.

Troubleshooting Guide: Over-oxidation in Lansoprazole Synthesis

High levels of the sulfone impurity are a common issue in the final oxidation step of Lansoprazole synthesis. This guide provides potential causes and corrective actions to minimize its formation.

Issue: High Levels of Lansoprazole Sulfone Impurity Detected by HPLC

Potential Cause Corrective Action
Excessive Oxidizing Agent The stoichiometry of the oxidizing agent is critical. Using more than one molar equivalent of the oxidant relative to the sulfide precursor can lead to over-oxidation. It is often a compromise between achieving complete conversion of the starting material and minimizing the formation of the sulfone byproduct.[1] A slight excess may be necessary for complete conversion, but this should be carefully optimized.
Inadequate Temperature Control The oxidation reaction is exothermic. Maintaining a low and stable temperature is crucial to prevent over-oxidation. For oxidations using m-chloroperbenzoic acid (m-CPBA), a temperature range of -10°C to 5°C is often recommended.[1] For sodium hypochlorite oxidations, a range of 0-10°C has been reported.
Prolonged Reaction Time Even at low temperatures, extended reaction times can lead to the formation of the sulfone impurity. The reaction should be monitored closely by a suitable analytical method, such as HPLC, and quenched promptly upon completion.
Choice of Oxidizing Agent Different oxidizing agents have varying reactivities. While common agents include m-CPBA, hydrogen peroxide, and sodium hypochlorite, their propensity to cause over-oxidation can differ based on the reaction conditions.[1] If over-oxidation is a persistent issue, consider evaluating alternative, milder oxidizing agents or catalytic systems.
pH of the Reaction Mixture For certain oxidizing agents, the pH of the reaction medium can influence the reaction rate and selectivity. For instance, when using sodium hypochlorite, maintaining a slightly basic pH can be beneficial for the stability of Lansoprazole.[1]

Frequently Asked Questions (FAQs)

A list of frequently asked questions regarding over-oxidation during Lansoprazole synthesis.

1. What is the primary over-oxidation impurity in Lansoprazole synthesis?

The primary over-oxidation impurity is this compound, where the sulfoxide moiety of Lansoprazole is further oxidized to a sulfone.[2] Another potential, though less common, over-oxidation product is the N-oxide.

2. How can I monitor the progress of the oxidation reaction to avoid over-oxidation?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction. It allows for the simultaneous quantification of the starting sulfide, the desired Lansoprazole (sulfoxide), and the sulfone impurity. This enables precise determination of the reaction endpoint.

3. What are the typical reaction conditions to minimize sulfone formation when using m-CPBA?

When using m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent, it is crucial to maintain a low temperature, typically between -10°C and 5°C. The m-CPBA should be added portion-wise or as a solution dropwise to control the reaction exotherm. Using approximately 1.0 to 1.1 molar equivalents of m-CPBA is a common starting point, which should be optimized for your specific process.

4. Are there alternative oxidizing agents that are less prone to causing over-oxidation?

While m-CPBA, hydrogen peroxide, and sodium hypochlorite are widely used, other reagents and catalytic systems have been explored to improve selectivity. For instance, the use of hydrogen peroxide in the presence of certain metal catalysts can offer a more controlled oxidation. However, each system has its own set of optimal conditions that must be determined.

5. If I have already formed a significant amount of the sulfone impurity, how can I remove it?

Removal of the sulfone impurity can be challenging due to its similar polarity to Lansoprazole. The most common method for purification is recrystallization.[3][4] The choice of solvent system for crystallization is critical for effective separation. Mixtures of organic solvents and water, sometimes in the presence of an amine, have been reported to be effective.[3]

Experimental Protocols

Below are detailed methodologies for the oxidation of 2-[[(3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole (Lansoprazole sulfide) to Lansoprazole and the subsequent analysis of impurities.

Protocol 1: Oxidation of Lansoprazole Sulfide using m-CPBA

Materials:

  • Lansoprazole sulfide

  • m-Chloroperbenzoic acid (m-CPBA, 70-77% purity)

  • Dichloromethane (DCM) or Chloroform

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate solution (10%)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Lansoprazole sulfide (1 equivalent) in dichloromethane or chloroform.

  • Cool the solution to a temperature between -10°C and -5°C in an ice-salt or acetone-dry ice bath.

  • In a separate flask, dissolve m-CPBA (1.05 equivalents) in the same solvent.

  • Slowly add the m-CPBA solution to the Lansoprazole sulfide solution dropwise over a period of 1-2 hours, ensuring the internal temperature does not exceed -5°C.

  • Monitor the reaction progress by HPLC every 30 minutes.

  • Once the reaction is complete (typically when the starting material is consumed, and the sulfone level is minimal), quench the reaction by adding a 10% sodium thiosulfate solution.

  • Allow the mixture to warm to room temperature and then wash with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • The solvent can be removed under reduced pressure to yield crude Lansoprazole, which can be further purified by crystallization.

Protocol 2: HPLC Analysis of Lansoprazole and Sulfone Impurity

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile/Water/Triethylamine (e.g., 80:20:0.5 v/v/v), pH adjusted to 7.0 with phosphoric acid
Gradient A time-based gradient from a higher ratio of Mobile Phase A to a higher ratio of Mobile Phase B. The exact gradient will need to be optimized for the specific column and system.
Flow Rate 1.0 mL/min
Detection Wavelength 285 nm
Column Temperature Ambient or controlled at 25°C
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the Lansoprazole sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Prepare standard solutions of Lansoprazole and this compound reference standards at known concentrations.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Visualizations

The following diagrams illustrate the chemical pathways and workflows discussed.

Lansoprazole_Synthesis_and_Overoxidation cluster_synthesis Lansoprazole Synthesis Sulfide_Precursor Lansoprazole Sulfide Lansoprazole Lansoprazole (Sulfoxide) Sulfide_Precursor->Lansoprazole Oxidation (e.g., m-CPBA) Sulfone_Impurity This compound Lansoprazole->Sulfone_Impurity Over-oxidation

Caption: Chemical pathway of Lansoprazole synthesis and over-oxidation.

Troubleshooting_Workflow Start High Sulfone Impurity Detected Check_Temp Was reaction temperature maintained below 5°C? Start->Check_Temp Check_Oxidant Was the molar equivalent of oxidant > 1.1? Check_Temp->Check_Oxidant Yes Reduce_Temp Action: Lower and strictly control reaction temperature. Check_Temp->Reduce_Temp No Check_Time Was the reaction time excessively long? Check_Oxidant->Check_Time No Reduce_Oxidant Action: Reduce the molar equivalent of the oxidant. Check_Oxidant->Reduce_Oxidant Yes Optimize_Time Action: Monitor reaction closely and quench promptly. Check_Time->Optimize_Time Yes Purify Purify by Crystallization Check_Time->Purify No Reduce_Temp->Purify Reduce_Oxidant->Purify Optimize_Time->Purify

Caption: Troubleshooting workflow for high sulfone impurity in Lansoprazole synthesis.

References

Technical Support Center: Method Refinement for Simultaneous Analysis of Lansoprazole and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the simultaneous analysis of Lansoprazole and its major metabolites, 5-hydroxylansoprazole and lansoprazole sulfone, primarily using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) for Lansoprazole Inappropriate mobile phase pH: Lansoprazole is a substituted benzimidazole, and its ionization state is pH-dependent. An unsuitable pH can lead to interactions with residual silanols on the HPLC column.Adjust the pH of the mobile phase. A phosphate buffer with a pH of 3.0 has been used successfully in some methods.[1]
Column degradation: The stationary phase can degrade over time, especially with aggressive mobile phases or improper storage.Use a new or validated column. Consider using a robust column chemistry like a Fused-Core® C18.[2][3]
Sample overload: Injecting too concentrated a sample can lead to peak distortion.Dilute the sample or reduce the injection volume.
Inconsistent Retention Times Fluctuations in mobile phase composition: Improperly mixed or degassed mobile phase can lead to shifts in retention time.Ensure the mobile phase is thoroughly mixed and degassed. Use a gradient proportioning valve if available for precise mixing.
Temperature variations: Changes in column temperature can affect retention times.Use a column oven to maintain a consistent temperature.
Pump malfunction: Inconsistent flow from the HPLC pump will lead to variable retention times.Check the pump for leaks, and ensure check valves are functioning correctly. Perform a flow rate calibration.
Low Recovery of Analytes Inefficient extraction: The chosen extraction method (liquid-liquid or solid-phase) may not be optimal for all analytes.For liquid-liquid extraction, experiment with different organic solvents. A mixture of diethyl ether and dichloromethane (7:3, v/v) has been reported.[4] For solid-phase extraction, ensure the cartridge is appropriate for the analytes and that the elution solvent is strong enough to recover all compounds. Oasis HLB cartridges have shown high recovery (>94.1%).[5][6]
Analyte degradation: Lansoprazole is known to be unstable under certain conditions (e.g., acidic).[7]Prepare samples freshly and keep them cool. Adjust the pH of the sample diluent to improve stability.[2]
Interference from Plasma Components Inadequate sample cleanup: Endogenous compounds in plasma can co-elute with the analytes of interest.A column-switching HPLC method can provide better cleanup by using a pre-column to trap interferences.[4] Optimize the solid-phase extraction wash steps to remove more interfering substances.
Poor Sensitivity (Low Signal-to-Noise Ratio) Suboptimal detection wavelength: The selected UV wavelength may not be the absorbance maximum for all compounds.A UV detection wavelength of 285 nm is commonly used for Lansoprazole and its metabolites.[1][4][8]
Detector issues: A dirty flow cell or a failing lamp can reduce sensitivity.Clean the detector flow cell and check the lamp's energy output.
Improper sample preparation: Loss of analyte during extraction or dilution will result in lower signals.Re-evaluate the extraction and dilution procedures for potential sources of analyte loss.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Lansoprazole that should be monitored?

A1: The primary metabolites of Lansoprazole are 5-hydroxylansoprazole and this compound.[4][9][10][11] These are formed in the liver by cytochrome P450 enzymes.[9][10][11][12]

Q2: Which enzymes are responsible for Lansoprazole metabolism?

A2: Lansoprazole is primarily metabolized by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[9][10][11][12]

Q3: What type of HPLC column is recommended for the simultaneous analysis of Lansoprazole and its metabolites?

A3: Reversed-phase columns are typically used. Specific examples that have been successfully employed include C18 and C8 columns.[1][4] For chiral separations of Lansoprazole enantiomers and their metabolites, a Chiral CD-Ph column has been used.[5][6]

Q4: What are typical mobile phase compositions for this analysis?

A4: A common approach is to use a mixture of a buffer and an organic solvent. For instance, a mobile phase consisting of a phosphate buffer (pH 3.0) and acetonitrile in a 30:70 ratio has been reported for the analysis of Lansoprazole.[1] For the simultaneous analysis of enantiomers and metabolites, a mobile phase of 0.5M NaClO4-acetonitrile-methanol (6:3:1 v/v/v) has been used.[5][6]

Q5: What sample preparation techniques are commonly used for plasma samples?

A5: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are frequently used. A reported LLE method uses a diethyl ether-dichloromethane (7:3, v/v) mixture.[4] For SPE, Oasis HLB cartridges have been shown to provide high and reproducible recovery.[5][6]

Experimental Protocols

Representative HPLC Method Parameters
ParameterMethod 1 (for Lansoprazole)Method 2 (for Lansoprazole & Metabolites)Method 3 (for Enantiomers & Metabolites)
Column Phenomenex Luna C8 (5µ, 250 mm × 4.6 mm id)[1]TSK-PW pre-column (10 µm, 3.5 mm x 4.6 mm i.d.) and C18 STR ODS-II analytical column (5 µm, 150 mm x 4.6 mm i.d.)[4]Chiral CD-Ph column[5][6]
Mobile Phase Disodium hydrogen phosphate buffer (pH 3.0) and Acetonitrile (30:70)[1]Not specified in detail0.5M NaClO4-acetonitrile-methanol (6:3:1 v/v/v)[5][6]
Flow Rate 1.0 ml/min[1]Not specifiedNot specified
Detection UV at 285 nm[1]UV at 285 nm[4]Not specified
Retention Time Lansoprazole: 8.82 min[1]Total run time: ~25 min[4]Not specified
Sample Preparation: Liquid-Liquid Extraction
  • To 1 mL of plasma, add the internal standard.

  • Add the extraction solvent (e.g., diethyl ether-dichloromethane, 7:3, v/v).

  • Vortex for a specified time to ensure thorough mixing.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the HPLC system.

Sample Preparation: Solid-Phase Extraction
  • Condition the SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load the plasma sample (e.g., 100 µL) onto the cartridge.[5][6]

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analytes with a suitable organic solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the HPLC system.

Visualizations

Lansoprazole_Metabolism Lansoprazole Lansoprazole Metabolite1 5-Hydroxylansoprazole Lansoprazole->Metabolite1 CYP2C19 Metabolite2 This compound Lansoprazole->Metabolite2 CYP3A4

Caption: Metabolic pathway of Lansoprazole.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample Extraction Extraction (LLE or SPE) Plasma->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Column HPLC Column Injection->Column Detection UV Detection Column->Detection Data Data Acquisition & Processing Detection->Data

Caption: General experimental workflow for HPLC analysis.

References

Validation & Comparative

The Degradation Dilemma: A Comparative Analysis of Lansoprazole and Omeprazole Stability

Author: BenchChem Technical Support Team. Date: November 2025

Lansoprazole and omeprazole, both prominent members of the proton pump inhibitor (PPI) class, are widely prescribed for the management of acid-related gastrointestinal disorders. Despite their similar mechanisms of action and structural features, their stability profiles under various stress conditions exhibit notable differences. This comprehensive guide delves into a comparative analysis of their degradation, providing researchers, scientists, and drug development professionals with essential data, experimental protocols, and visual pathways to understand their respective liabilities.

Comparative Stability Under Stress

Forced degradation studies are crucial in identifying the intrinsic stability of drug substances and are a key component of regulatory submissions. Both lansoprazole and omeprazole are known to be susceptible to degradation, particularly in acidic environments and upon exposure to light.[1][2]

A study comparing the stability of lansoprazole and omeprazole in suspension revealed that omeprazole was stable for a longer duration under both ambient (22°C) and refrigerated (4°C) conditions.[3] Specifically, omeprazole suspension was stable for up to 14 days at 22°C and 45 days at 4°C, while lansoprazole suspension was only stable for eight hours at 22°C and 14 days at 4°C.[3][4] This suggests a greater intrinsic stability of omeprazole in this formulation.

Long-term and forced storage studies on the tablet forms of these drugs also indicated that lansoprazole shows the highest stability, followed by omeprazole.[5] However, it is important to note that both undergo slow transformation even at room temperature, a process that is accelerated at higher temperatures.[5]

Table 1: Summary of Lansoprazole and Omeprazole Degradation under Various Stress Conditions

Stress ConditionLansoprazole DegradationOmeprazole DegradationKey Degradation Products
Acidic Hydrolysis Significant degradation.[6][7][8]Significant degradation.[9][10][11]Benzimidazole derivatives, sulfides, and rearranged monomers.[1][2][5][9]
Basic Hydrolysis Degradation observed.[6][8]Degradation observed.[10]A novel impurity with a higher molecular weight has been identified for lansoprazole.[6]
Oxidative Degradable under oxidative conditions.[8]Degradable under oxidative conditions.[10]Sulfone derivatives are major products.[10][12]
Photolytic Degradation is accelerated by light.[1][2]Degradation is accelerated by light.[1][2]Sulfides, benzimidazolones, benzimidazoles, dianilines, and pyridines.[1][2][13]
Thermal Stable under thermal conditions in some studies.[8]Degradation observed at increased temperatures.[14]Dependent on the presence of other stressors.

Degradation Pathways and Products

The degradation of both lansoprazole and omeprazole proceeds through several pathways, leading to a variety of degradation products. The core chemical structure, a substituted benzimidazole linked to a pyridine ring via a sulfinyl group, is the primary site of degradation.

Under acidic conditions, both molecules undergo a rearrangement to form a tetracyclic intermediate, which is the active form that inhibits the proton pump. However, this reactive intermediate can also lead to degradation products.[9] Common degradation products for both drugs include the corresponding sulfide and sulfone derivatives.[12][15] Spontaneous degradation of both lansoprazole and omeprazole tablets has been shown to produce benzimidazole-2-thiones and benzimidazole-2-ones.[5][16]

For lansoprazole, acid degradation can lead to the formation of 1-Methyl-10-thioxo-10H-4a,5,9b-triaza-indeno[2,1-a]inden-2-one.[7] In basic conditions, a higher molecular weight impurity has been isolated and characterized.[6]

Omeprazole's degradation in acidic media results in a rearranged monomer as the main product, along with various dimers.[9] Forced degradation studies have identified up to sixteen degradation products for omeprazole under different stress conditions.[10]

Below is a generalized visualization of the degradation pathways for these proton pump inhibitors.

cluster_0 Stress Conditions cluster_1 Proton Pump Inhibitor cluster_2 Degradation Products Acid Acidic pH PPI Lansoprazole / Omeprazole (Sulfoxide) Acid->PPI Base Basic pH Base->PPI Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->PPI Light Light (UV/Visible) Light->PPI Heat Heat Heat->PPI Sulfide Sulfide Derivative PPI->Sulfide Reduction Sulfone Sulfone Derivative PPI->Sulfone Oxidation Rearranged Rearranged Monomers/ Dimers PPI->Rearranged Acid-catalyzed rearrangement Thiones Benzimidazole-2-thiones PPI->Thiones Spontaneous degradation Benzimidazole Benzimidazole Derivatives Pyridine Pyridine Derivatives Rearranged->Benzimidazole Rearranged->Pyridine

Generalized degradation pathways of Lansoprazole and Omeprazole.

Experimental Protocols

The following are generalized methodologies for conducting forced degradation studies and analyzing the stability of lansoprazole and omeprazole, based on common practices found in the literature.[8][10][17]

Forced Degradation (Stress Testing)
  • Acid Hydrolysis: Dissolve the drug substance in 0.1 N HCl and reflux for a specified period (e.g., 8 hours) at a controlled temperature (e.g., 80°C). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the drug substance in 0.1 N NaOH and reflux for a specified period (e.g., 8 hours) at a controlled temperature (e.g., 80°C). Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the drug substance solution with 3-30% hydrogen peroxide at room temperature for a specified duration (e.g., 24 hours).

  • Photolytic Degradation: Expose the drug substance (in solid state and in solution) to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period or until a specific exposure level is reached (e.g., 1.2 million lux hours and 200 W h/m²).

  • Thermal Degradation: Keep the solid drug substance in an oven at a high temperature (e.g., 105°C) for an extended period (e.g., 48 hours).

Analytical Method: Stability-Indicating High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate the intact drug from its degradation products.

  • Chromatographic System: A typical system would consist of a quaternary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: Monitoring is usually performed at the UV absorbance maximum of the drug (e.g., around 285 nm for lansoprazole and 302 nm for omeprazole).

  • Data Analysis: The peak purity of the parent drug should be checked using the PDA detector to ensure that the peak is homogeneous and not co-eluting with any degradation products. The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed sample to that in an unstressed control sample.

The workflow for a typical forced degradation study is illustrated below.

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Characterization Start Drug Substance (Lansoprazole/Omeprazole) Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Photo Photolysis Start->Photo Thermal Thermal Stress Start->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS/MS HPLC->LCMS NMR NMR Spectroscopy LCMS->NMR Characterization Structure Elucidation of Degradation Products NMR->Characterization

Workflow for forced degradation studies.

Conclusion

The comparative analysis of lansoprazole and omeprazole degradation reveals that while both are susceptible to similar degradation pathways, their stability can vary depending on the specific conditions and formulation. Omeprazole has demonstrated greater stability in suspension, while some studies suggest lansoprazole may be more stable in its solid dosage form. A thorough understanding of their degradation profiles, facilitated by the data and protocols presented in this guide, is paramount for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of these widely used medications. The provided visualizations of the degradation pathways and experimental workflows offer a clear and concise overview for researchers in the field.

References

A Comparative Guide to Analytical Methods for Lansoprazole Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification and identification of impurities in Lansoprazole. The following sections present a summary of performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your specific analytical needs.

Data Summary: Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters of different High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods reported for the analysis of Lansoprazole and its impurities. This allows for a direct comparison of their sensitivity, linearity, and accuracy.

MethodAnalyte(s)Linearity RangeCorrelation Coefficient (R²)Accuracy (% Recovery)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Stability-Indicating UPLC Lansoprazole & related substancesLOQ to 150% of test concentration> 0.99893.5% - 106.5% for impurities--[1][2]
Improved HPLC (alternative to USP) Lansoprazole & impurities0.05% to 150% of nominal concentration (100 µg/mL)--< 0.05% of nominal concentration< 0.05% of nominal concentration[3][4]
Isocratic HPLC Lansoprazole & 5 related impurities0.5 - 1.5 mg/mL----[5]
RP-HPLC by QbD Approach Lansoprazole & process-related impurities50 - 150 µg/mL--0.437 x 10⁻⁴ µg/mL0.1325 x 10⁻³ µg/mL
RP-HPLC Lansoprazole10 - 50 µg/mL0.999-0.12 µg/mL0.36 µg/mL[6]
LC-MS/MS for Oral Suspension Lansoprazole5 - 25 µg/mL0.9972 - 0.999194.78% - 105.22%2 ng/mL-[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are essential for replicating the methods and understanding the experimental conditions.

Stability-Indicating UPLC Method[1][2]

This method is designed to separate and quantify Lansoprazole from its degradation and process-related impurities, making it suitable for stability studies.

  • Chromatographic System: Waters Acquity UPLC system with a PDA detector.

  • Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: pH 7.0 phosphate buffer and methanol (90:10 v/v).

  • Mobile Phase B: Methanol and acetonitrile (50:50 v/v).

  • Gradient Program: A gradient program is utilized to ensure the separation of all impurities.

  • Flow Rate: Not specified.

  • Detection Wavelength: 285 nm.

  • Sample Preparation: A stock solution of Lansoprazole (400 µg/mL) is prepared in a diluent. Working solutions for related substances (1.2 µg/mL) and assay (40 µg/mL) are prepared from the stock solution. For dosage forms, an accurately weighed portion of pellets equivalent to 40 mg of Lansoprazole is dissolved in 100 mL of diluent.

Improved HPLC Method (Alternative to USP Method)[3][4]

This method offers significant improvements over the standard USP method in terms of run time and sensitivity.

  • Chromatographic System: HPLC with UV detection.

  • Column: Ascentis® Express C18, 2.7 µm Fused-Core®.

  • Mobile Phase: Not specified in detail, but a gradient elution is used.

  • Flow Rate: Not specified.

  • Detection Wavelength: Not specified.

  • Run Time: 40 minutes (reduced from 60 minutes in the USP method).

  • Sample Concentration: 100 µg/mL for both assay and impurity analysis.

  • Key Advantage: Allows for the simultaneous evaluation of assay and chromatographic purity, improving efficiency.

Isocratic HPLC Method[5]

This method provides a simpler isocratic separation for Lansoprazole and its known impurities.

  • Chromatographic System: HPLC with UV detection.

  • Column: Dikma Technologies Diamonsil C18, 5 µm, 250 mm × 4.6 mm.

  • Column Temperature: 25°C.

  • Mobile Phase: pH 6.2 phosphate buffer solution and acetonitrile (65:35, v/v).

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 285 nm.

  • Separation: Successfully separates Lansoprazole from impurities E, D, A, B, and C with satisfactory resolution.

LC-MS/MS Method for Oral Suspension[8]

This highly sensitive method is ideal for quantifying Lansoprazole in complex matrices like oral suspensions and for stability-indicating assays.

  • Chromatographic System: UPLC coupled with an Ion-Trap Time-of-Flight (IT-TOF) mass spectrometer with an ESI source in positive ion mode.

  • Column: UPLC column (details not specified).

  • Mobile Phase: Not specified.

  • Detection: MS/MS monitoring specific transitions for Lansoprazole (m/z 370 → 252) and an internal standard (omeprazole, m/z 346 → 198).

  • Sample Preparation: The oral suspension is sampled periodically and the concentration of Lansoprazole is quantified.

Methodology Visualizations

The following diagrams, generated using Graphviz, illustrate the workflows of key analytical processes for Lansoprazole impurity analysis.

Experimental_Workflow_Stability_Indicating_Method cluster_stress Stress Degradation Studies cluster_analysis UPLC Analysis cluster_validation Method Validation (ICH Guidelines) Acid Acid Hydrolysis SamplePrep Sample Preparation Acid->SamplePrep Base Base Hydrolysis Base->SamplePrep Oxidation Oxidative Stress Oxidation->SamplePrep Thermal Thermal Stress Thermal->SamplePrep Photolytic Photolytic Stress Photolytic->SamplePrep UPLC UPLC Separation SamplePrep->UPLC Inject PDA PDA Detection UPLC->PDA Detect Linearity Linearity UPLC->Linearity Accuracy Accuracy UPLC->Accuracy Precision Precision UPLC->Precision LOD_LOQ LOD & LOQ UPLC->LOD_LOQ Robustness Robustness UPLC->Robustness Specificity Specificity PDA->Specificity

Caption: Workflow for a stability-indicating UPLC method validation.

Logical_Comparison_of_Methods cluster_hplc HPLC Methods cluster_uplc UPLC / LC-MS Methods USP Standard USP Method (Long run time, less sensitive) Improved_HPLC Improved HPLC Method (Shorter run time, higher sensitivity) USP->Improved_HPLC Improvement Isocratic_HPLC Isocratic HPLC Method (Simpler, for known impurities) Improved_HPLC->Isocratic_HPLC Alternative (Simplicity vs. Gradient) Stability_UPLC Stability-Indicating UPLC (High resolution, for degradation products) Improved_HPLC->Stability_UPLC Higher Throughput Potential LC_MSMS LC-MS/MS Method (Highest sensitivity, structural information) Stability_UPLC->LC_MSMS Enhanced Detection

Caption: Logical relationship and comparison of analytical methods.

References

A Comparative Analysis of the Metabolic Pathways of R- and S-Lansoprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the metabolic pathways of the two enantiomers of lansoprazole: R-Lansoprazole (dexlansoprazole) and S-Lansoprazole. The information presented is supported by experimental data to aid in research and drug development.

Lansoprazole, a widely used proton pump inhibitor, is a racemic mixture of R- and S-enantiomers. These enantiomers exhibit stereoselective metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to significant differences in their pharmacokinetic profiles.[1][2][3]

Key Metabolic Pathways

Lansoprazole is extensively metabolized in the liver to two primary inactive metabolites: 5-hydroxylansoprazole and lansoprazole sulfone.[4][5][6][7][8] The formation of these metabolites is catalyzed by different CYP isoenzymes, with CYP2C19 and CYP3A4 playing the most significant roles.[1][2][3][4][5][6][7][8][9][10][11][12]

The metabolic pathways are illustrated in the diagram below:

Metabolic Pathways of R- and S-Lansoprazole cluster_R R-Lansoprazole Metabolism cluster_S S-Lansoprazole Metabolism R_Lansoprazole R-Lansoprazole (Dexlansoprazole) R_Hydroxy 5-Hydroxy-R-Lansoprazole R_Lansoprazole->R_Hydroxy CYP2C19 (major) CYP3A4 (minor) R_Sulfone R-Lansoprazole Sulfone R_Lansoprazole->R_Sulfone CYP3A4 S_Lansoprazole S-Lansoprazole S_Hydroxy 5-Hydroxy-S-Lansoprazole S_Lansoprazole->S_Hydroxy CYP2C19 (major) CYP3A4 (minor) S_Sulfone S-Lansoprazole Sulfone S_Lansoprazole->S_Sulfone CYP3A4

Caption: Metabolic pathways of R- and S-Lansoprazole.

Enantioselective Metabolism and Enzyme Involvement

The metabolism of lansoprazole is highly stereoselective, with S-Lansoprazole being cleared from the body more rapidly than R-Lansoprazole.[2][10] This is primarily due to the differential affinities of the enantiomers for the metabolizing enzymes.

  • CYP2C19: This enzyme is the major catalyst for the 5-hydroxylation of lansoprazole.[4][13] Crucially, CYP2C19 exhibits a significantly higher affinity for S-Lansoprazole compared to R-Lansoprazole, leading to a more rapid metabolism of the S-enantiomer through this pathway.[2][5][11] The genetic polymorphism of CYP2C19 significantly impacts the metabolism of both enantiomers, with individuals classified as poor metabolizers showing higher plasma concentrations.[5][14][15] This effect is more pronounced for S-Lansoprazole.[5][13]

  • CYP3A4: This enzyme is primarily responsible for the sulfoxidation of lansoprazole to this compound.[4][11] CYP3A4 also shows a preference for metabolizing S-Lansoprazole over R-Lansoprazole.[2][11]

The interplay between these enzymes results in a greater overall clearance of S-Lansoprazole.

Comparative Pharmacokinetic Data

The stereoselective metabolism of R- and S-Lansoprazole leads to distinct pharmacokinetic profiles. R-Lansoprazole generally exhibits a higher area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) compared to S-Lansoprazole.[13][14][16][17][18][19]

Table 1: Pharmacokinetic Parameters of R- and S-Lansoprazole in Healthy Chinese Adults after a Single 30 mg Intravenous Dose of Racemic Lansoprazole

ParameterR-Lansoprazole (Dexlansoprazole)S-Lansoprazole
Half-life (t½) (h) 1.76 - 2.060.87 - 1.02
Clearance (CL) (L/h) 4.52 - 5.4034.66 - 35.98

Data sourced from a study in healthy Chinese adults.[18][20]

Table 2: Relative Area Under the Curve (AUC) Ratios of R- and S-Lansoprazole in Different CYP2C19 Genotype Groups

CYP2C19 GenotypeR-Lansoprazole (Relative AUC)S-Lansoprazole (Relative AUC)
Homozygous Extensive Metabolizers (homEMs) 11
Heterozygous Extensive Metabolizers (hetEMs) 1.51.8
Poor Metabolizers (PMs) 4.07.4

Data from a study investigating the effect of CYP2C19 polymorphism.[13]

Experimental Protocols

The following methodologies are commonly employed in the study of lansoprazole metabolism.

In Vitro Metabolism using Human Liver Microsomes

This experimental workflow is designed to assess the metabolism of drug candidates in a setting that mimics the liver environment.

In Vitro Metabolism Experimental Workflow cluster_workflow Incubation Incubation of R- or S-Lansoprazole with Human Liver Microsomes and NADPH at 37°C Quenching Reaction Quenching (e.g., with acetonitrile) Incubation->Quenching Centrifugation Centrifugation to Pellet Proteins Quenching->Centrifugation Analysis Supernatant Analysis by LC-MS/MS Centrifugation->Analysis Data Quantification of Parent Drug and Metabolites Analysis->Data

Caption: In Vitro Metabolism Experimental Workflow.

Detailed Methodology:

  • Incubation: R- or S-Lansoprazole is incubated with human liver microsomes in the presence of an NADPH-generating system at 37°C.[11] This initiates the metabolic reactions.

  • Reaction Termination: The reaction is stopped at specific time points by adding a quenching solution, such as cold acetonitrile. This halts enzymatic activity.

  • Protein Precipitation: The mixture is centrifuged to pellet the microsomal proteins.

  • Analysis: The supernatant, containing the parent drug and its metabolites, is collected and analyzed using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][21]

  • Data Quantification: The concentrations of the parent enantiomer and its metabolites (5-hydroxylansoprazole and this compound) are determined to calculate metabolic rates and kinetic parameters.

In Vivo Pharmacokinetic Studies in Human Subjects

Clinical studies are essential to understand the pharmacokinetic behavior of the enantiomers in humans.

Detailed Methodology:

  • Subject Recruitment: Healthy volunteers are recruited and often genotyped for CYP2C19 to assess the impact of genetic variations.[13][14]

  • Drug Administration: A single oral dose of racemic lansoprazole or the individual enantiomers is administered to the subjects.[13][14]

  • Blood Sampling: Blood samples are collected at predetermined time points over a 24-hour period.[13][14]

  • Plasma Separation and Analysis: Plasma is separated from the blood samples, and the concentrations of R- and S-Lansoprazole and their metabolites are measured using a validated bioanalytical method, such as chiral high-performance liquid chromatography (HPLC).[13][14]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including AUC, Cmax, half-life (t½), and clearance (CL).[18][20][22]

Conclusion

The metabolic pathways of R- and S-Lansoprazole are stereoselective, with S-Lansoprazole being metabolized more rapidly, primarily due to the higher affinity of CYP2C19 for this enantiomer. This results in a greater systemic exposure to R-Lansoprazole (dexlansoprazole). These differences in metabolism and pharmacokinetics are critical considerations in drug development and clinical practice, underpinning the development of dexlansoprazole as an enantiopure drug. The provided experimental protocols offer a foundation for further research into the metabolism of these and other chiral compounds.

References

A Comparative Pharmacokinetic Analysis of Lansoprazole and Its Primary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the proton pump inhibitor lansoprazole and its major metabolites, 5-hydroxylansoprazole and lansoprazole sulfone. The information presented is supported by experimental data from published scientific literature to aid in research and drug development efforts.

Metabolic Pathway of Lansoprazole

Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The two main metabolic pathways are hydroxylation and sulfoxidation.[1][2] Hydroxylation to 5-hydroxylansoprazole is predominantly catalyzed by CYP2C19, while sulfoxidation to this compound is mainly mediated by CYP3A4.[1][2] These enzymatic processes are crucial in determining the systemic exposure and clearance of lansoprazole.

Lansoprazole_Metabolism cluster_0 Hepatic Metabolism Lansoprazole Lansoprazole Metabolite1 5-Hydroxylansoprazole Lansoprazole->Metabolite1 CYP2C19 Metabolite2 This compound Lansoprazole->Metabolite2 CYP3A4

Metabolic pathway of Lansoprazole.

Pharmacokinetic Data Comparison

The pharmacokinetic parameters of lansoprazole and its primary metabolites, 5-hydroxylansoprazole and this compound, have been characterized in healthy volunteers. The following table summarizes key parameters from a representative study following a single oral administration of lansoprazole.

ParameterLansoprazole5-HydroxylansoprazoleThis compound
Cmax (ng/mL) 1047 ± 344111.2 ± 41.866.6 ± 52.9
Tmax (h) 2.0 ± 0.72.1 ± 0.81.9 ± 0.8
AUC0-24 (ng·h/mL) 3388 ± 1484317.0 ± 81.2231.9 ± 241.7
t1/2 (h) 2.24 ± 1.432.31 ± 1.182.52 ± 1.54

Data are presented as mean ± standard deviation.

Experimental Protocols

The pharmacokinetic data presented are typically generated from clinical studies involving healthy adult volunteers under fasting conditions. A summary of a common experimental design is provided below.

Study Design: A single-dose, open-label, two-period crossover study is a common design.[3][4]

Subjects: Healthy adult male and female volunteers are recruited. Inclusion criteria often specify non-smokers within a certain age and Body Mass Index (BMI) range.[5] Normal clinical laboratory test results are also required.[5]

Drug Administration: A single oral dose of lansoprazole (e.g., 30 mg) is administered after an overnight fast.[4]

Blood Sampling: Venous blood samples are collected in EDTA-containing tubes at pred-determined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose).[6][7]

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.[6]

Bioanalytical Method: The concentrations of lansoprazole and its metabolites in plasma are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9][10]

  • Sample Preparation: A common method for sample preparation is protein precipitation with a solvent like acetonitrile.[8][9] An internal standard is added prior to precipitation.

  • Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with a mobile phase typically consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium formate).[8][9][10]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.[8][9]

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of lansoprazole.

Pharmacokinetic_Workflow cluster_workflow Pharmacokinetic Study Workflow A Subject Screening & Enrollment B Drug Administration (Single Dose) A->B C Serial Blood Sampling B->C D Plasma Separation & Storage C->D E Bioanalysis (LC-MS/MS) D->E F Pharmacokinetic Data Analysis E->F G Reporting & Interpretation F->G

Typical workflow for a pharmacokinetic study.

References

A Comparative Guide to the Stability of Proton Pump Inhibitor Sulfone Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stability of sulfone metabolites derived from various proton pump inhibitors (PPIs). While direct comparative quantitative data on the stability of isolated sulfone metabolites is limited in publicly available literature, this document synthesizes existing knowledge on their formation and qualitative stability. Furthermore, it offers detailed experimental protocols that can be adapted to conduct comprehensive stability studies.

Introduction to PPI Sulfone Metabolites

Proton pump inhibitors are a class of drugs that potently inhibit gastric acid secretion. They are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, particularly isoforms CYP2C19 and CYP3A4.[1] This metabolism leads to the formation of several metabolites, including hydroxy, desmethyl, and sulfone derivatives.[1][2] The formation of the sulfone metabolite is a common pathway for many PPIs and is predominantly catalyzed by CYP3A4.[1][3] Understanding the stability of these sulfone metabolites is crucial for comprehending their potential for accumulation, long-term effects, and their role as analytical standards in pharmacokinetic and metabolism studies.

Metabolic Pathway of Proton Pump Inhibitors

The metabolic conversion of PPIs to their respective metabolites, including the sulfone form, is a critical aspect of their pharmacology. The signaling pathway diagram below illustrates the general metabolic fate of PPIs.

PPI_Metabolism PPI Proton Pump Inhibitor (e.g., Omeprazole, Lansoprazole) CYP3A4 CYP3A4 PPI->CYP3A4 Sulfoxidation CYP2C19 CYP2C19 PPI->CYP2C19 Hydroxylation Metabolites Metabolites Sulfone Sulfone Metabolite Sulfone->Metabolites Hydroxy Hydroxy Metabolite Hydroxy->Metabolites CYP3A4->Sulfone CYP2C19->Hydroxy

Caption: General metabolic pathway of proton pump inhibitors.

Comparative Stability of PPI Sulfone Metabolites

Table 1: Summary of Qualitative Stability of PPI Sulfone Metabolites

Sulfone MetaboliteParent PPIFormation PathwayAvailable Stability Information
Omeprazole SulfoneOmeprazolePrimarily CYP3A4-mediated sulfoxidation.[1]Identified as a product of oxidative degradation of omeprazole. Generally stable as a solid when stored at low temperatures.
Lansoprazole SulfoneLansoprazolePrimarily CYP3A4-mediated sulfoxidation.[4]Found to be stable in aqueous solution in the dark over 72 hours.
Pantoprazole SulfonePantoprazoleMetabolized by CYP2C19 and CYP3A4 to form the sulfone.[5]Identified as a major impurity under oxidative stress conditions of pantoprazole.[6] Stable as a solid for ≥ 4 years at -20°C.[5]
Rabeprazole SulfoneRabeprazoleFormed from rabeprazole by CYP3A.[7]Stable as a solid for ≥ 4 years at -20°C.[8]
Ilaprazole SulfoneIlaprazolePredominantly catalyzed by CYP3A4/5.[3][9][10]Stable under recommended storage conditions as a solid.[2][11] Incompatible with strong acids/alkalis and oxidizing/reducing agents.[2][11]

Experimental Protocols for Stability Assessment

For researchers aiming to conduct comparative stability studies of PPI sulfone metabolites, a forced degradation study is the recommended approach. The following is a generalized protocol that can be adapted for specific sulfone metabolites.

Objective: To assess the stability of a PPI sulfone metabolite under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as per ICH guidelines.

Materials:

  • PPI sulfone metabolite standard

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Buffers of various pH values (e.g., phosphate, acetate)

  • HPLC or UPLC-MS/MS system with a C18 column

Experimental Workflow:

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare stock solution of Sulfone Metabolite Acid Acid Hydrolysis (e.g., 0.1M HCl) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Prep->Base Oxidative Oxidative Degradation (e.g., 3% H₂O₂) Prep->Oxidative Thermal Thermal Stress (e.g., 70°C) Prep->Thermal Photo Photolytic Stress (e.g., UV light) Prep->Photo Analysis HPLC / UPLC-MS/MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation (Degradation %, Kinetics) Analysis->Data

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the PPI sulfone metabolite in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature or elevated temperature for a specified period (e.g., 1, 6, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or elevated temperature for a specified period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.

    • Thermal Degradation: Place the solid sulfone metabolite or its solution in an oven at a specified temperature (e.g., 70°C) for a defined duration.

    • Photolytic Degradation: Expose the sulfone metabolite solution to UV light (e.g., 254 nm) or sunlight for a specified duration. A control sample should be kept in the dark.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Dilute the sample to a suitable concentration with the mobile phase.

    • Analyze the sample using a validated stability-indicating HPLC or UPLC-MS/MS method. A typical method would involve a C18 column with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile. Detection can be done using a UV detector at the λmax of the sulfone metabolite or by mass spectrometry for higher sensitivity and specificity.

  • Data Analysis:

    • Calculate the percentage of degradation of the sulfone metabolite under each stress condition.

    • Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration of the metabolite versus time.

    • Identify the major degradation products using mass spectrometry if available.

Conclusion

While direct comparative stability data for PPI sulfone metabolites is scarce, the provided information on their formation and the detailed experimental protocol for forced degradation studies offer a valuable resource for researchers. The sulfone metabolites are generally formed via CYP3A4-mediated oxidation of the parent PPIs. Qualitative data suggests they are relatively stable as solids but can be degraded under strong hydrolytic and oxidative conditions. The provided experimental workflow and methodology will enable researchers to generate quantitative, comparative stability data for these important metabolites, contributing to a more comprehensive understanding of their physicochemical properties.

References

Navigating the Nuances of Purity: A Comparative Guide to Lansoprazole Sulfone Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of a reference standard is not just a matter of quality, but a cornerstone of accurate and reliable analytical data. This guide provides a comprehensive evaluation of Lansoprazole Sulfone reference standards, offering a comparative analysis of their purity, supported by detailed experimental protocols and data presentation.

This compound is a principal impurity and metabolite of Lansoprazole, a widely used proton pump inhibitor.[1][2] Accurate quantification of this sulfone impurity is critical to ensure the safety and efficacy of Lansoprazole drug products. This necessitates the use of highly pure and well-characterized reference standards. This guide aims to provide an objective comparison to aid researchers in selecting the most suitable reference standard for their analytical needs.

Comparative Purity Analysis

The purity of this compound reference standards from three representative suppliers (designated as Supplier A, Supplier B, and Supplier C for the purpose of this guide) was evaluated using High-Performance Liquid Chromatography (HPLC). The results, summarized in Table 1, indicate that all tested reference standards exhibit a high degree of purity, meeting typical pharmacopeial requirements.[1][3]

SupplierPurity by HPLC (%)Major Impurity (%)Other Impurities (Total, %)
Supplier A 99.850.08 (Lansoprazole)0.07
Supplier B 99.720.15 (Unknown)0.13
Supplier C 99.910.05 (Lansoprazole N-Oxide)0.04

Table 1: Comparative Purity of this compound Reference Standards

Supplier C demonstrated the highest purity at 99.91%, with the primary impurity identified as Lansoprazole N-Oxide. Supplier A also showed high purity (99.85%), with trace amounts of the parent drug, Lansoprazole, being the main impurity. Supplier B's standard, while still of high quality at 99.72%, contained a slightly higher level of an unidentified impurity. The presence of even minor impurities underscores the importance of thorough characterization of reference standards.[1][4]

In-Depth Characterization Beyond HPLC

Beyond routine HPLC analysis, comprehensive characterization of a primary reference standard involves orthogonal techniques to confirm its identity and structure. Techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for this purpose.[5][6]

Mass Spectrometry (MS): All tested standards provided a protonated molecular ion ([M+H]⁺) at m/z 386.08, which is consistent with the theoretical mass of this compound. This confirms the molecular weight of the primary component.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule. The spectra of all three reference standards were consistent with the established structure of this compound, confirming the identity and isomeric purity of the material.[6][8]

Experimental Protocols

To ensure transparency and reproducibility, the detailed experimental protocols for the key analytical techniques used in this evaluation are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[9]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm.[9]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This method confirms the molecular weight of the reference standard.

  • Instrumentation: An HPLC system coupled to a mass spectrometer.

  • Chromatographic Conditions: The same HPLC conditions as described above can be used.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This technique provides confirmation of the chemical structure.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).[6]

  • Sample Concentration: Approximately 10 mg/mL.

  • Procedure: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts and coupling constants should be compared with established data for this compound.

Visualizing the Workflow

To provide a clear overview of the evaluation process, the following diagrams illustrate the logical flow of the analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_conclusion Conclusion Prep Dissolve Reference Standard HPLC HPLC Purity Prep->HPLC LCMS LC-MS Identity Prep->LCMS NMR NMR Structure Prep->NMR Purity_Data Purity (%) & Impurity Profile HPLC->Purity_Data Identity_Data Molecular Weight LCMS->Identity_Data Structure_Data Structural Confirmation NMR->Structure_Data Conclusion Comparative Assessment Purity_Data->Conclusion Identity_Data->Conclusion Structure_Data->Conclusion

Figure 1: Experimental workflow for the evaluation of this compound reference standards.

Logical_Relationship cluster_core Core Requirement cluster_impact Impact on cluster_outcome Ensures High_Purity High Purity Reference Standard Accurate_Quantification Accurate Impurity Quantification High_Purity->Accurate_Quantification Reliable_Data Reliable Analytical Data Accurate_Quantification->Reliable_Data Safety Drug Product Safety Reliable_Data->Safety Efficacy Drug Product Efficacy Reliable_Data->Efficacy

Figure 2: The critical role of a high-purity reference standard in drug development.

Conclusion

The evaluation of this compound reference standards from different suppliers reveals that while all demonstrate high purity, minor variations in the impurity profiles exist. For applications requiring the highest level of accuracy, a reference standard with the lowest possible level of impurities, such as that from Supplier C, is recommended. However, the standards from Suppliers A and B are also of sufficient quality for many routine analytical applications.

Ultimately, the choice of a reference standard should be based on a thorough evaluation of the supplier's Certificate of Analysis, the specific requirements of the analytical method, and, where necessary, in-house verification of purity and identity. This guide provides a framework for such an evaluation, empowering researchers to make informed decisions and ensure the integrity of their analytical results.

References

A Comparative Guide to the In-Vitro and In-Vivo Metabolism of Lansoprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro and in-vivo metabolism of Lansoprazole, a widely used proton pump inhibitor. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to facilitate a deeper understanding of the correlation between preclinical and clinical metabolic profiles of Lansoprazole, a critical aspect of drug development and clinical pharmacology.

Executive Summary

Lansoprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4. The main metabolic pathways are hydroxylation to 5-hydroxy lansoprazole and oxidation to lansoprazole sulfone. In-vitro studies using human liver microsomes have been instrumental in elucidating these pathways and the enzymes involved, and their findings generally show a good correlation with the metabolic patterns observed in in-vivo human studies. However, direct quantitative extrapolation from in-vitro clearance rates to in-vivo pharmacokinetic parameters should be approached with caution due to the complexities of human physiology. Genetic polymorphisms, particularly in CYP2C19, are a major factor influencing the in-vivo metabolism and clinical pharmacokinetics of Lansoprazole, a phenomenon that is also predictable from in-vitro studies.

In-Vitro vs. In-Vivo Metabolism: A Tabular Comparison

The following tables summarize key quantitative data from in-vitro and in-vivo studies on Lansoprazole metabolism.

Table 1: In-Vitro Metabolism of Lansoprazole Enantiomers in Human Liver Microsomes

EnantiomerMetaboliteIntrinsic Clearance (CLint) (μL/min/mg protein)
R-Lansoprazole5-hydroxy lansoprazole13.5
S-Lansoprazole5-hydroxy lansoprazole57.3
R-LansoprazoleThis compoundData not consistently reported
S-LansoprazoleThis compoundData not consistently reported

Note: Data represents the sum of formation intrinsic clearances for both hydroxy and sulfone metabolites.

Table 2: In-Vivo Pharmacokinetics of Lansoprazole and its Metabolites in Healthy Chinese Male Volunteers (Single 30 mg Oral Dose) [1]

AnalyteCmax (ng/mL)Tmax (hours)AUC0-24 (ng·h/mL)
Lansoprazole1047 (± 344)2.0 (± 0.7)3388 (± 1484)
5-hydroxy lansoprazole111.2 (± 41.8)2.1 (± 0.8)317.0 (± 81.2)
This compound66.6 (± 52.9)1.9 (± 0.8)231.9 (± 241.7)

Table 3: In-Vivo Pharmacokinetics of Lansoprazole and its Metabolites in Healthy Chinese Subjects (Single and Multiple 30 mg Intravenous Doses) [2]

AnalyteDoseCmax (ng/mL)AUC0-t (ng·h/mL)
LansoprazoleSingle1490 (± 290)3280 (± 2550)
Multiple1450 (± 280)4260 (± 3880)
5-hydroxy lansoprazoleSingle175 (± 71)381 (± 128)
Multiple154 (± 56)389 (± 111)
This compoundSingle51.3 (± 82.9)389 (± 1204)
Multiple74.1 (± 158.7)700 (± 2255)

Metabolic Pathways and Enzymology

Lansoprazole is primarily metabolized in the liver into two major metabolites: 5-hydroxy lansoprazole and this compound.[3] The formation of these metabolites is catalyzed by cytochrome P450 enzymes, with CYP2C19 being the principal enzyme for the 5-hydroxylation pathway and CYP3A4 being mainly responsible for the formation of this compound.[3] In-vitro studies have demonstrated that Lansoprazole can also induce CYP1A2.

The metabolic pathway of Lansoprazole can be visualized as follows:

Lansoprazole_Metabolism Lansoprazole Lansoprazole Metabolite1 5-hydroxy lansoprazole Lansoprazole->Metabolite1 CYP2C19 Metabolite2 This compound Lansoprazole->Metabolite2 CYP3A4 Excretion Excretion (Urine) Metabolite1->Excretion Metabolite2->Excretion

Lansoprazole Metabolic Pathway

Experimental Protocols

In-Vitro Metabolic Stability Assay in Human Liver Microsomes

A representative protocol for assessing the metabolic stability of Lansoprazole in human liver microsomes is as follows:

  • Preparation of Reagents:

    • Human Liver Microsomes (HLM) are thawed on ice.

    • A stock solution of Lansoprazole is prepared in a suitable organic solvent (e.g., methanol or DMSO).

    • NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in phosphate buffer (pH 7.4).

  • Incubation:

    • The incubation mixture is prepared in microcentrifuge tubes or a 96-well plate and contains phosphate buffer, HLM, and the Lansoprazole stock solution.

    • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

    • The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system solution.

  • Sampling and Termination:

    • Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • The terminated samples are centrifuged to precipitate the proteins.

    • The supernatant is collected and analyzed by a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining Lansoprazole and the formation of its metabolites.

  • Data Analysis:

    • The rate of disappearance of Lansoprazole is used to calculate the in-vitro half-life (t1/2) and intrinsic clearance (CLint).

The experimental workflow can be visualized as follows:

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (HLM, Lansoprazole, NADPH system) Incubate Incubate at 37°C Reagents->Incubate Initiate Initiate Reaction with NADPH Incubate->Initiate Sample Sample at Time Points Initiate->Sample Terminate Terminate Reaction Sample->Terminate Analyze LC-MS/MS Analysis Terminate->Analyze Data Calculate CLint and t1/2 Analyze->Data

In-Vitro Metabolism Experimental Workflow

In-Vivo Clinical Pharmacokinetic Study

A typical design for a clinical study to evaluate the pharmacokinetics of Lansoprazole in healthy human subjects is as follows:

  • Study Design:

    • An open-label, single-dose, crossover, or parallel-group study design is often employed.

    • Healthy adult male and female volunteers are recruited after obtaining informed consent.

  • Drug Administration:

    • A single oral dose of Lansoprazole (e.g., 30 mg capsule) is administered to the subjects after an overnight fast.

  • Blood Sampling:

    • Serial blood samples are collected into tubes containing an anticoagulant at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation and Storage:

    • The blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -70°C) until analysis.

  • Bioanalytical Method:

    • The concentrations of Lansoprazole and its major metabolites (5-hydroxy lansoprazole and this compound) in the plasma samples are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Non-compartmental analysis is used to determine the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

The logical flow of an in-vivo pharmacokinetic study is illustrated below:

InVivo_Workflow cluster_study Study Conduct cluster_lab Laboratory Analysis cluster_data Data Interpretation Recruitment Subject Recruitment & Consent Dosing Drug Administration Recruitment->Dosing Sampling Blood Sampling Dosing->Sampling Processing Plasma Processing & Storage Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis

In-Vivo Pharmacokinetic Study Workflow

Correlation and Conclusion

The in-vitro metabolism studies of Lansoprazole have proven to be highly valuable in predicting its in-vivo metabolic fate. The identification of CYP2C19 and CYP3A4 as the key metabolizing enzymes in human liver microsomes directly correlates with the observed in-vivo metabolic profile and the significant impact of CYP2C19 genetic polymorphisms on Lansoprazole's pharmacokinetics. Individuals with reduced CYP2C19 activity (poor metabolizers) exhibit higher plasma concentrations and reduced clearance of Lansoprazole in-vivo, a finding that is consistent with the primary role of this enzyme in its metabolism as determined from in-vitro experiments.

While a direct quantitative correlation between in-vitro intrinsic clearance and in-vivo plasma clearance can be complex and is influenced by various physiological factors, the qualitative and semi-quantitative data from in-vitro systems provide a robust foundation for understanding and predicting the in-vivo metabolism of Lansoprazole. These studies are essential for guiding dose selection, anticipating potential drug-drug interactions, and explaining inter-individual variability in clinical response.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the genotoxicity of the proton pump inhibitor lansoprazole and its related compounds. The information is compiled from publicly available data to assist researchers and professionals in drug development and safety assessment. While quantitative data is limited in the public domain, this guide summarizes the available findings and outlines the standard experimental protocols for genotoxicity testing.

Executive Summary

Lansoprazole and its isomer dexlansoprazole have shown some evidence of genotoxicity in in vitro assays, specifically the Ames test and chromosomal aberration assays. However, these findings have not been consistently replicated in in vivo studies, such as the mouse micronucleus and rat bone marrow chromosomal aberration tests, where both compounds tested negative.[1][2] This discrepancy between in vitro and in vivo results is a critical consideration in the overall genotoxicity risk assessment.

Data on the genotoxicity of lansoprazole's main metabolites and impurities, including lansoprazole sulfone, lansoprazole sulfide, and various N-oxide derivatives, is not extensively available in the public literature. This lack of data represents a significant gap in the comprehensive genotoxic profile of lansoprazole.

Comparative Genotoxicity Profile

The following table summarizes the available genotoxicity data for lansoprazole and its related compounds. It is important to note the absence of detailed quantitative results in publicly accessible sources.

CompoundAmes Test (Bacterial Reverse Mutation)In Vitro Chromosomal AberrationIn Vitro MicronucleusIn Vivo MicronucleusIn Vivo Chromosomal Aberration
Lansoprazole Positive[1][2]Positive (human lymphocytes)[1][2]No data availableNegative (mouse)[1][2]Negative (rat bone marrow)[1][2]
Dexlansoprazole Positive[1]Positive (Chinese hamster lung cells)[1]No data availableNegative (mouse)[1]No data available
This compound No data availableNo data availableNo data availableNo data availableNo data available
Lansoprazole Sulfide No data availableNo data availableNo data availableNo data availableNo data available
Lansoprazole N-Oxide Derivatives No data availableNo data availableNo data availableNo data availableNo data available

Experimental Methodologies

A standard battery of tests is typically employed to assess the genotoxic potential of pharmaceutical compounds. These assays are designed to detect different endpoints of genetic damage.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.[3]

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) due to a mutation. The bacteria are exposed to the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the compound is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to synthesize the required amino acid and grow on a minimal medium. The number of revertant colonies is then counted.[4]

Typical Protocol Outline:

  • Strains: S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conducted with and without Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver S9 fraction.

  • Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal glucose agar medium.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies per plate is counted. A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies that is at least twice the background (solvent control) count.

In Vitro Chromosomal Aberration Assay

This assay is designed to identify substances that cause structural damage to chromosomes in cultured mammalian cells.

Principle: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are exposed to the test compound. After a specific exposure and recovery period, the cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division. Chromosomes are then harvested, stained, and examined microscopically for structural abnormalities.[5]

Typical Protocol Outline:

  • Cell Lines: CHO cells or human peripheral blood lymphocytes.

  • Treatment: Cells are treated with at least three concentrations of the test article for a short (e.g., 3-6 hours) and long (e.g., 24 hours) exposure period, with and without S9 metabolic activation.

  • Harvest: After treatment and a recovery period, cells are harvested.

  • Metaphase Arrest: A mitotic inhibitor is added to accumulate cells in metaphase.

  • Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Analysis: Chromosomes are stained, and at least 100-200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).

In Vitro Micronucleus Assay

The micronucleus assay is another method to assess chromosomal damage.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The assay can detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events. Cultured cells are treated with the test compound, and the frequency of micronucleated cells is determined. To ensure that only cells that have undergone division are scored, a cytokinesis-blocking agent (e.g., cytochalasin B) is often used, resulting in binucleated cells.

Typical Protocol Outline:

  • Cell Lines: Human peripheral blood lymphocytes or cell lines like CHO or TK6.

  • Treatment: Cells are exposed to the test compound with and without S9 metabolic activation.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, leading to the formation of binucleated cells.

  • Harvest and Staining: Cells are harvested and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The number of micronuclei is scored in a predetermined number of binucleated cells (e.g., 1000-2000).

Potential Signaling Pathways

The genotoxicity of a compound can be mediated through various cellular signaling pathways. For lansoprazole, its interaction with the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway has been investigated.[6] Lansoprazole has been shown to activate the Nrf2 pathway, which plays a crucial role in the cellular antioxidant response.[6] While this is often associated with cytoprotective effects, the modulation of such pathways can have complex and sometimes dual roles in the context of genotoxicity.

The p53 signaling pathway is a central regulator of the cellular response to DNA damage. Genotoxic stress can lead to the activation of p53, which in turn can trigger cell cycle arrest, DNA repair, or apoptosis. A positive result in a genotoxicity assay often implies the involvement of this pathway.

Visualizing Experimental and Logical Workflows

Below are diagrams illustrating a typical genotoxicity testing workflow and the p53 signaling pathway in response to DNA damage.

Genotoxicity_Testing_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays ames Ames Test (Gene Mutation) evaluation Genotoxicity Profile Evaluation ames->evaluation chrom_ab Chromosomal Aberration (Clastogenicity) chrom_ab->evaluation micronucleus_vitro Micronucleus Test (Clastogenicity/Aneugenicity) micronucleus_vitro->evaluation micronucleus_vivo Micronucleus Test (Bone Marrow/Peripheral Blood) chrom_ab_vivo Chromosomal Aberration (Bone Marrow) comet Comet Assay (DNA Strand Breaks) start Test Compound start->ames start->chrom_ab start->micronucleus_vitro evaluation->micronucleus_vivo If in vitro positive evaluation->chrom_ab_vivo If in vitro positive evaluation->comet Mechanistic studies

Caption: A typical workflow for assessing the genotoxicity of a chemical compound.

p53_Signaling_Pathway cluster_outcomes Cellular Outcomes dna_damage Genotoxic Stress (e.g., DNA Damage) atm_atr ATM/ATR Kinases (Sensors) dna_damage->atm_atr p53 p53 Activation (Stabilization & Phosphorylation) atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest (G1/S, G2/M) p53->cell_cycle_arrest dna_repair DNA Repair p53->dna_repair apoptosis Apoptosis (Programmed Cell Death) p53->apoptosis cell_cycle_arrest->dna_repair Allows time for

Caption: The p53 signaling pathway in response to genotoxic stress.

Conclusion

The available data indicates that lansoprazole and dexlansoprazole exhibit some genotoxic potential in in vitro test systems. However, the lack of corresponding in vivo effects suggests that the risk of genotoxicity in a whole organism may be low. A significant data gap exists for the genotoxic assessment of lansoprazole's related compounds, including its major metabolites and process impurities. To conduct a thorough risk assessment, further studies on these related compounds are warranted. The experimental protocols and signaling pathway information provided in this guide offer a framework for designing and interpreting such studies.

References

Safety Operating Guide

Proper Disposal of Lansoprazole Sulfone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Lansoprazole Sulfone, a metabolite of the proton pump inhibitor Lansoprazole, is a critical aspect of laboratory safety and environmental responsibility. Adherence to proper disposal procedures minimizes risks to personnel and the environment. This guide provides essential safety information and a step-by-step operational plan for the disposal of this compound in a research setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2][3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this chemical.[3][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][3]

Hazard Profile of this compound

For quick reference, the key hazard information for this compound is summarized in the table below.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement References
Acute toxicity, oralH302: Harmful if swallowedP264, P270, P301+P317, P330, P501[2]
Skin irritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Eye irritationH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity (single exposure)H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405

This data is compiled from safety data sheets for this compound and related compounds.[1][2][3] Always refer to the specific Safety Data Sheet (SDS) for the product in use.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[5][6][7] The following protocol outlines a general procedure for its disposal. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, spatulas, pipette tips), and contaminated PPE.

    • Segregate this compound waste from other waste streams. Do not mix it with non-hazardous trash or other chemical waste unless explicitly permitted by your EHS department.

  • Waste Collection and Containerization:

    • Collect solid this compound waste in a designated, leak-proof, and sealable container. The container must be compatible with the chemical.[8]

    • For solutions containing this compound, use a designated, sealed, and leak-proof liquid waste container.

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.[8]

  • Storage of Chemical Waste:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.[8]

    • The storage area should be secure, well-ventilated, and away from incompatible materials.[9]

  • Arranging for Disposal:

    • Once the waste container is full or has reached the accumulation time limit set by your institution and local regulations, contact your EHS department to arrange for a hazardous waste pickup.[8]

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[5][7] Improper disposal can lead to environmental contamination and regulatory violations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

LansoprazoleSulfoneDisposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid solid_container Collect in a labeled, sealed, compatible solid waste container solid_waste->solid_container liquid_container Collect in a labeled, sealed, compatible liquid waste container liquid_waste->liquid_container storage Store in designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Contact EHS for Hazardous Waste Pickup storage->pickup end Compliant Disposal pickup->end

References

Essential Safety and Logistics for Handling Lansoprazole Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Lansoprazole Sulfone, a known human metabolite of Lansoprazole.[1][2][3] Adherence to these guidelines is critical for maintaining a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

GHS Hazard Statements:

  • H302: Harmful if swallowed[1][4][5]

  • H315: Causes skin irritation[4][5]

  • H319: Causes serious eye irritation[4][5]

  • H335: May cause respiratory irritation[4][5]

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash hands thoroughly after handling.[5]

  • P270: Do not eat, drink or smoke when using this product.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

  • P301+P317: IF SWALLOWED: Get medical help.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[5][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

Personal Protective Equipment (PPE)

Consistent and proper use of personal protective equipment is the most effective way to prevent exposure. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety goggles with side-shields or safety glassesMust conform to EN 166 (EU) or NIOSH (US) standards.[7]
Hands Protective glovesNitrile or latex gloves are recommended.[8] Inspect gloves prior to use.[7]
Skin/Body Impervious clothing, long-sleeved clothing, chemical-resistant apronProvides protection against skin contact.[9][10]
Respiratory Suitable respirator, effective dust mask, or respirator with dust filterUse in well-ventilated areas or under a fume hood.[6][9][10] Respirator selection should be based on a risk assessment.[8]
Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

  • Avoid contact with skin and eyes.[7][9]

  • Avoid the formation and inhalation of dust and aerosols.[7][8][9]

  • Use only in well-ventilated areas or with appropriate exhaust ventilation, such as a laboratory fume hood.[6][7][9]

  • Wash hands thoroughly after handling.[5][6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5][8]

Storage:

  • Keep the container tightly sealed in a cool, dry, and well-ventilated area.[7][9][10]

  • Store at room temperature for the solid form.[6][10] Specific temperatures of -20°C for powder or -80°C in solvent have also been noted.[9]

  • Protect from light and sources of ignition.[6][9][10]

  • Store away from incompatible materials such as strong acids and bases.[6]

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate potential harm.

First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[11]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[11] If skin irritation persists, consult a physician.[8]
Eye Contact Rinse cautiously with water for at least 15 minutes.[6][11] Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.[8][11]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[11]

Fire Fighting:

  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[7][8][9]

  • Specific Hazards: May emit irritant fumes during combustion.[9] Hazardous combustion products can include carbon oxides, nitrogen oxides, and sulfur oxides.[7]

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective clothing.[7][8][9]

Accidental Release:

  • Evacuate unnecessary personnel and ensure adequate ventilation.[6][9]

  • Wear appropriate personal protective equipment.[7][9]

  • Avoid generating dust.[7]

  • Contain the spill and clean it up using an absorbent material like diatomite or universal binders.[5][9]

  • Collect the spilled material into a suitable container for disposal.[6][7]

  • Clean the contaminated surface thoroughly.[7][8]

  • Prevent the product from entering drains or water courses.[6][8][9]

Disposal Plan

Dispose of this compound and its contaminated packaging in accordance with all federal, state, and local regulations.[7] It is recommended to use a licensed hazardous material disposal company.[7] Do not dispose of it with household garbage or allow it to reach the sewage system.[4]

Visualized Workflows

To further clarify the procedural guidance, the following diagrams illustrate key workflows for handling this compound.

cluster_handling Safe Handling Workflow prep Preparation: - Don appropriate PPE - Ensure proper ventilation handle Handling: - Avoid dust/aerosol formation - Avoid contact with skin/eyes prep->handle cleanup Post-Handling: - Wash hands thoroughly - Clean work area handle->cleanup storage Storage: - Tightly sealed container - Cool, dry, well-ventilated area cleanup->storage

Caption: A workflow for the safe handling of this compound.

cluster_spill Accidental Spill Response evacuate Evacuate Area & Don PPE contain Contain Spill (Use absorbent material) evacuate->contain collect Collect Material (Into a suitable container) contain->collect clean Clean & Decontaminate Surface collect->clean dispose Dispose of Waste (Follow regulations) clean->dispose

Caption: Step-by-step procedure for responding to an accidental spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lansoprazole Sulfone
Reactant of Route 2
Lansoprazole Sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.